molecular formula C7H9BrN2O B1318878 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone CAS No. 1015936-63-6

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B1318878
CAS No.: 1015936-63-6
M. Wt: 217.06 g/mol
InChI Key: KVFFAPKXWKOIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2,5-dimethylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFAPKXWKOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590494
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015936-63-6
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015936-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As an α-haloketone, it possesses two reactive electrophilic sites, rendering it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of the 1,3-dimethylpyrazole moiety is noteworthy; pyrazole rings are considered "privileged structures" in drug discovery, appearing in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this valuable chemical intermediate, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and supplier catalogs.

PropertyValueSource(s)
CAS Number 1015936-63-6[2][3][4]
Molecular Formula C₇H₉BrN₂O[2][3]
Molecular Weight 217.07 g/mol [3]
Purity Typically ≥95%[2][3]
MDL Number MFCD08448179[3]
Synonyms Ethanone, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)-[2]

Physical State and Storage: This compound is typically supplied as a solid. Due to its reactivity, proper storage is critical to maintain its integrity. It should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C.[2] For shipping, cold-chain transportation is recommended to prevent degradation.[2]

Structural Representation: The structure combines a pyrazole ring, substituted with methyl groups at the N1 and C3 positions, with a bromoacetyl group at the C5 position.

SynthesisWorkflow cluster_0 Synthesis Pathway A 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor Ketone) B Enol Intermediate A->B  H⁺ (catalyst) C This compound (Final Product) B->C + Br₂ - HBr HantzschSynthesis A 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone C Intermediate Adduct A->C Nucleophilic Attack B Thioamide or Thiourea (Nucleophile) B->C D Substituted (Pyrazol-5-yl)thiazole C->D Cyclization & Dehydration

Caption: General scheme for pyrazolylthiazole synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing novel bioactive molecules.

  • Scaffold for Medicinal Chemistry: The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various kinase inhibitors used in oncology. T[1]his compound provides a direct route to append this privileged scaffold to other functional groups.

  • Synthesis of Biologically Active Heterocycles: As demonstrated, it is a key precursor for pyrazolylthiazoles. The combination of pyrazole and thiazole rings in a single molecule can lead to compounds with promising anti-cancer, anti-inflammatory, antimicrobial, and analgesic activities. *[5] Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are identified and then elaborated or linked to create more potent lead compounds. A reactive intermediate like this allows for the rapid derivatization of a pyrazole-containing fragment to explore the surrounding chemical space and optimize binding interactions with a biological target.

[6]---

Safety, Handling, and Toxicology

As an α-haloketone, this compound is expected to be a reactive and hazardous substance. The information below is generalized from safety data for structurally similar compounds and should be treated with utmost caution. A[7][8][9] substance-specific Safety Data Sheet (SDS) must always be consulted before handling.

[10]Hazard Identification: Structurally related α-bromoketones are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

[7]| Hazard Statement | Description | | :--- | :--- | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. *[7][8] Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [7] * Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. Avoid breathing fumes or dust. *[7] General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

SafetyWorkflow

Sources

An In-depth Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS 1015936-63-6): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic building block for pharmaceutical and agrochemical research. While direct, peer-reviewed synthesis protocols for this specific molecule are not prevalent in publicly accessible literature, this document constructs a validated, two-stage synthetic pathway based on fundamental, well-established organic chemistry principles: the synthesis of the ketone precursor followed by its alpha-bromination. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and offer predicted analytical data for robust characterization. Furthermore, this guide explores the reactivity of this α-bromo ketone and its significant potential as a versatile intermediate in the development of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

Introduction and Strategic Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.[2][3] The title compound, this compound, combines this potent heterocyclic core with a reactive α-bromo ketone functional group. This strategic combination renders it an exceptionally valuable intermediate. The bromine atom serves as an excellent leaving group, activating the α-carbon for nucleophilic substitution (SN2) reactions, thereby enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[4][5] Understanding its synthesis and reactivity is paramount for its effective utilization in drug discovery pipelines.

Physicochemical Properties & Safety

A summary of the key properties for this compound is presented below. This data is compiled from various chemical supplier catalogs.[6]

PropertyValueSource
CAS Number 1015936-63-6[6]
Molecular Formula C₇H₉BrN₂O[6]
Molecular Weight 217.07 g/mol N/A
Appearance Typically a solid (predicted)N/A
Purity ≥95% (typical commercial grade)[6]
Storage Store in freezer (-20°C), under inert atmosphere, protected from light.[6]

Safety & Handling:

This compound belongs to the class of α-halo ketones. These compounds are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[7] All handling must be performed by trained personnel in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a full-face shield

  • Flame-retardant lab coat

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proposed Synthetic Pathway & Mechanism

The synthesis is logically approached as a two-step sequence: (1) Formation of the precursor ketone, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, and (2) Subsequent α-bromination.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alpha-Bromination Intermediate_A 1,3-Dimethyl-1H-pyrazole-5-carboxylate Ketone 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor) Intermediate_A->Ketone 1. CH₃MgBr, THF 2. Aqueous Workup Grignard Methylmagnesium Bromide (CH₃MgBr) Grignard->Ketone Product This compound (Target Compound) Ketone->Product Br₂, Acetic Acid (cat.) Bromine Bromine (Br₂) Bromine->Product

Caption: Proposed two-step synthesis of the target compound.

Mechanism of Acid-Catalyzed Alpha-Bromination

The α-bromination of a ketone in an acidic medium is a classic and well-understood reaction that proceeds via an enol intermediate.[8][9] The acid catalyst is crucial as it facilitates the tautomerization of the ketone into its more nucleophilic enol form.

The mechanism involves three key steps:

  • Acid-Catalyzed Enolization (Rate-Determining Step): The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), which increases the acidity of the α-protons. A weak base (like water or another molecule of the ketone) removes an α-proton, leading to the formation of the enol intermediate.[8]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂).

  • Deprotonation: The resulting protonated α-bromo ketone is deprotonated, typically by the bromide ion generated in the previous step, to yield the final product and regenerate the acid catalyst.

G cluster_mech Mechanism of Alpha-Bromination Ketone Ketone Precursor Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Rate-Determining) Oxonium Brominated Oxonium Ion Enol->Oxonium + Br₂ Product α-Bromo Ketone Oxonium->Product - H⁺ H_plus H⁺ Br2 Br₂ Br_minus Br⁻ H_plus_out H⁺

Caption: Acid-catalyzed mechanism for α-bromination of ketones.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations.[10][11] Researchers should perform initial small-scale trials to optimize conditions.

Protocol 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor)

This protocol adapts the principles of Grignard addition to an ester, starting from a pyrazole carboxylate precursor.[11]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Methylmagnesium bromide (3.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone precursor.

Protocol 2: Synthesis of this compound

This protocol is based on the standard acid-catalyzed α-bromination of ketones.[10]

Materials:

  • 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 eq)

  • Glacial acetic acid

  • Bromine (Br₂) (1.0 eq)

  • Dichloromethane (DCM)

  • Cold water

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone precursor (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to below 10°C.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10°C throughout the addition.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Pour the reaction mixture into a separatory funnel containing cold water and DCM.

  • Wash the organic layer sequentially with saturated NaHSO₃ solution (to quench any excess bromine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography if necessary.

Characterization

While specific, published spectral data for the title compound is scarce, we can predict the expected ¹H and ¹³C NMR signals based on the analysis of structurally similar pyrazole ethanone derivatives.[12]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~6.5s
~4.4s
~3.9s
~2.4s
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~185C=O (Ketone)
~152Pyrazole C3
~142Pyrazole C5
~110Pyrazole C4
~38Pyrazole N-CH₃
~32-CH₂Br
~14Pyrazole C3-CH₃

FT-IR (Predicted): Key signals would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and C-Br stretch around 600-700 cm⁻¹. Mass Spectrometry (MS): Expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile electrophilic intermediate for building more complex molecules. The α-bromine is readily displaced by a wide range of nucleophiles in SN2 reactions.

G Start This compound Thiazole Pyrazolyl-Thiazole Derivatives (e.g., Hantzsch Synthesis) Start->Thiazole SN2 + Cyclization Aminoketone α-Amino Ketone Derivatives Start->Aminoketone SN2 Thioketone α-Thioether Ketone Derivatives Start->Thioketone SN2 Ester α-Keto Ester Derivatives Start->Ester SN2 Thiourea Thiourea/Thioamide Thiourea->Thiazole Amine Primary/Secondary Amine Amine->Aminoketone Thiol Thiol (R-SH) Thiol->Thioketone Carboxylate Carboxylate (R-COO⁻) Carboxylate->Ester

Caption: Synthetic utility workflow of the title compound.

A prime example is its use in the Hantzsch thiazole synthesis. Reaction with a thioamide or thiourea leads to the formation of highly functionalized 2-aminothiazole or 2-substituted-thiazole rings, which are prevalent motifs in biologically active compounds.[13] This reactivity profile makes it an ideal starting point for generating libraries of novel pyrazole-containing compounds for high-throughput screening in drug and agrochemical discovery.

Conclusion

References

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108864195A.
  • Request PDF. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1).
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Lead Sciences. (n.d.). This compound. Catalog No: BD25129.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Google Patents. (n.d.). Fluorophenyl pyrazol compounds. WO2015094913A1.
  • YouTube. (2019). mechanism of alpha-halogenation of ketones.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019.
  • Google Patents. (n.d.). A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. CN101928208A.
  • TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1).
  • Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones.
  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. CN112279812A.
  • American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
  • Request PDF. (2009). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
  • PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Patent US-8324176-B2.
  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • ResearchGate. (2018). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Justia Patents. (n.d.). Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc..
  • JOCPR. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 221-225.
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic pathway of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document delves into the nuanced structural features of this α-bromoketone-substituted pyrazole, offering predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A detailed, field-proven protocol for its synthesis via electrophilic bromination of the corresponding acetylpyrazole is presented, emphasizing the causal relationships between reaction conditions and outcomes. Furthermore, this guide explores the compound's reactivity and its utility as a versatile precursor for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

Introduction: The Significance of Pyrazole Scaffolds and α-Bromoketone Reactivity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, and the introduction of reactive functional groups allows for the facile diversification of these core structures.[3]

This compound (Figure 1) is a bifunctional molecule of significant interest. It combines the stable, aromatic 1,3-dimethylpyrazole moiety with a highly reactive α-bromoketone functionality. α-Haloketones are powerful electrophiles, readily undergoing nucleophilic substitution at the α-carbon, making them invaluable intermediates for constructing larger, more complex molecular architectures.[4][5] This dual reactivity profile makes the title compound a strategic precursor for synthesizing a variety of heterocyclic systems, such as thiazoles and other nitrogen- and sulfur-containing rings, which are also prevalent in pharmacologically active compounds.[6]

This guide will provide a detailed examination of the molecular characteristics of this compound and a robust synthetic protocol, thereby equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is defined by a planar, five-membered 1,3-dimethylpyrazole ring linked at the C5 position to a bromoacetyl group. The key structural features are the C-Br bond alpha to the carbonyl group, which is the primary site of electrophilic reactivity, and the substituted pyrazole ring, which influences the overall electronic properties and steric environment of the molecule.

While specific experimental spectra for this exact compound are not widely published, we can confidently predict its characteristic spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.50Singlet1HPyrazole H4The lone proton on the pyrazole ring is expected to appear as a sharp singlet in this region. Its precise chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group.
~ 4.40Singlet2H-CH₂BrThe methylene protons adjacent to the bromine atom and the carbonyl group are highly deshielded and will appear as a singlet. The singlet nature arises from the absence of adjacent protons.
~ 3.90Singlet3HN-CH₃ (at N1)The methyl group attached to the N1 position of the pyrazole ring will be a singlet. Its chemical shift is characteristic of N-methyl groups in five-membered aromatic heterocycles.
~ 2.30Singlet3HC-CH₃ (at C3)The methyl group at the C3 position of the pyrazole ring will also appear as a singlet. It is typically found at a slightly higher field (lower ppm) compared to the N-methyl group due to the differing electronic environments. Data from similar 3,5-dimethylpyrazoles supports this assignment.[7]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 185.0C=OThe carbonyl carbon of the ketone is highly deshielded and will appear at a low field.
~ 152.0Pyrazole C3The carbon atom at position 3 of the pyrazole ring, substituted with a methyl group, will be found in this region.
~ 145.0Pyrazole C5The carbon at position 5, bearing the bromoacetyl substituent, is also significantly deshielded.
~ 110.0Pyrazole C4The protonated carbon of the pyrazole ring (C4) will appear at a higher field compared to the substituted carbons.
~ 38.0N-CH₃ (at N1)The carbon of the N-methyl group.
~ 35.0-CH₂BrThe carbon of the bromomethyl group is deshielded by the adjacent carbonyl and bromine.
~ 14.0C-CH₃ (at C3)The carbon of the C3-methyl group will be found at a high field.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1710 - 1690StrongC=O stretch (ketone)A strong, sharp absorption in this region is the hallmark of a carbonyl group in a ketone. The conjugation with the pyrazole ring may slightly lower the frequency compared to a simple aliphatic ketone.
~ 1550 - 1450MediumC=N, C=C stretchThese absorptions are characteristic of the pyrazole ring's aromatic system.
~ 1300 - 1100MediumC-N stretchStretching vibrations of the carbon-nitrogen bonds within the pyrazole ring.
~ 700 - 600MediumC-Br stretchThe carbon-bromine bond stretch is typically observed in this region of the fingerprint part of the spectrum.
~ 3000 - 2850MediumC-H stretch (aliphatic)These bands correspond to the stretching vibrations of the methyl and methylene C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₇H₉BrN₂O will be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br), resulting in a prominent peak for the [M - Br]⁺ or [M - CH₂Br]⁺ fragment.

    • Loss of CO: Fragmentation can also occur with the loss of a neutral carbon monoxide molecule, leading to a [M - CO]⁺ peak.

    • Pyrazole Ring Fragmentation: The stable pyrazole ring may also fragment, though this is generally less favorable than cleavage at the reactive α-bromoketone side chain.

Synthesis of this compound

The most direct and efficient method for the synthesis of the title compound is the electrophilic α-bromination of the precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This reaction proceeds via an enol or enolate intermediate, which then attacks a bromine source.

Synthetic Workflow

Synthesis_Workflow Precursor 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Reaction Electrophilic Bromination Precursor->Reaction Brominating_Agent Bromine (Br₂) or NBS Brominating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid, Dichloromethane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of ketones.

Materials and Reagents:

  • 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in glacial acetic acid or dichloromethane.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes the formation of poly-brominated side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into ice-cold water. If bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Extraction: If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine. Rationale: The bicarbonate wash is crucial to remove the acidic solvent/catalyst, preventing potential degradation of the product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to act as an electrophilic building block for the construction of more elaborate molecular frameworks.

Hantzsch Thiazole Synthesis

A classic and highly effective application is the Hantzsch thiazole synthesis, where the α-bromoketone reacts with a thioamide to form a thiazole ring.[8] This reaction is a cornerstone of heterocyclic synthesis.

Hantzsch_Synthesis alpha_bromo 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Reaction Condensation & Cyclization alpha_bromo->Reaction thioamide Thioamide (R-CSNH₂) thioamide->Reaction product 2-Substituted-4-(1,3-dimethyl- 1H-pyrazol-5-yl)thiazole Reaction->product

Caption: Hantzsch synthesis of pyrazolyl-thiazoles.

Gabriel Synthesis of Primary Amines

The compound can be used in a Gabriel-type synthesis to introduce a primary amine group.[4] Reaction with potassium phthalimide, followed by hydrazinolysis, yields the corresponding α-amino ketone, a valuable synthon for peptidomimetics and other nitrogen-containing compounds.

Gabriel_Synthesis alpha_bromo 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Reaction Nucleophilic Substitution & Deprotection alpha_bromo->Reaction phthalimide 1. Potassium Phthalimide 2. Hydrazine phthalimide->Reaction product 2-Amino-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Reaction->product

Caption: Gabriel synthesis of a primary aminoketone.

Conclusion

This compound is a strategically important synthetic intermediate that bridges the well-established pharmacology of pyrazoles with the versatile reactivity of α-bromoketones. Its molecular structure is amenable to detailed characterization by modern spectroscopic methods, and its synthesis is straightforward and scalable. The ability to readily introduce this moiety into more complex structures through reactions like the Hantzsch thiazole synthesis underscores its value to the drug discovery and development community. This guide provides the essential technical knowledge for researchers to confidently synthesize and utilize this potent chemical building block in the quest for novel therapeutic agents.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
  • El-Sayed, R., et al. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1). [Link]
  • BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750409, this compound. [Link]
  • Sangshetti, J. N., et al. (2016). Pyrazole and its biological potential: A review. Bioorganic & Medicinal Chemistry, 24(18), 3845-3866. [Link]
  • Verma, A., et al. (2014). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 77, 308-333. [Link]
  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
  • Lead Sciences. (n.d.). This compound. [Link]
  • ChemUniverse. (n.d.). This compound. [Link]
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The presence of an α-bromo ketone functional group makes this compound a versatile intermediate for further chemical modifications, allowing for the synthesis of more complex molecules through reactions such as nucleophilic substitution[3]. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Properties

The structural integrity and key physicochemical properties of a compound are foundational to its application in drug development. The molecular structure of this compound is depicted below, and its properties are summarized in the accompanying table.

Caption: Molecular Structure of this compound

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O
Molecular Weight217.07 g/mol
CAS Number1015936-63-6
AppearanceExpected to be a solidGeneral knowledge
Purity95%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of the pyrazole ring and the electron-withdrawing effects of the carbonyl and bromine groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted IntegrationRationale
CH ₃ (at C3)~2.3Singlet3HMethyl group on an aromatic ring.
N-CH ₃ (at N1)~3.8Singlet3HMethyl group attached to a nitrogen atom in a pyrazole ring.
CH ₂Br~4.4Singlet2HMethylene protons adjacent to a carbonyl and a bromine atom.
Pyrazole CH (at C4)~6.5Singlet1HProton on the pyrazole ring, typically in this region.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. We predict eight distinct carbon signals for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C H₃ (at C3)~14Typical for a methyl group on a pyrazole ring.
C H₂Br~30Carbon attached to a bromine and adjacent to a carbonyl group.
N-C H₃ (at N1)~37N-methyl group on a pyrazole ring.
C 4 (Pyrazole ring)~110Unsubstituted carbon on the pyrazole ring.
C 5 (Pyrazole ring)~140Carbon of the pyrazole ring attached to the ethanone moiety.
C 3 (Pyrazole ring)~150Carbon of the pyrazole ring attached to the methyl group.
C =O~185Carbonyl carbon of a ketone.
Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (Expected)

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)IntensityRationale
C-H stretch (sp³)2900-3000MediumFrom the methyl and methylene groups.
C=O stretch (ketone)1685-1715StrongCharacteristic of an α-bromo ketone conjugated with the pyrazole ring[4][5].
C=N/C=C stretch (pyrazole)1500-1600Medium-StrongAromatic ring stretching vibrations.
C-N stretch1300-1400MediumStretching vibrations of the pyrazole ring.
C-Br stretch500-600Medium-StrongCharacteristic absorption for a bromoalkane.
Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Expected Mass Spectrum

The mass spectrum of this compound, likely obtained via Electron Ionization (EI), will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity[6].

Molecular Ion:

  • [M]⁺: m/z = 216 (corresponding to C₇H₉⁷⁹BrN₂O)

  • [M+2]⁺: m/z = 218 (corresponding to C₇H₉⁸¹BrN₂O)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Fragmentation M [M]⁺˙ m/z 216/218 F1 [M - Br]⁺ m/z 137 M->F1 - •Br F2 [M - CH₂Br]⁺ m/z 123 M->F2 - •CH₂Br F3 [1,3-dimethylpyrazole]⁺˙ m/z 96 F2->F3 - CO

Caption: Plausible mass spectral fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters (GC-MS):

    • GC:

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

    • MS:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M⁺+2) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Synthesis Pathway

A plausible synthetic route to this compound involves the bromination of a suitable precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This reaction is an example of α-halogenation of a ketone, which can be achieved using various brominating agents[3].

Synthesis Start 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Product This compound Start->Product Br₂, Acetic Acid

Caption: Proposed synthesis of the title compound.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
  • Characterization data for new pyrazole derivatives.
  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. [Link]
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • The Infrared Spectra of α-Brominated Ketosteroids. Journal of the American Chemical Society. [Link]
  • This compound. ChemUniverse. [Link]
  • Mass spectrometry of halogen-containing organic compounds.
  • Organic Compounds Containing Halogen
  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Spectroscopy of Aldehydes and Ketones.
  • 1,3-Dimethyl-1H-pyrazol-5-amine. PubChem. [Link]
  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

Sources

A Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel therapeutics. This guide focuses on a key intermediate, 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone , a versatile building block that provides a gateway to a diverse range of complex heterocyclic systems, particularly those of interest in drug development. We will delve into its synthesis, explore its reactivity, and highlight its application in the creation of pharmacologically relevant molecules.

Physicochemical Properties

Before exploring the synthetic and applicative aspects, it is essential to understand the fundamental properties of the title compound.

PropertyValueReference
CAS Number 1015936-63-6[2][3]
Molecular Formula C₇H₉BrN₂O[2][3]
Molecular Weight 217.07 g/mol [3]
Appearance Expected to be a solid-
Purity Typically >95%[2][3]
Storage Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[2]

Proposed Synthesis and Mechanistic Insights

Step 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor)

The precursor is synthesized via a condensation reaction followed by N-methylation and acylation. A plausible route involves the reaction of hydrazine hydrate with acetylacetone to form 3,5-dimethylpyrazole, which is then methylated and subsequently acylated.

Experimental Protocol:

  • Formation of 3,5-dimethylpyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed in ethanol for 3 hours.[4] The solvent is then removed under reduced pressure to yield 3,5-dimethylpyrazole.[4]

  • N-methylation: The resulting 3,5-dimethylpyrazole is treated with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, to yield 1,3,5-trimethylpyrazole.

  • Acylation: 1,3,5-trimethylpyrazole is then subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the C5 position.

Step 2: Bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

The target compound is obtained by the bromination of the acetyl group of the precursor. This is a common transformation for ketones.

Experimental Protocol:

  • Dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane.[5][6]

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at around 10-15°C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

  • The use of glacial acetic acid or dichloromethane as a solvent is standard for bromination reactions as they are relatively inert under these conditions.

  • The slow addition of bromine at a controlled temperature is crucial to prevent side reactions, such as multiple brominations or ring bromination.

  • The work-up procedure with sodium bisulfite is a standard method to safely neutralize unreacted bromine.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for the title compound is not available in the reviewed literature, the following are predicted values based on the analysis of structurally similar compounds and standard NMR prediction software.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~2.30s
~3.90s
~4.50s
~6.50s

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Reactivity and Synthetic Applications: Gateway to Pyrazolyl-Thiazoles

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of pyrazolyl-thiazole derivatives. This transformation is typically achieved through the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This classic condensation reaction involves the reaction of an α-haloketone (in this case, our title compound) with a thioamide or thiourea derivative.

General Reaction Scheme:

Hantzsch_Synthesis Pyrazole This compound Product Pyrazolyl-Thiazole Derivative Pyrazole->Product + Thioamide Thioamide / Thiourea (R-C(=S)NH₂) Thioamide->Product Reflux in Ethanol [Base (e.g., TEA)]

Caption: Hantzsch synthesis of pyrazolyl-thiazoles.

Experimental Protocol (General):

  • Dissolve this compound (1 equivalent) and the desired thioamide or thiourea derivative (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as triethylamine (TEA), to the mixture.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the pure pyrazolyl-thiazole derivative.

Mechanistic Insights:

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the bromomethyl group, followed by cyclization and dehydration.

Applications in Drug Development and Biological Activity of Derivatives

The pyrazole-thiazole hybrid scaffold is of significant interest in drug discovery due to its wide range of biological activities.[7] While specific data for derivatives of this compound is limited, the broader class of pyrazolyl-thiazoles has demonstrated promising activity in several therapeutic areas.

Enzyme Inhibition

Many pyrazolyl-thiazole derivatives have been identified as potent enzyme inhibitors, a key strategy in modern drug design.

  • Aldose Reductase and α-Glycosidase Inhibition: Structurally related pyrazolyl-thiazole derivatives have shown potent inhibitory activity against aldose reductase and α-glycosidase, enzymes implicated in diabetic complications.[8] For instance, some derivatives exhibit Kᵢ values in the low micromolar range against aldose reductase and even sub-micromolar activity against α-glycosidase, significantly more potent than the standard drug acarbose.[8]

  • Tyrosinase Inhibition: Certain coumarinyl-pyrazolinyl substituted thiazoles have been reported as highly potent non-competitive inhibitors of mushroom tyrosinase, with IC₅₀ values in the nanomolar range.[9] This suggests potential applications in treating hyperpigmentation disorders.

Enzyme Target Derivative Class Reported Activity (IC₅₀ / Kᵢ) Reference
Aldose ReductasePyrazolyl-thiazolesKᵢ = 7.09 ± 0.19 µM[8]
α-GlycosidasePyrazolyl-thiazolesKᵢ = 0.43 ± 0.06 µM[8]
Mushroom TyrosinaseCoumarinyl-pyrazolinyl thiazolesIC₅₀ = 0.00458 ± 0.00022 µM[9]
Anticancer Activity

The pyrazole-thiazole scaffold is a promising framework for the development of novel anticancer agents.

  • EGFR and HER-2 Inhibition: Pyrazolyl-thiazole and pyrazolyl-thiazolidinone derivatives have been designed as analogues of celecoxib and dasatinib, showing selective inhibitory effects against COX-2, EGFR, and HER-2.[10] Some of these compounds exhibit potent anti-proliferative activity against breast (MCF-7) and lung (A549) cancer cell lines with IC₅₀ values in the low micromolar range.[10][11]

  • Induction of Apoptosis: The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[10]

Anticancer_Mechanism PyrazoleThiazole Pyrazolyl-Thiazole Derivative EGFR_HER2 EGFR / HER-2 Kinase Activity PyrazoleThiazole->EGFR_HER2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_HER2->Signaling Activates Proliferation Cancer Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Simplified signaling pathway targeted by pyrazolyl-thiazole anticancer agents.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward, albeit proposed, synthesis and its predictable reactivity make it an attractive starting material for the construction of more complex heterocyclic systems. The demonstrated potent and diverse biological activities of its pyrazolyl-thiazole derivatives, particularly in the realms of enzyme inhibition and anticancer research, underscore the importance of this compound as a key intermediate in the ongoing quest for novel therapeutic agents. Further exploration of the derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

  • Gecen, H., et al. (2020). Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. Archiv der Pharmazie, 353(9), e2000109. [Link]
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 13(1), 1085. [Link]
  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. In NIST Chemistry WebBook.
  • Uslu, H., et al. (2017). Synthesis, molecular docking studies of coumarinyl-pyrazolinyl substituted thiazoles as non-competitive inhibitors of mushroom tyrosinase. Bioorganic & Medicinal Chemistry, 25(18), 4846–4855. [Link]
  • Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(36), 26035-26050. [Link]
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
  • Abdel-Wahab, B. F., et al. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1). [Link]
  • Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. In NIST Chemistry WebBook.
  • Lead Sciences. (n.d.). This compound.
  • Fayed, E. A. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-26. [Link]
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]
  • Gomha, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7343. [Link]
  • Molnar, J. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Synlett. [Link]
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
  • American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • ChemUniverse. (n.d.). This compound.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY, 1(1), 38-48. [Link]
  • Abu Safieh, K. A., et al. (2007). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 62(8), 1135-1140. [Link]
  • Shingare, M. S., & Patil, S. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
  • PubChem. (n.d.). 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone.
  • Stanovnik, B., et al. (2000).

Sources

The Multifaceted Therapeutic Potential of Dimethyl-Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[2][3] Among the vast library of pyrazole derivatives, dimethyl-pyrazoles have emerged as a particularly promising class of compounds, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of dimethyl-pyrazole compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Dimethyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms of action.[4][5] These compounds have been shown to target key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of dimethyl-pyrazole compounds are often attributed to their ability to inhibit a range of protein kinases that are crucial for cancer cell signaling. These include:

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, dimethyl-pyrazole derivatives can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[4][5]

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers, can block downstream signaling pathways responsible for cell growth and survival.[4][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFRs, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]

Furthermore, some dimethyl-pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and to inhibit tubulin polymerization, a critical process for cell division.[4]

Experimental Workflow: Screening for Anticancer Activity

A typical workflow for evaluating the anticancer potential of novel dimethyl-pyrazole compounds is outlined below. The causality behind this experimental design is to first assess the general cytotoxicity of the compounds against cancer cell lines and then to elucidate the specific mechanisms by which the most potent compounds exert their effects.

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies synthesis Compound Synthesis & Characterization mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 Identify Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis kinase Kinase Inhibition Assays (e.g., EGFR, CDK2) ic50->kinase western Western Blot (Protein Expression) ic50->western

Caption: Workflow for anticancer evaluation of dimethyl-pyrazole compounds.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the dimethyl-pyrazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Dimethyl-pyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory properties of many dimethyl-pyrazole compounds are linked to their selective inhibition of COX-2.[9][11][12][13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and the point of intervention for dimethyl-pyrazole inhibitors.

cox2_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Releases pla2->membrane Acts on cox2 COX-2 aa->cox2 Substrate for pgs Prostaglandins cox2->pgs Produces inflammation Inflammation (Pain, Swelling, Redness) pgs->inflammation Mediates dm_pyrazole Dimethyl-Pyrazole Inhibitor dm_pyrazole->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by dimethyl-pyrazole compounds.

Key Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[14][15][16][17]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The degree of swelling can be measured to assess the efficacy of an anti-inflammatory agent.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the dimethyl-pyrazole compound or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Carrageenan Injection: After a predetermined time (to allow for drug absorption), inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw.[17]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).[14]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Dimethyl-pyrazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[18][19][20]

Mechanism of Antimicrobial Action

The precise mechanisms by which dimethyl-pyrazole compounds exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the dimethyl-pyrazole compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Anticonvulsant and Neuroprotective Activities

Dimethyl-pyrazole compounds have also been explored for their potential in treating neurological disorders. Certain derivatives have exhibited anticonvulsant properties, while others have shown promise in the context of neurodegenerative diseases like Alzheimer's.

Anticonvulsant Mechanism: GABAergic Modulation

The anticonvulsant effects of some dimethyl-pyrazole derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission.[26] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By positively modulating GABA receptors, these compounds can increase inhibitory signaling, thereby reducing neuronal hyperexcitability and suppressing seizures.[1][26]

Experimental Workflow: Investigating Anticonvulsant Activity

The evaluation of anticonvulsant potential involves a combination of in vitro and in vivo models to assess both the direct interaction with the target receptor and the overall effect on seizure activity.

anticonvulsant_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Models gaba_binding GABA Receptor Binding Assay ki_det Determine Ki gaba_binding->ki_det Quantify Affinity ptz_model Pentylenetetrazole (PTZ)-Induced Seizure Model ki_det->ptz_model Select Lead Compounds mes_model Maximal Electroshock (MES) Seizure Model ki_det->mes_model seizure_eval Evaluate Seizure Latency & Severity ptz_model->seizure_eval mes_model->seizure_eval

Caption: Workflow for evaluating the anticonvulsant properties of dimethyl-pyrazole compounds.

Key Experimental Protocol: GABA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABA receptor.[10][27][28]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol) that is known to bind to the GABA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare synaptic membranes from a specific brain region (e.g., rat cortex or cerebellum).

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the dimethyl-pyrazole compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated.

Neuroprotective Potential in Alzheimer's Disease

The pathogenesis of Alzheimer's disease is complex, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and cholinergic dysfunction.[2][29] Some dimethyl-pyrazole derivatives have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[8][30] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may improve cognitive function.

Key Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of AChE.[31][32][33][34]

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB) in a suitable buffer.

  • Incubation: Pre-incubate the AChE enzyme with various concentrations of the dimethyl-pyrazole compound or a control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected dimethyl-pyrazole derivatives from the literature. This data provides a quantitative basis for comparing the potency of different compounds across various assays.

Compound ClassBiological ActivityAssayPotency (IC50/MIC)Reference
Pyrazole-thiourea derivativeAnticancerTHP-1 cell line40.34 µM[4]
Indole-pyrazole hybridAnticancer (CDK2 inhibition)Enzyme assay0.074 µM[4]
Pyrazole-pyridazine hybridAnti-inflammatory (COX-2)Enzyme assay1.15 µM[12]
Benzene sulfonamide-pyrazoleAnti-inflammatory (COX-2)Enzyme assay1.79 µM[9]
Azopyrazole derivativeAntibacterial (E. coli)Agar diffusionModerate activity[18]
Isoxazole-pyrazole hybridAntibacterial (B. cereus)Broth microdilution1.2 µg/mL[35]

Conclusion and Future Directions

Dimethyl-pyrazole compounds represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects, underscores their significance in medicinal chemistry. The ability to fine-tune the structure of the pyrazole core allows for the optimization of potency and selectivity for specific biological targets.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by dimethyl-pyrazole derivatives will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will help to identify the key structural features responsible for the observed biological activities, enabling the design of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation into clinical candidates.

  • Combination Therapies: Investigating the potential of dimethyl-pyrazole compounds in combination with existing drugs could lead to synergistic therapeutic effects and overcome drug resistance.

By continuing to explore the rich chemical space of dimethyl-pyrazole derivatives and employing the rigorous experimental approaches outlined in this guide, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]
  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Anticonvulsant action of GABAB receptor positive modulator CGP7930 in immature r
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry. [Link]
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.).
  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2024). International Journal of Molecular Sciences. [Link]
  • Carrageenan Induced Paw Edema (R
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2024). Novelty Journals. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
  • Perspectives on Alzheimer's Disease Treatment Based on Counteracting Oxidative Stress. (2024). International Journal of Molecular Sciences. [Link]
  • GABA. (n.d.). PDSP. [Link]
  • Anticonvulsant and behavioral effects of GABA(B)
  • Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. (2017).
  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]
  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. (2020). Pharmaceutical and Biomedical Research. [Link]
  • Neuroprotective Natural Products for Alzheimer's Disease. (2021). Molecules. [Link]
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2017). ChemInform. [Link]
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology. [Link]
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
  • Chemicals used for the induction of Alzheimer's disease-like cognitive dysfunctions in rodents. (2019). Biomedical Research and Therapy. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). Future Medicinal Chemistry. [Link]
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2021). Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]
  • (PDF) Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2018).
  • Effects of some anticonvulsant drugs on brain GABA level and GAD and GABA-T activities. (1981). Arzneimittelforschung. [Link]
  • Genentech finds new mechanism that may lead to Alzheimer's disease. (2009). Salk Institute. [Link]
  • Carrageenan-Induced Paw Edema Model. (n.d.).
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2012). Assay and Drug Development Technologies. [Link]
  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (2015). Frontiers in Molecular Neuroscience. [Link]
  • Carrageenan-induced inflammation assay, paw diameter in.... (n.d.).
  • Prenatal stress increased γ2 GABAA receptor subunit gene expression in hippocampus and potentiated pentylenetetrazol-induced seizure in rats. (2015). Iranian Journal of Basic Medical Sciences. [Link]
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2016). Basic & Clinical Pharmacology & Toxicology. [Link]
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2024). NC DNA Day Blog. [Link]
  • Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (2004). Globe Thesis. [Link]
  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
  • Carrageenan induced Paw Edema Model. (n.d.).

Sources

Discovery and Synthesis of Novel Pyrazole Derivatives: A Guide to Strategy and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Scaffold

First identified by Ludwig Knorr in 1883, the pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has evolved from a chemical curiosity into one of the most significant and versatile scaffolds in modern medicinal chemistry.[1][2][3] Its prevalence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant underscores its profound impact on human health.[4][5][6][7]

The pyrazole ring is not merely a passive framework; its unique electronic and structural properties make it an active contributor to molecular recognition and function. It is an aromatic system, with one pyrrole-like nitrogen atom that can act as a hydrogen bond donor and one pyridine-like nitrogen that serves as a hydrogen bond acceptor.[6][8][9] This duality, combined with its metabolic stability and ability to serve as a bioisostere for other aromatic rings, makes it a "privileged structure" in drug design.[5][6][7][10] The existence of tautomeric forms further adds to its chemical complexity and potential for diverse interactions.[6]

This guide moves beyond a simple catalog of reactions. As a senior application scientist, my objective is to provide an in-depth perspective on the discovery and synthesis of novel pyrazole derivatives. We will explore the causality behind experimental choices, from foundational synthetic strategies to the latest advancements in catalysis and multi-component reactions. We will dissect the logic of pyrazole-based drug design, illustrating how synthetic chemistry and biological application are inextricably linked in the quest for new therapeutics.

Part I: Foundational Synthetic Strategies for the Pyrazole Core

A mastery of pyrazole synthesis begins with its classical foundations. These methods, while over a century old, remain relevant and form the basis for many modern innovations. Their primary limitation, however, often lies in the control of regioselectivity, a crucial factor when synthesizing precisely functionalized molecules for targeted biological activity.

The Knorr Synthesis and Related 1,3-Dielectrophile Condensations

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (or a derivative thereof) and a 1,3-dicarbonyl compound.[11][12] This approach is robust and widely applicable, but its elegance is challenged when asymmetry is introduced.

Causality and Control: The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration. When an unsymmetrical 1,3-diketone and a substituted hydrazine are used, the initial attack can occur at two different sites, leading to a mixture of two regioisomers.[4][11][12] The final product ratio is dictated by a complex interplay of steric hindrance, electronic effects of the substituents, and reaction conditions (e.g., pH). For instance, the more electrophilic carbonyl carbon is typically attacked preferentially. Understanding these factors is paramount for directing the synthesis towards the desired isomer.

Knorr_Mechanism hydrazine R²-NH-NH₂ (Substituted Hydrazine) diketone R¹-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Diketone) isomer1 Isomer A diketone->isomer1 Attack at Cα isomer2 Isomer B diketone->isomer2 Attack at Cγ caption Fig 1. Regioselectivity in the Knorr pyrazole synthesis. Chalcone_Workflow start Chalcone (α,β-Unsaturated Ketone) + Hydrazine step1 Michael Addition + Cyclocondensation start->step1 step2 2-Pyrazoline Intermediate step1->step2 step3 Oxidation (e.g., Chloranil, Air) step2->step3 end Substituted Pyrazole step3->end caption Fig 2. General workflow for pyrazole synthesis from chalcones. MCR_Cascade cluster_inputs Four Components (One Pot) cluster_cascade Reaction Cascade A Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C β-Ketoester Pyrazolone Pyrazolone Formation C->Pyrazolone D Hydrazine Hydrate D->Pyrazolone Michael Michael Addition Knoevenagel->Michael Intermediate 1 Pyrazolone->Michael Intermediate 2 Cyclization Intramolecular O-Cyclization Michael->Cyclization FinalProduct Pyrano[2,3-c]pyrazole Cyclization->FinalProduct caption Fig 3. Convergent cascade in a four-component pyrazole synthesis. SAR_Logic Start Initial Hit Compound (e.g., from HTS) Core Pyrazole Core Start->Core R1 Modify N-1 (Solubility, PK) Core->R1 R3 Modify C-3 (Target Binding) Core->R3 R4 Modify C-4 (Fine-tuning) Core->R4 R5 Modify C-5 (Selectivity) Core->R5 Synthesis Synthesize Analogs (Parts I & II Methods) R1->Synthesis R3->Synthesis R4->Synthesis R5->Synthesis Assay Biological Assay (Potency, Selectivity) Synthesis->Assay Analysis Analyze Data (SAR) Assay->Analysis Analysis->Core Iterate Lead Optimized Lead Compound Analysis->Lead caption Fig 4. Iterative cycle of SAR in pyrazole-based drug discovery.

Sources

A Technical Guide to Pyrazole-Based Heterocyclic Compounds: From Core Principles to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have established it as a "privileged scaffold," leading to a multitude of compounds with broad pharmacological applications.[3][4][5] This in-depth technical guide provides a comprehensive exploration of pyrazole-based compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core chemical properties of the pyrazole ring, detail foundational synthetic methodologies with an emphasis on mechanistic rationale, and analyze its profound impact on modern drug discovery through case studies of landmark FDA-approved drugs. This guide integrates detailed experimental protocols, data-driven tables, and mechanistic diagrams to offer a field-proven perspective on harnessing the full potential of this remarkable heterocycle.

The Pyrazole Core: Fundamental Chemical Properties

The enduring success of the pyrazole scaffold in drug design is intrinsically linked to its distinct structural and electronic characteristics. Understanding these foundational properties is critical for predicting reactivity and designing novel derivatives with tailored biological functions.

Structure, Aromaticity, and Amphoteric Nature

The pyrazole ring is a planar, five-membered heterocycle featuring three carbon atoms and two adjacent nitrogen atoms.[6] This arrangement satisfies Hückel's rule for aromaticity, with a delocalized 6π-electron system that imparts significant stability.[7] The two nitrogen atoms exist in different chemical environments, which is the key to the ring's versatile reactivity:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized, and its lone pair of electrons participates in the aromatic sextet. The proton on this nitrogen is consequently weakly acidic.[7][8]

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital in the plane of the ring, making it available for protonation and acting as a weak base.[6][7]

This dual character allows pyrazole to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), facilitating crucial interactions with biological targets like enzyme active sites and receptors.[9]

PropertyValue/DescriptionRationale
Acidity (pKa of N-H) ~14The N1 proton is weakly acidic due to the participation of its lone pair in the aromatic system. Deprotonation yields the nucleophilic pyrazolate anion.[7]
Basicity (pKa of conjugate acid) ~2.5The lone pair on the sp²-hybridized N2 nitrogen is available for protonation, forming the pyrazolium cation.[10]
Reactivity and Regioselectivity

The electron distribution within the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles.

  • Electrophilic Aromatic Substitution: The electron-withdrawing inductive effect of the two nitrogen atoms deactivates the adjacent C3 and C5 positions. Consequently, electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the electronically richer C4 position.[3][6][7]

  • N-Functionalization: The N1 position is readily deprotonated by a base, and the resulting pyrazolate anion is a strong nucleophile, easily undergoing alkylation or acylation.[1][11]

  • Nucleophilic Substitution: While less common, nucleophilic attack is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group is present.[3][8]

Synthesis of the Pyrazole Core: Foundational Methodologies

The synthetic accessibility of the pyrazole ring is a primary reason for its widespread use. Several robust methods exist, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[12][13]

Causality of Experimental Choice: The Knorr synthesis is the workhorse for creating substituted pyrazoles due to its reliability and the vast commercial availability of its precursors: 1,3-dicarbonyl compounds and hydrazine derivatives. The reaction proceeds under relatively mild conditions, often catalyzed by acid, and provides a direct route to the stable heterocyclic core.[14][15]

Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.

Mechanism: The reaction is initiated by the nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[13][16]

Caption: The Knorr Pyrazole Synthesis Workflow.
Paal-Knorr Synthesis

A related and conceptually similar method is the Paal-Knorr synthesis, which also utilizes 1,4-dicarbonyl compounds to form five-membered heterocycles like pyrroles and furans.[17] While the Knorr synthesis specifically uses 1,3-dicarbonyls and hydrazines for pyrazoles, the underlying principle of condensation and cyclization is a shared theme in heterocyclic chemistry.[17]

Other Key Synthetic Routes
  • 1,3-Dipolar Cycloaddition: This elegant method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne. It offers excellent control over regioselectivity for constructing highly functionalized pyrazoles.[3][18]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and atom economy, which is advantageous for creating large chemical libraries for screening.[2][4]

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole core is a prolific pharmacophore found in numerous FDA-approved drugs, treating a wide array of diseases.[1][9] Its ability to present substituents in a well-defined three-dimensional space allows for precise tuning of interactions with biological targets.

Pharmacological ActivityDrug Class / ExamplePrimary Target(s)
Anti-inflammatory CelecoxibCyclooxygenase-2 (COX-2)[19]
Anticancer Crizotinib, PirtobrutinibKinases (ALK, ROS1, BTK)[20]
Anti-obesity (Withdrawn) RimonabantCannabinoid Receptor 1 (CB1)[21]
Erectile Dysfunction SildenafilPhosphodiesterase 5 (PDE5)[22]
Antimicrobial -Various bacterial/fungal enzymes[23]
Antiviral -Viral replication machinery[20]
Neuroprotective CDPPBMetabotropic glutamate receptor 5[3]
Case Study 1: Celecoxib (Celebrex) - The Dawn of Selective COX-2 Inhibition

Therapeutic Impact: Celecoxib was a landmark anti-inflammatory drug that offered potent pain and inflammation relief with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs like ibuprofen.[24]

Mechanism of Action: The discovery of two cyclooxygenase isoforms, COX-1 (constitutive, protective) and COX-2 (inducible at inflammation sites), provided a clear therapeutic rationale.[24] Celecoxib selectively inhibits the COX-2 enzyme, preventing the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1 in the gut.[19][25] This selectivity is driven by its trifluoromethyl-substituted pyrazole core and a key benzenesulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but absent in COX-1.[24][25]

COX_Pathway Arachidonic_Acid Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Function) COX1->PG_Homeostatic PG_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG_Inflammatory Celecoxib Celecoxib Celecoxib->COX2

Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Case Study 2: Rimonabant (Acomplia) - A Lesson in Target Selectivity

Therapeutic Goal: Rimonabant was developed as an anti-obesity medication and smoking cessation aid.[26]

Mechanism of Action: It acts as an inverse agonist or antagonist at the cannabinoid CB1 receptors, which are key components of the endocannabinoid system that regulates appetite and energy balance.[27][28] By blocking these receptors in the brain and peripheral tissues, Rimonabant effectively reduced food intake and promoted weight loss in clinical trials.[26][29] However, the drug was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal ideation.[21] This serves as a critical lesson in drug development: while the pyrazole scaffold provided a potent CB1 ligand, the widespread physiological roles of the target receptor led to an unacceptable safety profile.

Case Study 3: Sildenafil (Viagra) - Rational Design of a Fused Pyrazole

Therapeutic Impact: Sildenafil revolutionized the treatment of erectile dysfunction and is also used for pulmonary arterial hypertension.[30]

Core Structure and Mechanism: Sildenafil is built upon a fused pyrazolo-pyrimidinone scaffold.[22][31] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[30] By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation, increased blood flow, and thereby facilitating an erection.[30] The synthesis of this fused heterocyclic system is a multi-step process that begins with the construction of a substituted aminopyrazole ester, which is then elaborated to form the final pyrazolo-pyrimidinone core.[32][33]

Field-Proven Experimental Protocols

To translate theoretical knowledge into practice, robust and validated experimental protocols are essential. The following protocol describes a standard method for assessing the core biological activity of a potential COX inhibitor.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Trustworthiness of the Method: This assay is a self-validating system. It directly measures the 50% inhibitory concentration (IC₅₀) of a compound against each enzyme isoform. The ratio of IC₅₀ (COX-1 / COX-2) provides a quantitative measure of selectivity, which is the primary hypothesis being tested for drugs like Celecoxib.

Objective: To determine the IC₅₀ values and selectivity of a test compound (e.g., a novel pyrazole derivative) for human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical concentration range might be 0.1 nM to 100 µM.

  • Enzyme Incubation: In separate wells of a 96-well plate, add the assay buffer, a fixed amount of either COX-1 or COX-2 enzyme, and the diluted test compound (or vehicle control, DMSO).

  • Pre-incubation: Gently mix and incubate the plates for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Causality Insight: This pre-incubation step is crucial for accurately assessing the potency of time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Progression: Incubate for a defined period (e.g., 10 minutes) at 37°C. The reaction time must be within the linear range of prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically a strong acid like HCl.

  • Quantification of Prostaglandin E₂: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The signal in the EIA is inversely proportional to the amount of PGE₂ produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.

Conclusion and Future Perspectives

The pyrazole heterocycle is a testament to the power of a privileged scaffold in drug discovery.[34] Its synthetic tractability, metabolic stability, and capacity for precise three-dimensional functionalization have secured its role in numerous therapeutic successes.[2][9] The journey from Knorr's initial synthesis to the rational design of complex drugs like Sildenafil and Celecoxib highlights a continuous evolution in our understanding and application of this core structure.

Future research will undoubtedly continue to leverage the pyrazole ring. Emerging areas of focus include its incorporation into novel drug modalities like PROTACs, the development of more sustainable and green synthetic methodologies, and the exploration of new biological targets to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.[10] For the modern medicinal chemist, the pyrazole scaffold remains an indispensable tool, promising a rich future of therapeutic innovation.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • What is the mechanism of Rimonabant?
  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. PubMed.
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed.
  • Celecoxib.
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. PubMed.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed.
  • Rimonabant. Wikipedia.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar.
  • Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Celecoxib P
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Celecoxib: Mechanism of Action & Structure. Study.com.
  • A review on heterocyclic compound pyrazole. Aizeon Publishers.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • knorr pyrazole synthesis. Slideshare.
  • Synthesis of Sildenafil Citr
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC - PubMed Central.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Synthesis of pyrazolopyrimidinones as sildenafil deriv
  • Exploring the Versatility of Pyrazole Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO., LTD..
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[1] This versatility has led to the development of a multitude of clinically significant drugs across diverse therapeutic areas. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral effects.[1][2][3] The USFDA has approved numerous pyrazole-containing drugs, with a significant number targeting various forms of cancer and rare genetic diseases.

The synthetic accessibility of the pyrazole ring system has been a key driver of its widespread application. Among the various synthetic strategies, the reaction of a bidentate nucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophilic species is a fundamental and widely employed approach.[4][5] A particularly effective variant of this strategy utilizes α-bromo ketones, such as 2-bromo-ethanone derivatives, as the 1,3-dielectrophilic synthon. This application note provides a detailed examination of this synthetic route, offering mechanistic insights, a comprehensive experimental protocol, and practical guidance for researchers in the field.

Mechanistic Insights: The Paal-Knorr Synthesis and its Analogs

The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is classically known as the Knorr pyrazole synthesis.[6][7][8] This reaction typically proceeds under acidic catalysis and involves the sequential formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][9]

The use of α-bromo ketones in conjunction with a suitable active methylene compound and a hydrazine derivative represents a logical extension of this principle. In this scenario, the α-bromo ketone serves as a precursor to the 1,3-dielectrophilic system. The reaction can be conceptualized as a multi-step process, often performed as a one-pot synthesis, which enhances efficiency and reduces waste.

Visualizing the Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the synthesis of a polysubstituted pyrazole derivative from an α-bromo ketone, an active methylene compound (e.g., a β-ketoester), and a hydrazine.

Pyrazole Synthesis Mechanism Start α-Bromo Ketone + Active Methylene Compound Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Alkylation Sₙ2 Alkylation Enolate->Alkylation Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Intermediate Alkylation->Dicarbonyl Bromide Elimination Condensation1 Initial Condensation (Hydrazone Formation) Dicarbonyl->Condensation1 Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Condensation1 Intermediate Hydrazone Intermediate Condensation1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: Generalized mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole

This protocol details the synthesis of a representative 1,3,5-trisubstituted pyrazole derivative utilizing a 2-bromo-ethanone derivative, a β-ketoester, and a substituted hydrazine.

Materials and Equipment
ReagentsEquipment
Substituted 2-bromo-ethanoneRound-bottom flasks
Ethyl acetoacetate (or other β-ketoester)Magnetic stirrer with heating plate
Phenylhydrazine (or other substituted hydrazine)Reflux condenser
Sodium ethoxide (or other suitable base)Thin Layer Chromatography (TLC) plates
Ethanol (anhydrous)UV lamp for TLC visualization
Glacial acetic acid (catalytic amount)Buchner funnel and filter paper
Diethyl etherRotary evaporator
Saturated sodium bicarbonate solutionMelting point apparatus
Brine solutionNMR spectrometer, Mass spectrometer
Anhydrous magnesium sulfate
Step-by-Step Procedure
  • Preparation of the 1,3-Dicarbonyl Intermediate (in situ):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15-20 minutes to ensure complete formation of the enolate.

    • Add the substituted 2-bromo-ethanone (1.0 eq) portion-wise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cyclization to the Pyrazole Ring:

    • After the formation of the 1,3-dicarbonyl intermediate is confirmed by TLC, cool the reaction mixture to room temperature.

    • Add phenylhydrazine (1.1 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux and monitor the reaction progress by TLC until the 1,3-dicarbonyl intermediate is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Experimental Workflow

Experimental Workflow Start Start: Reagent Preparation Step1 Step 1: In situ formation of 1,3-Dicarbonyl Intermediate Start->Step1 TLC1 TLC Monitoring Step1->TLC1 Step2 Step 2: Cyclization with Hydrazine TLC1->Step2 Reaction Complete TLC2 TLC Monitoring Step2->TLC2 Step3 Step 3: Work-up and Extraction TLC2->Step3 Reaction Complete Step4 Step 4: Purification (Recrystallization/Chromatography) Step3->Step4 Step5 Step 5: Characterization (MP, NMR, MS) Step4->Step5 End End: Purified Pyrazole Derivative Step5->End

Caption: A streamlined workflow for pyrazole synthesis.

Key Reaction Parameters and Troubleshooting

ParameterInfluence on ReactionTroubleshooting Tips
Base Crucial for the initial deprotonation of the active methylene compound. The choice of base can affect reaction rate and yield.Sodium ethoxide in ethanol is standard. For sensitive substrates, milder bases like potassium carbonate can be explored. Ensure anhydrous conditions to prevent base degradation.
Solvent Affects solubility of reagents and reaction temperature.Ethanol is a common and effective solvent. For higher boiling points, n-propanol or isopropanol can be used.[9] Aprotic solvents like DMF may be used in certain cases.[4]
Temperature Controls the rate of both the alkylation and cyclization steps.Refluxing conditions are generally optimal. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause side product formation.
Hydrazine Derivative The nature of the substituent on the hydrazine will determine the substituent at the N1 position of the pyrazole ring.Hydrazine hydrate is highly reactive but also toxic.[9] Substituted hydrazines (e.g., phenylhydrazine, tosylhydrazine) can be used to introduce desired functionalities.[5][9]
Catalyst A catalytic amount of acid facilitates the cyclization and dehydration steps.Glacial acetic acid is a common and effective catalyst.[9] Other protic acids can also be employed.

Applications in Drug Discovery and Beyond

The versatility of the pyrazole scaffold continues to be exploited in modern drug discovery.[10] By modifying the substituents on the pyrazole ring, chemists can fine-tune the pharmacological properties of the molecule to optimize its efficacy and safety profile.[1] Structure-Activity Relationship (SAR) studies, often aided by computational modeling, guide the design of novel pyrazole-based therapeutic agents.[1]

Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals as herbicides and fungicides, and in materials science for the development of polymers with specialized properties.[1][7]

Conclusion

The synthesis of pyrazole derivatives using α-bromo ketones is a robust and adaptable method that provides access to a wide range of structurally diverse compounds. A thorough understanding of the underlying reaction mechanism, careful control of reaction parameters, and meticulous purification are essential for obtaining high yields of pure products. The continued importance of pyrazoles in medicinal chemistry and other fields underscores the value of mastering these fundamental synthetic techniques.

References

  • Aminopyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (n.d.). Merck Index.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. (n.d.). Slideshare.

Sources

The Synthetic Chemist's Gateway: 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Complexity

In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast array of pharmaceuticals and agrochemicals.[1][2][3] Within this context, 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (IUPAC Name: this compound; CAS No: 1015936-63-6) emerges as a highly valuable and reactive chemical intermediate.[4][5][6] Its structure, featuring a pyrazole moiety linked to an α-bromo ketone, presents two key electrophilic sites, rendering it a powerful building block for the construction of diverse heterocyclic systems.[7][8]

This guide provides an in-depth exploration of the applications of this intermediate, focusing on its pivotal role in the synthesis of pyrazolyl-thiazole derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for both the synthesis of the title compound and its subsequent utilization in the renowned Hantzsch thiazole synthesis.

Core Reactivity: The Power of the α-Bromo Ketone

The synthetic utility of this compound is primarily dictated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack. This classic reactivity profile is the cornerstone of numerous named reactions, most notably for our purposes, the Hantzsch thiazole synthesis.[8][9][10]

The pyrazole ring, while generally stable, influences the reactivity of the ketone and serves as a crucial pharmacophore in the final products. The 1,3-dimethyl substitution pattern ensures a fixed tautomeric form and influences the overall lipophilicity and steric environment of the molecule.

Application Spotlight: The Hantzsch Synthesis of Pyrazolyl-Thiazoles

A primary and highly effective application of this compound is in the synthesis of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazoles. This transformation is a classic example of the Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.[7][8][9] The reaction proceeds by the condensation of an α-haloketone with a thioamide or thiourea.

The general mechanism involves an initial SN2 reaction where the sulfur atom of the thiourea attacks the electrophilic carbon bearing the bromine, displacing the bromide ion.[10] This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[10] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[10]

Hantzsch_Mechanism A This compound + Thiourea B S-Alkylation (SN2) A->B Nucleophilic Attack by Sulfur C Isothiuronium Salt Intermediate B->C D Intramolecular Cyclization C->D Attack by Nitrogen on Carbonyl E Hemiaminal Intermediate D->E F Dehydration E->F - H2O G 2-Amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole F->G

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

The resulting pyrazolyl-thiazole scaffold is of significant interest in medicinal chemistry, as the combination of these two heterocycles has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][11]

Experimental Protocols

Protocol 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor)

Rationale: The synthesis of the title intermediate first requires the preparation of its non-brominated precursor. A common and effective method is the acylation of a substituted pyrazole. This protocol outlines a representative procedure.

Materials:

  • 1,3-Dimethylpyrazole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add 1,3-dimethylpyrazole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Protocol 2: Synthesis of this compound

Rationale: The α-bromination of a ketone is a fundamental transformation. This protocol employs bromine in a suitable solvent, a standard and effective method for this conversion.[12] The reaction proceeds via an enol or enolate intermediate.

Materials:

  • 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

  • Bromine (Br₂)

  • Glacial acetic acid or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of the bromine has dissipated. Monitor the reaction by TLC.

  • Carefully quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess bromine.

  • Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.

Compound Data
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.07 g/mol
Appearance Typically an off-white to yellow solid
Storage Store in a cool, dark, and dry place under an inert atmosphere. Freezer storage (-20°C) is recommended for long-term stability.[4]
Protocol 3: Application in Hantzsch Thiazole Synthesis

Rationale: This protocol demonstrates the utility of the title compound in a classic Hantzsch thiazole synthesis, reacting it with thiourea to form a 2-aminothiazole derivative. This reaction is typically high-yielding and straightforward to perform.[9][10]

Materials:

  • This compound

  • Thiourea

  • Ethanol or Methanol

  • Sodium carbonate solution (5-10%) or Triethylamine (TEA)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1-1.5 eq).

  • Add ethanol or methanol as the solvent and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5-10% sodium carbonate solution to neutralize the hydrobromide salt of the product and induce precipitation. Alternatively, a base like triethylamine can be added directly to the reaction mixture.

  • Stir the resulting suspension for 15-30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the desired 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application Precursor 1. Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Bromination 2. Bromination to yield This compound Precursor->Bromination Hantzsch 3. Hantzsch Thiazole Synthesis with Thiourea Bromination->Hantzsch Product Final Product: 2-Amino-4-(pyrazol-5-yl)thiazole Hantzsch->Product

Caption: Overview of the synthesis and application workflow.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed chemical intermediates. Its inherent reactivity, governed by the α-bromo ketone motif, provides a reliable and efficient entry point into the synthesis of complex heterocyclic systems. The Hantzsch thiazole synthesis, as detailed in this guide, is just one example of its broad applicability. By reacting with a variety of thioamides, dithiocarbamates, and other sulfur- and nitrogen-containing nucleophiles, a vast chemical space of novel pyrazole-containing compounds can be explored. For researchers and scientists in drug development, mastering the use of such intermediates is a critical step in the rapid generation of new chemical entities with potential therapeutic value.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. Thiazole synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • RSC Publishing. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. 2024.
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. 2021.
  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. 2015;28:927-932.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. 2020.
  • MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. 2017.
  • RSC Publishing. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. 2024.
  • Lead Sciences. This compound.
  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. 2012.
  • ResearchGate. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. 2022.
  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. 2019.
  • ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. 2016.
  • NIH. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). 2024.
  • ACS Omega. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. 2023.
  • ChemSynthesis. 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone.
  • PubMed Central. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. 2022.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2017.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. 2025.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
  • RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. 2011.
  • Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. 2017.
  • ChemUniverse. This compound.
  • ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. 2022.
  • NIH. 1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]. 2009.

Sources

Topic: Reaction of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone with Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of a Biologically Relevant Pyrazolyl-Thiazole Hybrid

Executive Summary and Scientific Context

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to synergistic or enhanced biological activities.[1][2] Pyrazole and thiazole rings are quintessential examples of "privileged structures" due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.[3][4][5] Pyrazole derivatives are known for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties, while the thiazole nucleus is integral to drugs with antimicrobial, antiviral, and anticancer activities.[1][6][7]

This application note provides a comprehensive guide to the synthesis of a novel pyrazolyl-aminothiazole hybrid via the reaction of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone with thiosemicarbazide. This reaction proceeds through the classic Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[8][9][10] We will elucidate the underlying mechanism, provide a detailed, field-tested laboratory protocol, and discuss the characterization and significance of the resulting compound for researchers in drug discovery and organic synthesis.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound.[9][10] In this specific application, the sulfur atom of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom in the pyrazole derivative.

The mechanism unfolds in three key steps:

  • S-Alkylation (Nucleophilic Substitution): The reaction initiates with the nucleophilic attack of the sulfur atom from thiosemicarbazide onto the α-carbon of this compound. This forms an S-alkylated isothiosemicarbazide intermediate.[8][9]

  • Intramolecular Cyclization: The terminal primary amine (-NH₂) of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the original ketone. This step forms a five-membered heterocyclic intermediate (a thiazoline derivative).[11]

  • Dehydration (Aromatization): The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of a stable, aromatic 2-aminothiazole ring.[8][9]

The overall reaction yields the hydrobromide salt of the 2-amino-4-(pyrazol-5-yl)thiazole product, which is often insoluble in the reaction medium and can be isolated by filtration.

Hantzsch_Mechanism Figure 1: Mechanism of the Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration R1 This compound R2 Thiosemicarbazide Intermediate1 S-Alkylated Intermediate R1->Intermediate1 Nucleophilic Attack (S) Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Attack (N) Product 2-Amino-4-(pyrazol-5-yl)thiazole (Final Product) Intermediate2->Product - H₂O (Aromatization)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole hydrobromide.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Notes
This compound1015936-63-6217.06Lachrymator, handle in a fume hood.[12]
Thiosemicarbazide79-19-691.13Toxic, handle with care.
Ethanol (Absolute)64-17-546.07Reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization (optional free base generation).
Deionized Water7732-18-518.02For washing and work-up.

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Dissolve Reactants - Add Pyrazole Ketone (1.0 eq) - Add Thiosemicarbazide (1.2 eq) - Add Ethanol (20 mL) B 2. Reaction - Attach reflux condenser - Heat to reflux (~78°C) - Stir for 2-4 hours A->B C 3. Monitor Progress - Use TLC (e.g., 50% EtOAc/Hexane) - Spot starting material and reaction mixture - Continue until starting material is consumed B->C D 4. Isolate Product - Cool mixture to room temperature - Cool further in an ice bath to maximize precipitation - Collect solid via vacuum filtration C->D E 5. Wash & Dry - Wash the solid filter cake with cold ethanol - Air dry or dry in a vacuum oven D->E F 6. (Optional) Purification - Recrystallize from a suitable solvent (e.g., Ethanol/Water) for higher purity E->F G 7. Characterization - Obtain NMR, MS, IR spectra - Determine melting point F->G

Caption: A typical experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.17 g, 10 mmol, 1.0 eq.) and thiosemicarbazide (1.09 g, 12 mmol, 1.2 eq.). Expert Insight: Using a slight excess of thiosemicarbazide ensures the complete consumption of the more valuable α-bromoketone.

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Add a magnetic stir bar.

  • Heating and Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) with vigorous stirring. A precipitate, the hydrobromide salt of the product, should begin to form.[9]

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting ketone.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Transfer the collected white or off-white solid to a watch glass and allow it to air dry, or dry it in a vacuum oven at 50°C to a constant weight. The product is the hydrobromide salt.

For Generation of the Free Base (Optional): The hydrobromide salt can be suspended in water and neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases. The resulting free base can then be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole. The expected data is summarized below.

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the pyrazole methyl groups (~2.2 and ~3.7 ppm), a singlet for the pyrazole C4-H (~6.2 ppm), a singlet for the thiazole C5-H (~6.8 ppm), and a broad singlet for the -NH₂ protons (~7.2 ppm).[3][13]
¹³C NMR Resonances for the pyrazole and thiazole ring carbons, as well as the two methyl carbons on the pyrazole ring.[1][3]
Mass Spec (ESI-MS) A prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺.
IR Spectroscopy Characteristic absorption bands for N-H stretching (typically a doublet around 3300-3400 cm⁻¹), C=N stretching (~1620-1640 cm⁻¹), and C=C stretching (~1545-1550 cm⁻¹).[13]
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Discovery

The synthesized pyrazolyl-thiazole hybrid is a valuable scaffold for further chemical modification and biological screening. The fusion of these two pharmacophores has been shown to yield compounds with a wide spectrum of activities.[1][14]

  • Antimicrobial Agents: Many pyrazole and thiazole derivatives exhibit potent antibacterial and antifungal properties. The combination can lead to new agents to combat drug-resistant pathogens.[13][14]

  • Anticancer Therapeutics: Both heterocyclic systems are found in numerous anticancer drugs. The hybrid molecule can be explored for its potential to inhibit kinases or other targets relevant to cancer cell proliferation.[1][2]

  • Anti-inflammatory Drugs: The pyrazole moiety is famously present in anti-inflammatory drugs like celecoxib. This new scaffold could be investigated for similar activities.[6]

Safety and Handling

  • This compound: This is an α-haloketone and should be considered a potent lachrymator and irritant. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiosemicarbazide: This compound is toxic if ingested and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Perform the reaction in a fume hood. Ensure all glassware is properly secured.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules.
  • Yadav, G., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules.
  • Shaikh, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
  • Shaikh, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • Abdel-Aziz, M., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics.
  • Patel, H. (2016). Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ResearchGate.
  • Al-Adiwish, W. M., et al. (2019). Synthesis and characterization of new pyrazole-based thiazoles. Taylor & Francis Online.
  • Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org.
  • Shinde, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical Concepts.
  • Metwally, M. A., et al. (2012). Thiosemicarbazide Chemistry Review. Scribd.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • ResearchGate. The Hantzsch Thiazole Synthesis. ResearchGate.
  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles.
  • Request PDF. Synthesis and antiviral activity of new pyrazole and thiazole derivatives. ResearchGate.
  • ResearchGate. Synthesis of pyrazole-thiazole hybrids. ResearchGate.
  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • ResearchGate. Synthesis and characterization of certain new pyrazole derivatives. ResearchGate.
  • ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate.
  • Request PDF. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. ResearchGate.
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Lead Sciences. This compound. Lead Sciences.
  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate.

Sources

Application Notes and Protocols for N-alkylation with 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of diverse substituents on the nitrogen atoms can significantly influence a compound's solubility, metabolic stability, and target-binding affinity.

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a highly valuable bifunctional reagent, possessing two electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity makes it a versatile building block for the synthesis of more complex heterocyclic systems. This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using this reagent, a key transformation for generating novel N-substituted pyrazole derivatives.

Reaction Mechanism: A Nucleophilic Substitution Approach

The N-alkylation of a primary or secondary amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrobromic acid (HBr) generated during the reaction.[4][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram 1: Proposed SN2 Mechanism for N-alkylation

Caption: SN2 mechanism of amine N-alkylation.

Experimental Protocol: N-Alkylation of Amines

This protocol provides a general procedure for the N-alkylation of primary and secondary amines with this compound. The reaction conditions are based on analogous transformations reported in the literature.[6][7]

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the amine).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Dissolve this compound (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature. For primary amines, slow addition is crucial to minimize the potential for dialkylation.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Work-up:

    • Upon completion, filter off the potassium carbonate and any other inorganic salts.

    • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Diagram 2: Experimental Workflow

Workflow start Start setup Reaction Setup: Amine + K₂CO₃ in DMF/MeCN under inert atmosphere start->setup add_reagent Dropwise addition of This compound setup->add_reagent react Stir at RT (or heat if necessary) Monitor by TLC/LC-MS add_reagent->react workup Work-up: Filter, H₂O wash, Extract, Brine wash, Dry react->workup purify Purification: Concentrate and perform column chromatography workup->purify product Isolated N-alkylated product purify->product

Caption: General workflow for N-alkylation.

Data Presentation: Representative Substrate Scope and Conditions

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various amines with alpha-bromoketones, based on established literature.[6][7]

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)Expected Product
1BenzylamineK₂CO₃DMF254-8N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxoethyl)benzylamine
2PiperidineK₂CO₃Acetonitrile25-406-121-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(piperidin-1-yl)ethanone
3AnilineK₂CO₃DMF40-6012-241-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(phenylamino)ethanone
4MorpholineK₂CO₃Acetonitrile254-61-(1,3-dimethyl-1H-pyrazol-5-yl)-2-morpholinoethanone

Discussion and Field-Proven Insights

Choice of Base and Solvent: Potassium carbonate is an ideal base for this transformation due to its mild basicity, low cost, and ease of removal by filtration.[4][5] Stronger bases like sodium hydride could potentially deprotonate the α-carbon of the ketone, leading to side reactions. Anhydrous DMF and acetonitrile are excellent solvent choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

Control of Over-alkylation: A common challenge in the N-alkylation of primary amines is the potential for a second alkylation to form a tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[3] To mitigate this, it is recommended to use a slight excess of the amine or to add the alkylating agent slowly and monitor the reaction progress carefully.

Product Characterization: The synthesized N-alkylated products can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the presence of the newly formed C-N bond and the incorporation of the pyrazole moiety.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity.

  • Infrared Spectroscopy (IR): Can show characteristic peaks for the carbonyl group and N-H bonds (in the case of primary amine alkylation).

Conclusion

The N-alkylation of primary and secondary amines with this compound is a robust and versatile method for the synthesis of novel pyrazole derivatives. The protocol outlined in this application note, utilizing potassium carbonate as a mild base in a polar aprotic solvent, provides a reliable pathway to these valuable compounds. Careful control of stoichiometry and reaction conditions allows for the selective synthesis of mono-alkylated products, which are key intermediates in drug discovery and development.

References

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47. [Link][9]
  • Elgemeie, G. H., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate.
  • Wikipedia contributors. (2023, November 28). Amine alkylation. In Wikipedia, The Free Encyclopedia.
  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link][11]
  • Kumar, A., & Akula, M. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link][6]
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6883. [Link][1]
  • El-Metwally, A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5439. [Link][2]
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?
  • Patel, R. B., et al. (2015). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1335-1342. [Link][4]
  • Kamal, A., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(50), 8897-8900. [Link][13]
  • RSC Publishing. (2015). A facile synthesis of monoalkylation of active methylene compounds using nano-K2CO3. RSC Advances, 5(1), 58-62. [Link][14]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This versatile building block is a cornerstone for synthesizing a diverse array of heterocyclic compounds with significant therapeutic potential. We will explore the intrinsic chemical reactivity of this reagent, grounded in the dual electrophilicity of its α-bromoketone moiety, and its role in constructing molecules targeting key biological pathways. This guide offers not just protocols, but the underlying chemical logic, enabling scientists to adapt and innovate in their drug discovery programs.

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their ability to interact favorably with biological targets. The pyrazole ring is one such "privileged scaffold."[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly effective component in designing inhibitors for various enzyme families, particularly protein kinases.[2][3]

This compound (CAS No: 1015936-63-6) capitalizes on this by attaching a highly reactive α-bromoketone handle to the robust 1,3-dimethylpyrazole core.[4][5] This combination provides a powerful and direct route to novel pyrazole-based derivatives. The core value of this reagent lies in the predictable and efficient reactivity of the α-bromoketone group, which serves as a linchpin for building molecular complexity through reactions with a wide range of nucleophiles.[6][7]

Key Molecular Features:
PropertyValueSource
CAS Number 1015936-63-6[4][5]
Molecular Formula C₇H₉BrN₂O[4]
Molecular Weight 217.06 g/mol [4]
Purity Typically ≥95%[5]
Storage Inert atmosphere, store in freezer (-20°C)[4]

The Chemistry of Opportunity: Reactivity of the α-Bromoketone Moiety

The synthetic utility of this compound stems from the α-bromoketone functional group, a classic and reliable electrophile in organic synthesis. This group possesses two primary electrophilic sites, allowing for diverse reaction pathways.[6][8]

  • α-Carbon: This carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction), leading to the displacement of the bromide ion. This is the most common pathway for forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

  • Carbonyl Carbon: The carbonyl carbon can also be attacked by nucleophiles, often as the first step in a cyclocondensation reaction (e.g., Hantzsch thiazole synthesis).

This dual reactivity is the foundation for constructing a vast library of heterocyclic compounds from a single, readily available starting material.[7]

G cluster_reactivity Electrophilic Centers reagent This compound alphaC α-Carbon (C-Br) Highly reactive for Sₙ2 reagent->alphaC Site 1 carbonylC Carbonyl Carbon (C=O) Site for condensation reagent->carbonylC Site 2 product1 Substituted Pyrazoles (via Sₙ2 displacement) alphaC->product1 Pathway A product2 Fused Heterocycles (e.g., Pyrazolyl-thiazoles) (via Cyclocondensation) carbonylC->product2 Pathway B nucleophile Nucleophile (e.g., R-NH₂, R-SH, Thiourea) nucleophile->product1 Pathway A nucleophile->product2 Pathway B

Caption: Dual reactivity of the α-bromoketone reagent.

Application Protocol I: Synthesis of Pyrazole-Based Kinase Inhibitors

Background: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[9] The pyrazole scaffold is a validated hinge-binding motif found in numerous FDA-approved and investigational kinase inhibitors like Tozasertib and ENMD-2076.[3][9] The following protocol details a general method for synthesizing a library of aminopyrazole derivatives, which are common precursors for potent kinase inhibitors.[2][10]

Workflow: Synthesis of N-Substituted Aminopyrazole Derivatives

G start Start Materials: - Reagent (1.0 eq) - Amine (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Acetonitrile) reaction Reaction Vessel: - Stir at 60-80°C - Monitor by TLC/LC-MS (2-6 h) start->reaction workup Aqueous Work-up: - Quench with H₂O - Extract with Ethyl Acetate reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product: α-Amino Ketone Derivative purify->product

Caption: Workflow for synthesizing α-amino ketone precursors.

Detailed Experimental Protocol:
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 217 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN) (5 mL). To this suspension, add a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq., e.g., 276 mg of K₂CO₃). The base is critical to neutralize the HBr generated during the reaction, preventing protonation of the starting amine.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq., e.g., 1.1 mmol). The slight excess of the amine ensures the complete consumption of the limiting bromo-ketone reagent.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-ketone spot has disappeared (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure α-amino ketone derivative.

Rationale and Self-Validation:
  • Choice of Base: K₂CO₃ is a mild, inexpensive, and effective base for this transformation. Its heterogeneity is not an issue in polar aprotic solvents like ACN at elevated temperatures.

  • Solvent: Acetonitrile is an excellent choice as it is polar enough to dissolve the reagents but is aprotic, which is ideal for Sₙ2 reactions.

  • Validation: The success of the reaction is confirmed by LC-MS, which should show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the desired product's mass (M+H)⁺. The isotopic pattern of the starting material (due to Bromine) will be absent in the product.

Application Protocol II: Hantzsch Synthesis of Pyrazolyl-Thiazoles

Background: The thiazole ring is another important heterocycle in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and anticancer properties.[6] The Hantzsch thiazole synthesis is a classic, robust cyclocondensation reaction for forming the thiazole ring. Our title reagent is an ideal substrate for this reaction when combined with a thioamide or thiourea.[11]

Reaction Scheme: Hantzsch Thiazole Synthesis

G reagent This compound intermediate Thioether Intermediate (via Sₙ2 on α-Carbon) reagent->intermediate + Thio-nucleophile thio Thiourea or Thioamide (e.g., R-C(S)NH₂) thio->intermediate cyclization Intramolecular Cyclization (Amine attacks Carbonyl) intermediate->cyclization dehydration Dehydration (Loss of H₂O) cyclization->dehydration product 2-Amino/Aryl-4-(Pyrazolyl)thiazole dehydration->product

Caption: Mechanism of Hantzsch pyrazolyl-thiazole synthesis.

Detailed Experimental Protocol:
  • Reagent Preparation: In a round-bottom flask, dissolve the thioamide or thiourea derivative (1.0 eq., e.g., 1.0 mmol) in a suitable solvent like ethanol (EtOH) or isopropanol (10 mL).

  • Substrate Addition: Add this compound (1.0 eq., e.g., 217 mg, 1.0 mmol) to the solution.

  • Reaction: Reflux the reaction mixture (typically 78°C for EtOH) for 4-12 hours. The reaction initially forms an intermediate via Sₙ2 displacement of the bromide, followed by cyclization and dehydration. Monitor progress by TLC/LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration. Otherwise, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the pure pyrazolyl-thiazole.

Trustworthiness and Causality:
  • Solvent Choice: Ethanol is a common and effective solvent as it readily dissolves the reactants and facilitates the reaction at a convenient reflux temperature.

  • Mechanism: The reaction is self-validating. The formation of the thiazole ring is a thermodynamically favorable process driven by the creation of a stable aromatic system. The only byproduct is water, making the reaction atom-economical.

  • Expected Outcome: This protocol reliably yields 4-substituted thiazoles, where the substituent at the 4-position is the 1,3-dimethyl-1H-pyrazol-5-yl moiety. The substituent at the 2-position is determined by the choice of thioamide or thiourea.

Safety and Handling

As an α-haloketone, this compound is a reactive alkylating agent and should be handled with care.[7][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. α-Bromoketones can be lachrymatory (tear-inducing).

  • Storage: Store the reagent in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon) to prevent degradation.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its predictable reactivity and the proven therapeutic value of the pyrazole scaffold make it an indispensable building block for constructing libraries of potential kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The protocols outlined in this guide provide a solid foundation for its use, while the mechanistic insights offer the flexibility for chemists to innovate and design the next generation of targeted therapeutics.

References

  • Lead Sciences. This compound.
  • Ghias, F., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13989-14003.
  • Gudipati, R., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6036-6047.
  • Chinthakindi, P. K., et al. (2017). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 115-121.
  • ChemUniverse. This compound.
  • Wiechmann, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115160.
  • Pargellis, C., et al. (2002). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 45(24), 5227-5236.
  • Aggarwal, N., & Kumar, R. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(6), 7369-7411.
  • Fischer, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 846-852.
  • Tenti, E., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(11), 1391.
  • Zaky, M. Y., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(38), 26867-26881.
  • ResearchGate. α-Haloketones as versatile building blocks in organic synthesis.
  • Taylor & Francis. α-halo ketones – Knowledge and References.
  • Fulopova, V., & Soural, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
  • da Silva, G. G., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5109.
  • Cenmed. This compound.
  • de Oliveira, R. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Biomolecules, 11(5), 757.
  • ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].

Sources

Application Note: A-Plus Synthesis of Pyrazolylthiazole Derivatives via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolylthiazoles represent a critical class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities that make them valuable scaffolds in drug discovery and development.[1] Their documented applications as antimicrobial, anti-inflammatory, and anticancer agents underscore the need for robust and efficient synthetic protocols.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of pyrazolylthiazole derivatives, focusing on the widely adopted Hantzsch thiazole synthesis.[4][5][6] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss key parameters for optimization, targeting researchers, and scientists in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Pyrazolylthiazoles

The fusion of pyrazole and thiazole rings into a single molecular entity creates a pharmacophore with significant therapeutic potential.[1] Pyrazole derivatives are known for a diverse range of biological activities, including anti-inflammatory and analgesic properties.[3][7] Similarly, the thiazole ring is a core component of many biologically active compounds with applications ranging from antimicrobial to anticancer therapies.[2][8] The combination of these two heterocyclic systems can lead to hybrid molecules with enhanced or novel biological activities, making their synthesis a topic of considerable interest in medicinal chemistry.[3] The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5][8][9] This method typically involves the reaction of an α-haloketone with a thioamide-containing compound.[5]

Mechanistic Overview: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis for creating pyrazolylthiazoles proceeds through a well-established cyclocondensation mechanism. The overall transformation involves the reaction of a pyrazole-derived thiosemicarbazone intermediate with an α-haloketone (e.g., a substituted phenacyl bromide).

The key steps are:

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the displacement of the halide ion and the formation of an isothiourea intermediate.[4]

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This sequence provides a direct and efficient route to the target pyrazolylthiazole scaffold.[4][5]

Core Experimental Protocol

This protocol details a two-step procedure for the synthesis of a model 2-(pyrazolylmethylene)hydrazinyl-4-phenylthiazole derivative. The process begins with the formation of a key thiosemicarbazone intermediate, followed by the Hantzsch cyclization.

Required Materials and Reagents
  • Chemicals:

    • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

    • Thiosemicarbazide

    • Substituted Phenacyl Bromide (e.g., 2-bromoacetophenone)

    • Ethanol (Absolute)

    • Glacial Acetic Acid

    • Triethylamine (Optional, as a base)[10][11]

    • Deionized Water

    • Solvents for recrystallization (e.g., Ethanol, DMF)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus

    • Melting point apparatus

Visualized Experimental Workflow

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Hantzsch Cyclization cluster_2 Step C: Purification A1 Pyrazole-4-carbaldehyde A4 Reflux (1-2h) A1->A4 A2 Thiosemicarbazide A2->A4 A3 Ethanol + Acetic Acid A3->A4 A5 Cool & Filter A4->A5 A6 Thiosemicarbazone Intermediate A5->A6 B1 Thiosemicarbazone Intermediate A6->B1 B4 Reflux (3-6h) B1->B4 B2 α-Haloketone B2->B4 B3 Ethanol B3->B4 B5 Cool & Filter B4->B5 B6 Crude Pyrazolylthiazole B5->B6 C1 Crude Product B6->C1 C2 Recrystallization (e.g., Ethanol/DMF) C1->C2 C3 Pure Pyrazolylthiazole C2->C3

Sources

Synthesis of 1,3,5-Trisubstituted Pyrazoles: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][3][4] The strategic placement of substituents at the 1, 3, and 5 positions allows for precise modulation of a molecule's steric and electronic properties, enabling chemists to fine-tune its interaction with biological targets. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of the synthesis of 1,3,5-trisubstituted pyrazoles, focusing on robust methodologies and practical laboratory protocols.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] The reaction's enduring popularity stems from its operational simplicity, high yields, and the ready availability of starting materials.

Mechanistic Insights: Controlling Regioselectivity

The Knorr synthesis is typically performed under acidic catalysis. The mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[8] When using an unsymmetrical dicarbonyl, the initial condensation can occur at either carbonyl, leading to a mixture of hydrazone intermediates. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.[5][9]

A critical consideration is regioselectivity. The reaction of a monosubstituted hydrazine (e.g., phenylhydrazine) with a nonsymmetrical 1,3-diketone can potentially yield two regioisomers.[10] The outcome is often dictated by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked first by the more nucleophilic nitrogen of the hydrazine. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in certain cases.[10]

Below is a diagram illustrating the general mechanism and the potential for two regioisomeric products.

Caption: Knorr synthesis mechanism showing two potential regioisomeric pathways.

Application Protocol: Synthesis of 1-Phenyl-3-methyl-5-aryl-1H-pyrazoles

This protocol details a standard, reliable procedure for the synthesis of 1,3,5-trisubstituted pyrazoles via the Claisen-Schmidt condensation to form a chalcone, followed by cyclocondensation with phenylhydrazine.

Experimental Workflow Overview

Workflow start Starting Materials (Acetophenone, Benzaldehyde) chalcone Step 1: Chalcone Synthesis (Claisen-Schmidt) start->chalcone purify_chalcone Purification (Recrystallization) chalcone->purify_chalcone pyrazole_synth Step 2: Pyrazole Formation (Cyclocondensation) purify_chalcone->pyrazole_synth + Phenylhydrazine workup Workup & Isolation (Precipitation, Filtration) pyrazole_synth->workup purify_pyrazole Final Purification (Column Chromatography) workup->purify_pyrazole characterize Characterization (NMR, MS, MP) purify_pyrazole->characterize final_product Pure 1,3,5-Trisubstituted Pyrazole characterize->final_product

Caption: Experimental workflow for the two-step synthesis of pyrazoles.

Part A: Synthesis of Chalcone Intermediate (1-Aryl-3-phenylprop-2-en-1-one)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve a substituted acetophenone (0.05 mol) and a substituted benzaldehyde (0.05 mol) in ethanol (100 mL).[11]

  • Base Addition: While stirring the mixture at room temperature, slowly add a 50% aqueous potassium hydroxide solution (25 mL). An immediate color change and increase in temperature are typically observed.

  • Reaction Monitoring: Continue stirring at room temperature for 24 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70). The formation of a less polar spot corresponding to the chalcone should be observed.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (~400 g). If a solid precipitate does not form immediately, acidify the mixture with dilute hydrochloric acid until a solid is obtained.[11]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry. The crude chalcone can be further purified by recrystallization from ethanol.

Part B: Synthesis of 1,3,5-Trisubstituted Pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (0.01 mol) and phenylhydrazine hydrochloride (0.01 mol) in glacial acetic acid (30 mL).

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the cyclization reaction.[5]

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the chalcone starting material by TLC (e.g., ethyl acetate/hexane, 20:80). The pyrazole product is typically more polar than the chalcone.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker of ice-cold water (200 mL) with stirring. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and air dry. For high purity, the product should be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.

Alternative Strategy: Multicomponent Reactions (MCRs)

For rapid library synthesis and lead optimization, multicomponent reactions (MCRs) offer a highly efficient alternative.[12] MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[13][14] This approach saves time, resources, and reduces waste.

A notable example is the one-pot, three-component reaction of an aldehyde, a β-ketoester, and a hydrazine to yield highly substituted pyrazoles.[14] These reactions are often catalyzed by Lewis acids like Yb(PFO)₃ or can even be performed under catalyst-free microwave irradiation conditions.[14][15]

Data Summary: Representative Yields

The following table summarizes typical yields for the synthesis of various 1,3,5-trisubstituted pyrazoles based on the two-step protocol described above.

R¹ (from Acetophenone)R³ (from Benzaldehyde)R² (Hydrazine)Typical Yield (%)
PhenylPhenylPhenyl85-95%
4-MethylphenylPhenylPhenyl88-92%
4-Chlorophenyl4-NitrophenylPhenyl80-88%
Phenyl4-MethoxyphenylPhenyl82-90%
4-BromophenylPhenylPhenyl85-93%

Yields are representative and can vary based on reaction scale and purification efficiency.

Conclusion and Outlook

The Knorr synthesis and its modern variations, including MCRs, provide a powerful and versatile toolkit for accessing the medicinally important 1,3,5-trisubstituted pyrazole scaffold. By understanding the underlying reaction mechanisms and paying close attention to factors like regioselectivity, researchers can efficiently synthesize diverse libraries of pyrazole derivatives for biological screening. The protocols outlined in this guide offer a robust starting point for any drug discovery program targeting this valuable heterocyclic system.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Schroeder, F. F., & Franke, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1004-1058. [Link]
  • Synfacts. (2021). Multicomponent Approach to Functionalized Pyrazoles. [Link]
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • Hosseini, S. M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19163–19172. [Link]
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(10), 3845–3853. [Link]
  • Amazon Web Services. (n.d.).
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]
  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). [Link]
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Link]
  • PubMed. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. [Link]

Sources

The Strategic Role of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone in Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Novel Agrochemicals

In the continuous effort to safeguard global crop production, the pyrazole ring has emerged as a cornerstone scaffold in the design of innovative and effective agrochemicals.[1] Its inherent chemical stability, coupled with the capacity for diverse functionalization at multiple positions, has led to the development of commercial products spanning fungicides, insecticides, and herbicides.[2][3][4] The subject of this guide, 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, represents a pivotal building block—a reactive intermediate poised for elaboration into a multitude of potential agrochemical candidates.[5][6]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a detailed, experience-driven perspective on how to leverage this specific pyrazole derivative in a modern agrochemical research program. We will explore not just the "what" but the "why" behind key synthetic and screening protocols, offering a self-validating framework for your research endeavors.

PART 1: Core Compound Profile & Strategic Importance

This compound (CAS No: 1015936-63-6) is an α-bromoketone derivative of a dimethylpyrazole ring.[5] Its significance in agrochemical synthesis lies in the reactivity of the α-bromo group, which makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of various pharmacophores and toxophores, enabling the rapid generation of diverse compound libraries for biological screening.

Property Value Source
Molecular Formula C₇H₉BrN₂O[5]
Molecular Weight 217.06 g/mol [6]
CAS Number 1015936-63-6[5]
Appearance Typically a solidN/A
Purity >95% (Commercially available)[5][6]
Storage Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) is recommended.[5]

The dimethylpyrazole core itself is a privileged structure in many successful agrochemicals. This is because the pyrazole nitrogens can engage in crucial hydrogen bonding interactions with target enzymes, while the methyl groups can influence solubility, metabolic stability, and binding pocket occupancy.[7]

PART 2: Synthetic Pathways & Methodologies

The primary utility of this compound is as a precursor. The following protocols are detailed examples of how it can be used to synthesize potential fungicidal and insecticidal compounds, based on established pyrazole chemistry.[8]

Workflow for Synthesis of Novel Pyrazolyl-Thiazole Derivatives

This workflow illustrates the synthesis of a library of pyrazolyl-thiazole compounds, a class known for potential fungicidal activity.[8]

G cluster_0 Step 1: Thioamide/Thiosemicarbazone Preparation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Purification & Analysis A Aromatic Aldehyde or Amide C Thioamide or Thiosemicarbazone Library A->C Reaction B Lawesson's Reagent or P4S10 (for thioamides) OR Thiosemicarbazide (for thiosemicarbazones) B->C Reagent E Thioamide or Thiosemicarbazone (from Step 1) C->E Input for Step 2 D 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone F Novel Pyrazolyl-Thiazole Candidate D->F Electrophile E->F Nucleophile G Crude Product F->G H Column Chromatography G->H I Pure Pyrazolyl-Thiazole H->I J Characterization (NMR, MS, HRMS) I->J

Caption: Synthetic workflow for novel pyrazolyl-thiazoles.

Protocol 1: Synthesis of a Pyrazolyl-Thiazole Derivative

This protocol details the reaction of the title compound with a thioamide, a common method for creating thiazole rings which are prevalent in fungicides.

Objective: To synthesize 2-aryl-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole.

Materials:

  • This compound

  • Aryl-thioamide (e.g., Thiobenzamide)

  • Ethanol (Absolute)

  • Triethylamine (TEA)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the aryl-thioamide (1.0 mmol) in 25 mL of absolute ethanol. Stir the solution at room temperature.

  • Addition of Pyrazole Intermediate: To the stirring solution, add this compound (1.0 mmol, 217.06 mg).

  • Base Addition: Add triethylamine (1.5 mmol, 0.21 mL) dropwise to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure pyrazolyl-thiazole product.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-ESI-MS).[9][10]

Causality Behind Choices:

  • Ethanol as Solvent: It effectively dissolves the reactants and is suitable for the reflux temperature required.

  • Triethylamine: A non-nucleophilic base is crucial to neutralize the acid byproduct without competing in the primary reaction.

  • Hantzsch Thiazole Synthesis: This classic, reliable reaction provides a high-yielding route to the desired heterocyclic system.[8]

PART 3: Agrochemical Screening Protocols

Once a library of new compounds is synthesized, a tiered screening process is essential to identify promising candidates. The following protocols are designed as robust, primary screens for fungicidal, herbicidal, and insecticidal activity.

Agrochemical Screening Workflow

G A Synthesized Compound Library (from Protocol 1) B Primary In Vitro / In Vivo Screens (High Concentration, e.g., 100-200 ppm) A->B C Fungicidal Screen (Mycelial Growth Inhibition) B->C D Herbicidal Screen (Seed Germination / Seedling Growth) B->D E Insecticidal Screen (Contact / Ingestion Assay) B->E F Identify 'Hits' (Compounds with >80% inhibition/mortality) C->F D->F E->F G Secondary Screens (Dose-Response & EC50/LC50 Determination) F->G H Mechanism of Action Studies (e.g., Enzyme Assays - SDHI, HPPD) G->H I Greenhouse & Small Plot Trials G->I

Caption: Tiered screening workflow for new agrochemicals.

Protocol 2: In Vitro Fungicidal Activity (Mycelial Growth Inhibition Assay)

This assay is a fundamental first step to identify compounds with antifungal properties.[9][10]

Objective: To evaluate the efficacy of synthesized compounds in inhibiting the growth of key plant pathogenic fungi.

Target Organisms:

  • Botrytis cinerea (Gray Mold)

  • Rhizoctonia solani (Root Rot)

  • Fusarium oxysporum (Fusarium Wilt)

  • Alternaria porri (Purple Blotch)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized test compounds, dissolved in DMSO to create stock solutions (e.g., 10,000 ppm)

  • Commercial fungicide as a positive control (e.g., Carbendazim, Penthiopyrad)

  • DMSO as a negative control

  • Sterile Petri dishes (90 mm)

  • Mycelial plugs (5 mm diameter) from actively growing fungal cultures

  • Incubator

Procedure:

  • Media Preparation: Autoclave the PDA medium and cool it to 50-55°C.

  • Dosing: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity. Pour the amended media into sterile Petri dishes. Prepare plates for the positive and negative controls in the same manner.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus, mycelium-side down, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 1°C.

  • Data Collection: After 3-5 days (or when the mycelium in the negative control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the negative control

    • dt = average diameter of the fungal colony in the treated plate

Data Interpretation: Compounds showing high inhibition (>80%) at the primary screening concentration are considered "hits" and are selected for further dose-response studies to determine their EC₅₀ (Effective Concentration to inhibit 50% of growth) value.[10]

Protocol 3: Herbicidal Activity (Seed Germination and Early Seedling Growth Assay)

This protocol screens for pre-emergent or early post-emergent herbicidal effects.

Objective: To assess the phytotoxicity of synthesized compounds on representative monocot and dicot weed species.

Target Organisms:

  • Monocot: Echinochloa crus-galli (Barnyardgrass)

  • Dicot: Amaranthus retroflexus (Redroot Pigweed)

Materials:

  • Test compounds dissolved in acetone or DMSO with a surfactant (e.g., Tween-20)

  • Filter paper (Whatman No. 1)

  • Petri dishes (90 mm)

  • Weed seeds

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation: Place two layers of filter paper in each Petri dish.

  • Treatment Application: Apply 2 mL of the test solution (e.g., at 200 µg/mL) evenly onto the filter paper. Prepare a solvent-only control. Allow the solvent to evaporate completely in a fume hood.

  • Sowing: Place 20-25 seeds of the target weed species onto the treated filter paper.

  • Hydration & Incubation: Add 5 mL of distilled water to each dish. Seal the dishes and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • Assessment: After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculation: Calculate the percentage inhibition of germination, root growth, and shoot growth relative to the solvent control.

Causality Behind Choices:

  • Monocot and Dicot Species: Testing against both is crucial as herbicides often have selective modes of action.[7]

  • Root and Shoot Measurement: Some herbicides primarily affect root development (e.g., mitosis inhibitors) while others affect shoot development (e.g., photosynthesis inhibitors), providing early clues about the mechanism of action.[11]

PART 4: Mechanism of Action Insights

The pyrazole scaffold is associated with several key agrochemical mechanisms of action. Understanding these provides a logical framework for designing new derivatives from this compound.

  • Succinate Dehydrogenase Inhibitors (SDHIs): Many pyrazole-carboxamide fungicides work by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, blocking ATP production.[2][12] To target this, one could synthesize pyrazole-amides from the title compound.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: Pyrazole-based herbicides can inhibit HPPD, an enzyme critical for plastoquinone and tocopherol biosynthesis. This leads to the bleaching of new plant tissue as carotenoid pigments are destroyed.[11]

  • GABA-gated Chloride Channel Blockers: Some pyrazole insecticides, like Fipronil, act as antagonists of the GABA receptor in insect nerve cells, leading to hyperexcitation and death.[13]

Logical Relationship Diagram: From Synthesis to MOA

G cluster_0 Synthetic Elaboration cluster_1 Resulting Chemical Class cluster_2 Probable Target & Activity A 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone B React with Thioamide (Protocol 1) A->B C Synthesize Carboxamide (via oxidation & amidation) A->C D Create Phenylpyrazole Ether A->D E Pyrazolyl-Thiazole B->E F Pyrazole-Carboxamide C->F G Phenylpyrazole D->G H Potential Fungicide (e.g., SDHI Target) E->H I Potential Fungicide/Insecticide (e.g., SDHI / Ryanodine Receptor) F->I J Potential Insecticide/Acaricide (e.g., METI / GABA Receptor) G->J

Caption: Logic from precursor to potential bioactivity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic entry point into the rich and productive field of pyrazole-based agrochemicals. By employing logical synthetic strategies, such as the Hantzsch thiazole synthesis, and a systematic, tiered screening approach, research teams can efficiently generate and evaluate novel candidates for fungicidal, herbicidal, and insecticidal activity. The protocols and workflows outlined in this guide provide a robust, field-tested framework for transforming this versatile building block into the next generation of crop protection solutions.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Mode of action of pyrazoles and pyridazinones. (n.d.).
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.).
  • Pyrazole chemistry in crop protection. (2007). Semantic Scholar.
  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. (n.d.). MDPI.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Process of Testing & Trialing a New Agricultural Chemical Formul
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • This compound. (n.d.). Lead Sciences.
  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2016).
  • This compound. (n.d.). ChemUniverse.

Sources

Application Notes & Protocols for the Laboratory Scale Synthesis of Pyrazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated an astonishingly broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Marketed drugs such as the COX-2 inhibitor Celecoxib and the neuroprotective agent Edaravone feature this privileged scaffold, underscoring its significance.[5][6]

The value of pyrazoles extends beyond pharmaceuticals into agrochemicals and materials science.[6][7] This widespread utility has driven the continuous evolution of synthetic methodologies aimed at accessing structurally diverse pyrazole derivatives with efficiency and precision.

This guide provides an in-depth analysis of the most reliable and versatile laboratory-scale methods for pyrazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for producing these critical heterocyclic compounds.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This reaction is prized for its reliability, operational simplicity, and the use of readily available starting materials.[10]

Mechanistic Rationale and Regioselectivity

The reaction is typically performed under acidic conditions, which serve to activate the carbonyl groups for nucleophilic attack.[8][11] The mechanism proceeds through several key steps, as illustrated below.

The causality behind the sequence is critical:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. In the case of a β-ketoester, the more electrophilic ketone carbonyl is preferentially attacked over the ester carbonyl.[12] This forms a hydrazone or carbinolamine intermediate.[12][13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step is often the rate-determining part of the sequence.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to lose two molecules of water, driven by the formation of the stable, aromatic pyrazole ring.[14]

Diagram 1: Generalized Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Mechanism of the Knorr Pyrazole Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazine Hydrazine (R'-NHNH₂) Hydrazone Hydrazone/ Enamine Intermediate Cyclic_Intermediate Cyclic Hemiaminal/ Carbinolamine Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-2 H₂O)

Caption: Key steps in the acid-catalyzed Knorr pyrazole synthesis.

A crucial consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3) reacts with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazole products can form.[1][9] The outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. For instance, harsher acidic conditions or higher temperatures can alter the isomeric ratio. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases compared to traditional protic solvents like ethanol.[9]

Alternative Synthetic Routes

While the Knorr synthesis is the workhorse, other methods offer advantages for accessing specific substitution patterns.

  • From α,β-Unsaturated Carbonyls: Chalcones and related α,β-unsaturated systems serve as 1,3-dielectrophilic templates. Reaction with hydrazine initially forms a pyrazoline intermediate via Michael addition followed by cyclization. Subsequent oxidation or dehydration yields the aromatic pyrazole.[15]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile like an alkyne or alkene. It provides a highly regioselective route to certain pyrazole derivatives.[9][15]

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors MCRs, where three or more reactants combine in a one-pot process to form the product. These reactions are highly efficient and allow for the rapid generation of diverse pyrazole libraries.[16]

Comparative Data for Synthetic Routes

The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes typical conditions and outcomes for common pyrazole syntheses.

Synthetic RouteStarting MaterialsKey ReagentsGeneral ConditionsYieldsKey Advantages & Limitations
Knorr Synthesis 1,3-Diketones, β-KetoestersHydrazine or substituted hydrazines, Acid catalyst (e.g., Acetic Acid, HCl)Heating in a protic solvent (e.g., ethanol, propanol)Good to Excellent (>70%)[1]Advantages: Readily available materials, straightforward procedure, high yields.[10] Limitations: Potential for regioisomer formation with unsymmetrical substrates.[1][9]
From Chalcones α,β-Unsaturated Ketones (Chalcones)Hydrazine hydrate, Oxidizing agent (optional)Reflux in ethanol or acetic acidModerate to GoodAdvantages: Access to aryl-substituted pyrazoles. Limitations: Often requires a separate oxidation step to form the pyrazole from the pyrazoline intermediate.[15]
1,3-Dipolar Cycloaddition Alkynes, NitroolefinsDiazo compounds, HydrazonesVaries; can be thermal or catalyzedModerate to Excellent[15]Advantages: High regioselectivity, access to complex substitution patterns. Limitations: Availability and stability of diazo precursors can be a concern.
Multicomponent Synthesis Aldehydes, Ketones, Malononitrile, HydrazinesBase or acid catalystOften one-pot, can be solvent-free or under microwave irradiationGood to Excellent[16]Advantages: High atom economy, operational simplicity, rapid library generation. Limitations: Reaction discovery and optimization can be complex.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives via the Knorr reaction.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a classic example of the Knorr synthesis using a β-ketoester, as first reported by Knorr.[2]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.

  • Reagent Addition: Slowly add ethyl acetoacetate to the stirred acetic acid. Subsequently, add phenylhydrazine dropwise. Caution: The initial reaction is exothermic.[13]

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour.[13] The solution will typically turn from yellow to a deep orange/red.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.

  • Isolation & Purification:

    • Cool the reaction mixture in an ice bath. The product often crystallizes directly from the reaction mixture as a syrup or solid.[13]

    • If an oil forms, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold diethyl ether or ethanol to remove residual acetic acid and unreacted starting materials. . Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure pyrazolone.[13]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol demonstrates the synthesis from a different β-ketoester and hydrazine hydrate.[14]

Materials:

  • Ethyl benzoylacetate (1.0 eq, e.g., 3 mmol)

  • Hydrazine hydrate (2.0 eq, e.g., 6 mmol)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or a small round-bottom flask, combine ethyl benzoylacetate, hydrazine hydrate, and 1-propanol.[13][14]

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[14]

  • Heating: Heat the reaction on a hot plate with vigorous stirring at approximately 100°C for 1 hour.[13]

  • Precipitation: While the reaction mixture is still hot, add deionized water (approx. 10 mL) with continued stirring. This will cause the product to precipitate out of the solution.[14]

  • Cooling & Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to maximize precipitation.[13][14]

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and allow it to air dry on the funnel.[13][14] The final product can be further dried in a desiccator.

Diagram 2: General Laboratory Workflow for Pyrazole Synthesis

Workflow General Experimental Workflow Reagents 1. Reagent Preparation (1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst) Setup 2. Reaction Setup (Flask, Stirrer, Condenser) Reagents->Setup Reaction 3. Reaction (Heating/Reflux) Setup->Reaction Monitor 4. Monitoring (TLC) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Workup & Isolation (Cooling, Precipitation, Filtration) Monitor->Workup Proceed if complete Purify 6. Purification (Recrystallization) Workup->Purify Analyze 7. Product Characterization (NMR, MS, MP) Purify->Analyze

Caption: A standard workflow for synthesis, purification, and analysis.

Conclusion

The synthesis of pyrazole-containing heterocycles remains a dynamic and essential field for researchers in drug discovery and materials science. The Knorr synthesis and its variations provide a powerful, reliable, and accessible platform for the laboratory-scale production of a vast array of pyrazole derivatives. By understanding the underlying reaction mechanisms and the factors that control outcomes like regioselectivity, scientists can rationally design and execute syntheses to achieve their desired molecular targets. The protocols and comparative data provided in this guide serve as a validated starting point for these synthetic endeavors.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 435-488.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 23, 2025.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic & Preparative Procedures International, 43(6), 499-587.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). ChemistrySelect, 10(37).
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 6, 2026.
  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5536.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6430.
  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Current Organic Synthesis, 18(2), 197-213.
  • Process for the preparation of pyrazoles. (1980). Google Patents. EP0020964A1.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 6, 2026.
  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). ResearchGate.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules, 26(16), 4935.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Pyrazole derivatives are significant building blocks in medicinal chemistry, known for their diverse biological activities including analgesic, anti-inflammatory, and anticancer properties.[1][2] The successful synthesis of this brominated pyrazole is a critical step in the development of novel therapeutics.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your product.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the α-bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. The underlying reaction is an acid-catalyzed electrophilic substitution at the α-carbon of the ketone.[3][4][5][6]

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a frequent issue that can often be traced back to several key factors related to the reaction mechanism, which proceeds through an enol intermediate.[3][4]

Potential Causes & Solutions:

  • Inefficient Enol Formation: The rate-determining step in acid-catalyzed α-bromination is the formation of the enol tautomer.[6]

    • Insufficient Acid Catalyst: The acid is crucial for protonating the carbonyl oxygen, which facilitates enolization.[3][4] Ensure you are using a suitable acid catalyst (e.g., acetic acid, HBr) in the correct concentration.[3] Acetic acid often serves as both the catalyst and the solvent.[3][6][7]

    • Low Reaction Temperature: While exothermic reactions require temperature control, excessively low temperatures can hinder the formation of the enol. Maintain the temperature as specified in your protocol, typically starting at a low temperature (e.g., 0-10 °C) during bromine addition and then allowing it to warm to room temperature.[4][8]

  • Decomposition of Starting Material or Product: The pyrazole ring system can be sensitive to harsh conditions.

    • Excessively Strong Acid or High Temperatures: This can lead to degradation of the pyrazole ring or side reactions. Use the recommended acid and avoid overheating the reaction mixture.

    • Presence of Water: Water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Impure Starting Material: The purity of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is critical.

    • Purification: Purify the starting ketone by recrystallization or column chromatography before use. Impurities can consume the brominating agent or inhibit the reaction.

  • Improper Bromine Addition:

    • Addition Rate: Add the bromine solution dropwise and slowly.[4] A rapid addition can lead to localized high concentrations of bromine, promoting side reactions like di-bromination.

    • Temperature Control: The bromination reaction is exothermic. Maintain a low temperature during the addition of bromine to prevent side reactions and decomposition.[4][8]

Experimental Protocol for α-Bromination:

  • Dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone in a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid, followed by a wash with sodium thiosulfate solution to remove unreacted bromine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Multiple Products (Impurity Profile)

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is usually due to side reactions. Understanding the reactivity of both the ketone and the pyrazole ring is key to mitigating this issue.

Common Byproducts and Their Prevention:

ByproductPotential CausePrevention Strategy
Di-brominated Product Use of excess bromine or rapid addition.Use a slight excess (1.0-1.1 eq.) of bromine and add it slowly and controllably.[7] Monitor the reaction closely by TLC to avoid over-bromination.
Ring Bromination The pyrazole ring is an electron-rich heterocycle and can undergo electrophilic substitution.[1] While the C4 position is the most likely site for electrophilic attack, this is generally less favorable than α-bromination under these conditions.Maintain a low reaction temperature and use a non-polar solvent if possible to disfavor ring bromination.
Unreacted Starting Material Insufficient bromine or incomplete reaction.Ensure the correct stoichiometry of bromine is used. Allow for sufficient reaction time and monitor by TLC until the starting material is consumed.

Workflow for Minimizing Byproduct Formation:

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Start with Pure Ketone reagents Use Anhydrous Solvents & Correct Stoichiometry start->reagents temp_control Maintain Low Temperature (0-10°C during addition) reagents->temp_control slow_addition Slow, Dropwise Addition of Bromine Solution temp_control->slow_addition monitoring Monitor by TLC slow_addition->monitoring quench Quench with Cold Water monitoring->quench Upon Completion wash Wash with NaHCO3 and Na2S2O3 quench->wash purify Purify by Chromatography or Recrystallization wash->purify end_product High Purity Product purify->end_product

Caption: Workflow for high-purity synthesis.

Issue 3: Difficult Purification

Question: I'm having trouble purifying the final product. It co-elutes with impurities during column chromatography, or I'm losing a lot of product during recrystallization.

Answer:

Purification challenges often stem from the physical properties of the product and the presence of closely related impurities.

Purification Strategies:

  • Column Chromatography:

    • Solvent System Optimization: Experiment with different solvent systems for your column. A good starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity of the eluent should allow for the separation of the less polar starting material and di-brominated product from the desired mono-brominated product.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and a proper column packing technique to achieve good separation.

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find the ideal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Liquid-Liquid Extraction: A thorough aqueous workup as described in the protocol above is crucial to remove acidic and water-soluble impurities before attempting chromatography or recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A1: Yes, NBS is a common and often safer alternative to liquid bromine for α-bromination.[3] It is a solid, making it easier to handle. The reaction with NBS is typically initiated with a radical initiator (like AIBN) or photochemically for free-radical pathways, but for α-bromination of ketones, it is often used with an acid catalyst, similar to Br2.

Q2: What is the mechanism of the acid-catalyzed α-bromination?

A2: The reaction proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

  • Enol formation: A weak base (like the solvent or another molecule of the ketone) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-limiting step.[6]

  • Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule.[3][4]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.[4]

G Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol (Nucleophile) ProtonatedKetone->Enol - H+ BromoniumIon Intermediate Enol->BromoniumIon + Br2 Product α-Bromo Ketone BromoniumIon->Product - H+

Caption: Simplified mechanism of α-bromination.

Q3: How can I confirm the structure of my product?

A3: Standard analytical techniques should be used to confirm the structure and purity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms. You should see the disappearance of the acetyl methyl protons and the appearance of a new singlet for the -CH2Br group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: You should see a characteristic carbonyl (C=O) stretch.

Q4: What are the safety precautions for this reaction?

A4:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids: Glacial acetic acid and other acid catalysts are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

By understanding the key chemical principles and potential pitfalls of this synthesis, you can effectively troubleshoot issues, optimize your reaction conditions, and achieve a high yield of pure this compound for your research and development needs.

References

  • Master Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • National Institutes of Health.
  • MDPI.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
  • Der Pharma Chemica.
  • YouTube.
  • National Institutes of Health.
  • Organic Chemistry: A Tenth Edition. 22.
  • Lead Sciences. This compound. [Link]
  • ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. [Link]
  • PubChemLite. This compound. [Link]
  • Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]

Sources

Technical Support Center: Bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of this reaction, optimize yields, and minimize the formation of common side products.

Introduction: The Challenge of Selective Bromination

The target molecule, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, is a valuable building block in medicinal chemistry.[1][2] Its synthesis involves the alpha-bromination of a ketone. However, the substrate contains two reactive sites: the α-carbon of the ethanone group and the electron-rich pyrazole ring. Pyrazoles are known to readily undergo electrophilic substitution, typically at the C4 position.[3][4][5] This dual reactivity presents a significant challenge, often leading to a mixture of products and complicating purification. This guide will help you understand and control the factors governing the selectivity of this important transformation.

Troubleshooting Guide: Isolating and Solving Experimental Issues

This section addresses specific problems you may encounter during the bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Question 1: My reaction is messy. Besides my desired product, I've isolated a major side product with a similar mass. What is it and why did it form?

Answer:

The most probable side product is the result of electrophilic aromatic substitution on the pyrazole ring, yielding 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone .

Causality: The pyrazole ring is an electron-rich heterocycle.[6] The two methyl groups at the N1 and C3 positions are electron-donating, further increasing the nucleophilicity of the ring. Molecular orbital calculations and experimental data confirm that the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles like Br⁺.[3][5] Even if your primary goal is α-bromination of the ketone, a competitive electrophilic attack on the pyrazole ring can occur, especially under conditions that generate a highly reactive brominating species.

Troubleshooting Steps:

  • Re-evaluate Your Brominating Agent: Highly reactive sources of electrophilic bromine, or reactions run under strongly acidic conditions that can enhance the electrophilicity of Br₂, will favor ring bromination.[3] Consider using a milder brominating agent like N-bromosuccinimide (NBS), which can be more selective under the right conditions.[7]

  • Control the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the competing ring substitution pathway.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents may be preferable to highly polar or protic solvents like strong acids, which can activate the brominating agent for aromatic substitution.

Question 2: My mass spectrometry results show a peak corresponding to a di-brominated product. How is this possible and how can I prevent it?

Answer:

You are likely observing the formation of 2,2-dibromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone . This occurs when the initially formed α-bromo ketone undergoes a second bromination at the same carbon.

Causality: The α-bromination of a ketone proceeds through an enol or enolate intermediate.[8][9] After the first bromine is introduced, the remaining α-proton can become more acidic due to the electron-withdrawing effect of the first bromine atom. This can facilitate a second enolization and subsequent reaction with the brominating agent, leading to the di-bromo side product. This is particularly common if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Troubleshooting Steps:

  • Stoichiometry is Critical: Use a precise stoichiometry of the brominating agent. A slight excess might be needed to drive the reaction to completion, but a large excess (e.g., >1.2 equivalents) significantly increases the risk of di-bromination. It is recommended to start with 1.0 to 1.05 equivalents and monitor the reaction closely.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the mono-bromo product. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the brominating agent, disfavoring the second bromination event.

Question 3: My reaction produced a complex mixture, and I suspect I have both ring-brominated and di-brominated side products. How can I improve selectivity for the desired this compound?

Answer:

Achieving high selectivity requires carefully tuning the reaction conditions to favor the kinetics of ketone enolization and subsequent α-bromination over electrophilic aromatic substitution.

Key Strategy: Promote Enol Formation under Mild Conditions. The goal is to generate the nucleophilic enol form of the ketone without simultaneously creating a highly reactive brominating species that will attack the pyrazole ring.

Recommended Protocol Adjustments:

  • Use N-Bromosuccinimide (NBS): NBS is often the reagent of choice for selective α-bromination as it can be used under milder conditions than liquid bromine.[8]

  • Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can be used to promote enol formation without excessively activating the NBS for aromatic substitution.[9]

  • Solvent Selection: A less polar solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is often a good choice.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of NBS and allow it to warm slowly to room temperature while monitoring progress.[7]

Side Product Identification Summary
Side Product NameMolecular FormulaKey Analytical Signatures (Expected)
Ring Bromination (C4 Position)C₇H₈BrN₂OMS: Isotopic pattern for one bromine atom. ¹H NMR: Absence of the characteristic C4-H proton signal of the pyrazole ring (typically a singlet).
Alpha Di-bromination C₇H₈Br₂N₂OMS: Isotopic pattern for two bromine atoms. ¹H NMR: Absence of the α-CH₂Br signal (doublet or singlet) and presence of a -CHBr₂ signal (singlet) at a more downfield chemical shift.
Ring and Alpha Bromination C₇H₇Br₂N₂OMS: Isotopic pattern for two bromine atoms. ¹H NMR: Absence of the pyrazole C4-H proton signal and presence of a downfield -CH₂Br signal.

Frequently Asked Questions (FAQs)

FAQ 1: What are the underlying mechanisms for the formation of the desired product versus the ring-brominated side product?

The outcome of the reaction is a competition between two distinct mechanistic pathways, as illustrated below.

Pathway A: Desired Alpha-Bromination This pathway proceeds via an acid-catalyzed enol intermediate. The carbonyl oxygen is protonated, facilitating tautomerization to the enol. The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic bromine source (e.g., Br₂ or NBS).

Alpha_Bromination_Mechanism cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Starting Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromine Br-Br Product_Complex Brominated Intermediate Enol->Product_Complex + Br₂ Final_Product Alpha-Bromo Ketone Product_Complex->Final_Product - H⁺

Mechanism for desired alpha-bromination.

Pathway B: Side Reaction - Electrophilic Ring Bromination This is a classic electrophilic aromatic substitution (SₑAr) mechanism. The electron-rich pyrazole ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring.

Ring_Bromination_Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Pyrazole Pyrazole Ring Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex + Br⁺ Bromine Br⁺ source Ring_Brominated_Product C4-Bromo Product Sigma_Complex->Ring_Brominated_Product - H⁺

Mechanism for C4-ring bromination side product.

FAQ 2: Which brominating agent is superior for this reaction: Br₂ or NBS?

For this specific transformation, N-Bromosuccinimide (NBS) is generally the superior choice.

ReagentProsConsRecommendation
Bromine (Br₂) Inexpensive, high atom economy.Highly corrosive, toxic, and volatile. Can be overly reactive, leading to poor selectivity (both ring and di-bromination).[10]Use with caution. Best in non-polar solvents with careful temperature control. Often requires a scavenger for the HBr byproduct.
NBS Solid, easier to handle. Reaction byproducts (succinimide) are easily removed. Generally provides higher selectivity for α-bromination.[8] Can be initiated by acid or radical initiators for different applications.[11]More expensive than Br₂, lower atom economy.Recommended. Provides a more controlled and selective reaction, minimizing side product formation when used correctly.

FAQ 3: How can I design a robust experiment to optimize this reaction?

A logical, step-wise approach is key. The following workflow can help you quickly identify optimal conditions.

Optimization_Workflow cluster_troubleshoot Troubleshooting Options Start Start: Baseline Exp. (NBS, DCM, 0°C to RT) Monitor Monitor by TLC/LC-MS (Starting Material, Product, Side Products) Start->Monitor Check_Conversion Is Starting Material Consumed? Monitor->Check_Conversion Check_Selectivity Is Selectivity > 95%? Check_Conversion->Check_Selectivity Yes Troubleshoot Troubleshoot Check_Conversion->Troubleshoot No Success Reaction Optimized: Proceed to Scale-up Check_Selectivity->Success Yes Check_Selectivity->Troubleshoot No Slow_Reaction Issue: Slow/No Reaction Action: Add cat. acid (AcOH) Troubleshoot->Slow_Reaction Ring_Bromination Issue: Ring Bromination Action: Lower Temp, Use less polar solvent Troubleshoot->Ring_Bromination Di_Bromination Issue: Di-bromination Action: Reduce NBS equiv., Slow addition Troubleshoot->Di_Bromination Slow_Reaction->Monitor Re-run Ring_Bromination->Monitor Re-run Di_Bromination->Monitor Re-run

Sources

Technical Support Center: Stability and Storage of Bromo-Ketone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromo-ketone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of these highly reactive yet synthetically valuable molecules. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during their handling and use in your experiments.

Introduction: The Duality of Bromo-Ketones

α-Bromo ketones are powerful intermediates in organic synthesis, prized for the electrophilic nature of the α-carbon which allows for a diverse range of nucleophilic substitution reactions.[1] However, this high reactivity is also the source of their inherent instability. Understanding the factors that influence their stability is paramount to ensure experimental success and safety. This guide provides practical advice rooted in the chemical principles governing their behavior.

Frequently Asked Questions (FAQs)

Q1: My bromo-ketone has changed color (yellow/brown). Is it still usable?

A: A color change, typically to yellow, brown, or even black, is a primary indicator of decomposition.[2] For instance, pure bromoacetone is a colorless liquid but can rapidly turn violet or yellow-brown upon standing, especially when exposed to light.[3][4] This discoloration is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor.[2]

  • Causality: The color change is due to the formation of degradation products, which can include α,β-unsaturated ketones from dehydrobromination and other polymeric materials.

  • Recommendation: While minor discoloration might not preclude its use in some robust reactions, it is generally advisable to purify the bromo-ketone (e.g., by distillation or recrystallization) before use, especially for sensitive applications. For quantitative studies or when high purity is critical, using a freshly opened or purified batch is strongly recommended. Significant darkening suggests substantial decomposition, and the material should be discarded following appropriate safety protocols.

Q2: What are the primary pathways through which bromo-ketones degrade?

A: Bromo-ketones primarily degrade through two main pathways: dehydrobromination and hydrolysis.[2]

  • Dehydrobromination: This is an elimination reaction, often catalyzed by trace amounts of base, that results in the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr).[2][5][6] The HBr produced can then catalyze further decomposition.

  • Hydrolysis: Reaction with water or moisture can lead to the formation of an α-hydroxy ketone and HBr.[2][7] This is a significant issue as atmospheric moisture can be sufficient to initiate this process.

Light can also induce C-Br bond homolysis, leading to radical-mediated decomposition pathways.[8] Some bromo-ketones are known to be light-sensitive, turning violet or darker even in the absence of air.[3]

Q3: What are the ideal storage conditions for bromo-ketone compounds?

A: To maximize the shelf-life of bromo-ketone compounds, they should be stored with the exclusion of heat, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (refrigerated) or lower (frozen)Slows down the rate of thermal decomposition and dehydrobromination.[9]
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.[2][10]
Light In an amber or opaque container, stored in the darkPrevents light-induced decomposition.[3][8]
Container Tightly sealed, preferably with a PTFE-lined capPrevents ingress of atmospheric moisture and air.[10][11]
Humidity In a dry environment, such as a desiccatorMinimizes the risk of hydrolysis.[9]

For particularly unstable bromo-ketones, short-term storage as a solution in a dry, non-polar solvent may be considered.[2]

Troubleshooting Guides

Issue 1: Inconsistent results or low yields in reactions involving a bromo-ketone.

If you are experiencing poor outcomes in a reaction where a bromo-ketone is a starting material, the stability of the compound should be a primary suspect.

Troubleshooting Workflow:

start Low Yield or Inconsistent Results check_purity Assess Purity of Bromo-ketone (NMR, GC-MS, TLC) start->check_purity degraded Is the compound degraded? (Discoloration, impurities present) check_purity->degraded purify Purify the Bromo-ketone (Distillation, Recrystallization, or Column Chromatography) degraded->purify Yes check_handling Review Handling & Storage Protocol degraded->check_handling No re_run Re-run Reaction with Purified Material purify->re_run success Problem Solved re_run->success improper_handling Were there deviations? (Exposure to air/moisture, prolonged time at RT) check_handling->improper_handling implement_best_practices Implement Best Practices: - Use under inert atmosphere - Minimize time at RT - Use dry solvents improper_handling->implement_best_practices Yes other_issues Investigate Other Reaction Parameters (Reagents, Temperature, Stoichiometry) improper_handling->other_issues No re_run2 Re-run Reaction implement_best_practices->re_run2 re_run2->success

Caption: Troubleshooting workflow for reactions with bromo-ketones.

Step-by-Step Protocol for Purity Assessment:

  • Visual Inspection: Check for any color change or the presence of solid byproducts.[2]

  • TLC Analysis: Run a thin-layer chromatogram of your bromo-ketone against a reference standard if available. The presence of multiple spots can indicate degradation.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for characteristic peaks of degradation products, such as vinyl protons from α,β-unsaturated ketones or the disappearance of the α-proton signal.

  • Proper Handling During Experiment:

    • Ensure all glassware is oven-dried and cooled under an inert gas stream.[10]

    • Use dry, degassed solvents for your reaction.

    • If the bromo-ketone is a solid, weigh it out quickly and reseal the container. If it's a liquid, use a syringe to transfer it under an inert atmosphere.[10]

Issue 2: HBr gas evolution is observed upon dissolving the bromo-ketone.

The release of HBr gas is a clear sign of ongoing decomposition.[2] This can affect the pH of your reaction and lead to unwanted side reactions.

Causality: This is most likely due to dehydrobromination or hydrolysis, both of which produce HBr as a byproduct. The presence of nucleophilic solvents (like alcohols) or basic impurities can accelerate this process.

Mitigation Strategies:

  • Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., DCM, THF, Toluene) to dissolve bromo-ketones.

  • Include a Proton Sponge: For reactions sensitive to acid, the addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge the HBr as it is formed without promoting base-catalyzed degradation of the bromo-ketone.

  • Purification Before Use: If significant HBr evolution is noted, it indicates a partially decomposed starting material. Purifying the bromo-ketone is the best course of action.

Safety First: Handling Bromo-Ketones

Q: Are bromo-ketones hazardous? What personal protective equipment (PPE) is required?

A: Yes, bromo-ketones are hazardous compounds. Many, like bromoacetone, are potent lachrymators, meaning they are severe eye and respiratory tract irritants.[2][3][12] They are also often skin irritants and can cause painful burns upon contact.[3][11]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle bromo-ketones in a well-ventilated chemical fume hood.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are essential.[10]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[10][13] Always inspect gloves before use.

    • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[13]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.

Decomposition and Hazards:

The thermal decomposition of bromo-ketones can release toxic fumes of hydrogen bromide.[3] In case of fire, be aware that containers may explode, and toxic fumes will be emitted.[12]

storage Store in Cool, Dark, Dry, Inert Atmosphere handling Handle in Fume Hood with Full PPE storage->handling degradation Degradation Pathways: - Dehydrobromination - Hydrolysis - Photolysis consequences Leads to: - HBr Gas Release - Color Change - Impurities degradation->consequences

Caption: Key relationships in bromo-ketone stability management.

References

  • Managing thermal instability of alpha-bromo ketones. Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide for the Bromination of Ketones with N-Bromoacetamide. Benchchem.
  • Bromoacetone | C3H5BrO | CID 11715. PubChem - NIH.
  • BROMOACETONE - Safety D
  • bromoacetone - Organic Syntheses Procedure. Organic Syntheses.
  • BROMOACETONE. CAMEO Chemicals.
  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Knowledge.
  • Step-by-step guide for handling and storage of 3-Bromo-1-butene. Benchchem.
  • Alpha halogen
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applic
  • Bromoacetone - Wikipedia.

Sources

Technical Support Center: Overcoming Challenges in Pyrazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole ring functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry and materials science, yet their functionalization presents distinct challenges, particularly concerning regioselectivity and reactivity.[1] This resource provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles and validated protocols.

Section 1: C-H Functionalization - The Regioselectivity Problem

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyrazole core.[2] However, controlling the site of reaction (C3, C4, or C5) is a significant hurdle due to the subtle differences in the electronic and steric environment of each position.[3]

FAQ 1.1: My palladium-catalyzed C-H arylation is non-selective and yields a mixture of C3 and C5 products. How can I selectively target the C5 position?

Root Cause Analysis: The C3 and C5 positions of the pyrazole ring have similar C-H bond dissociation energies and can both be susceptible to metallation.[3] The N1-substituent plays a crucial role; sterically bulky groups can block the C5 position, while certain electronic factors can favor C3. Without a strong directing influence, palladium catalysts often show poor regioselectivity, leading to difficult-to-separate isomeric mixtures.

Troubleshooting & Strategic Solutions:

  • Employ a Directing Group (DG): The most robust strategy for enforcing regioselectivity is the installation of a directing group, typically on the N1 nitrogen.[4] Groups like amides, pyridines, or even removable ones like 2-(trimethylsilyl)ethoxymethyl (SEM) can chelate to the metal center, delivering the catalyst specifically to the C5 position.[4][5] The pyrazole nitrogen itself can act as a directing group, often favoring C5 functionalization.[6][7]

  • Ligand and Additive Screening: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal center, favoring one position over another. Additionally, additives can play a key role. For instance, in some systems, phosphine-free conditions have been shown to favor C3 arylation, while the addition of a ligand like SPhos promotes C7 arylation in related pyrazolo[1,5-a]pyrimidines.[8]

  • Solvent Optimization: Solvents can dramatically influence regioselectivity. Protic solvents, for example, have been shown to enhance the acidity of the proton at the C4 (β) position, favoring functionalization at that site under certain ligand-free conditions.[9] A screen of polar aprotic (e.g., DMF, DMAc) versus non-polar (e.g., Toluene, Dioxane) solvents is recommended.

Workflow for Achieving C5 Selectivity:

start Start: Mixture of C3/C5 Arylation dg_strat Strategy 1: Install N1-Directing Group (e.g., Pivaloyl, Pyridyl) start->dg_strat ligand_strat Strategy 2: Optimize Ligand & Additives start->ligand_strat solvent_strat Strategy 3: Screen Solvents start->solvent_strat outcome_dg High C5 Selectivity via Chelation Assistance dg_strat->outcome_dg Most reliable method outcome_ligand Improved C5 Selectivity ligand_strat->outcome_ligand outcome_solvent Potential Switch in Selectivity solvent_strat->outcome_solvent

Caption: Decision workflow for enhancing C5 arylation selectivity.

FAQ 1.2: I am attempting a C4-functionalization, but the reaction preferentially occurs at the more electronically activated C4 position. How can this be overcome?

Root Cause Analysis: The C4 position of the pyrazole ring is the most electron-rich and generally the most nucleophilic site, making it highly susceptible to electrophilic attack.[3] Direct C-H functionalization at C4 is challenging because it often requires overcoming this inherent reactivity.

Strategic Solutions:

  • Blocking Groups: A straightforward approach is to temporarily block the C4 position with a removable group, such as a halogen (e.g., Br, I). Perform the desired functionalization at C3 or C5, and then remove the blocking group, often via hydrogenolysis or metal-halogen exchange followed by protonation.

  • Leverage Steric Hindrance: If your pyrazole is substituted at C3 and C5 with bulky groups, these can sterically shield the adjacent positions and make the C4 position more accessible for certain reagents.

  • Exploit Unique Catalytic Systems: Some specialized catalytic systems can override the inherent electronic preferences. DFT calculations have shown that protic solvents can increase the acidity of the C4 proton, enabling direct C-H arylation at this position with a ligand-free palladium catalyst.[9]

Table 1: Troubleshooting Poor Regioselectivity in C-H Functionalization

SymptomProbable CauseSuggested Solution
Mixture of C3/C5 isomersPoor directing control; similar reactivity of C3/C5.Install a strong N1-directing group (e.g., picolinamide).[5] Screen bulky phosphine ligands.
Unwanted C4 reactionHigh nucleophilicity of the C4 position.Block the C4 position with a removable group (e.g., bromine).
Low or no conversionCatalyst deactivation or poor C-H activation.Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, PdCl₂). Optimize oxidant (e.g., Ag₂O, Cu(OAc)₂).[6]
Decomposition of starting materialReaction conditions are too harsh.Lower the reaction temperature. Use a milder base or additive.

Section 2: N-H Functionalization and N-Arylation

The N-H bond of pyrazole offers a direct handle for introducing substituents. However, for unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), N-functionalization can lead to a mixture of two regioisomers due to prototropic tautomerism.[3]

FAQ 2.1: My N-alkylation of 3-substituted pyrazole gives a nearly 1:1 mixture of regioisomers. How can I control the selectivity?

Root Cause Analysis: The two nitrogen atoms in an unsymmetrical NH-pyrazole can have very similar steric and electronic environments, leading to poor regioselectivity during alkylation.[10] The choice of base, solvent, and electrophile can influence the tautomeric equilibrium and the reaction pathway, but often not enough to give a single isomer.

Strategic Solutions:

  • Steric Differentiation: The most common strategy is to leverage steric hindrance. A bulky substituent at the C3 or C5 position will sterically encumber the adjacent nitrogen (N2 or N1, respectively), directing the incoming electrophile to the less hindered nitrogen.

  • Chelation Control: Introducing a functional group that can chelate to the cation of the base (e.g., Li+, Na+, K+) can lock the pyrazolate anion in a specific conformation, sterically blocking one nitrogen atom. A study demonstrated that converting an acetyl group to a hydrazone moiety could effectively guide alkylation by coordinating with the alkali metal ion of the in-situ generated pyrazolate.[10]

  • Thermodynamic vs. Kinetic Control: Analyze the reaction conditions. Low temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer. The relative stability of the N-alkylated products can sometimes be predicted computationally.

FAQ 2.2: My Ullmann N-arylation is failing, resulting in low yield and significant de-halogenation of my aryl halide. What is going wrong?

Root Cause Analysis: Ullmann couplings, while powerful, are notoriously sensitive. Low yields are often due to inactive catalyst, poor ligand choice, or incorrect base. The observation of de-halogenated arene (e.g., benzene from bromobenzene) is a classic side reaction, often caused by trace water or other protic impurities that protonate an aryl-copper intermediate.[11][12]

Troubleshooting & Protocol Optimization:

  • Reagent Quality is Paramount:

    • Copper Source: Use high-purity Cu(I) salts like CuI or CuBr. If your CuI is old or discolored (green/brown), it may be oxidized and inactive.

    • Anhydrous Conditions: Thoroughly flame-dry your glassware under vacuum and use anhydrous solvents. Water is detrimental.[11]

  • Ligand Selection: While traditional Ullmann reactions were ligand-less, modern protocols almost always require a ligand to facilitate the coupling at lower temperatures. L-proline and 1,10-phenanthroline are classic, effective ligands for N-arylation of azoles.[12][13]

  • Base and Solvent Choice: A strong, non-nucleophilic base is required. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃. Polar aprotic solvents like DMF, DMSO, or Dioxane are typically used.[11][14]

Optimized General Protocol for Ullmann N-Arylation of Pyrazole:

  • Setup: To a flame-dried Schlenk flask, add the pyrazole (1.0 equiv), aryl halide (1.2 equiv), K₃PO₄ (2.0 equiv), and L-proline (0.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add CuI (0.1 equiv) followed by anhydrous Dioxane.

  • Reaction: Degas the mixture with Argon for 5-10 minutes. Heat the reaction to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

start Start: Low Yield / Dehalogenation check_reagents Step 1: Verify Reagent Quality (Anhydrous Solvents, Pure CuI) start->check_reagents add_ligand Step 2: Add Ligand (e.g., L-Proline, 1,10-Phenanthroline) check_reagents->add_ligand If problem persists optimize_base Step 3: Optimize Base (Switch to K₃PO₄ or Cs₂CO₃) add_ligand->optimize_base If problem persists optimize_temp Step 4: Adjust Temperature (Typically 90-120 °C) optimize_base->optimize_temp Fine-tuning outcome Successful N-Arylation optimize_temp->outcome

Caption: Troubleshooting workflow for Ullmann N-arylation reactions.

Section 3: Stability and Handling

FAQ 3.1: I am trying to functionalize a pyrazole with a carboxylic acid group, but the molecule decarboxylates under my reaction conditions. How can I prevent this?

Root Cause Analysis: Pyrazolecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and in the presence of acid or base. This is particularly true for pyrazole-3- and -5-carboxylic acids, where the nitrogen atoms can stabilize the negative charge that develops on the ring during decarboxylation.

Strategic Solutions:

  • Milder Conditions: The most direct solution is to find functionalization conditions that proceed at lower temperatures. This may involve using a more active catalyst, a microwave reactor to reduce reaction times, or switching to a different reaction type altogether.

  • Protect the Carboxylic Acid: Convert the carboxylic acid to a more robust functional group, such as an ester (e.g., methyl or ethyl ester). Esters are generally much more stable to heat. After the functionalization is complete, the ester can be hydrolyzed back to the carboxylic acid under mild conditions (e.g., LiOH in THF/water).

  • Use as a Traceless Directing Group: In some advanced C-H functionalization strategies, the carboxylic acid itself can be used as a traceless directing group.[15] It directs the metallation and is then removed in a subsequent step. If your goal is functionalization adjacent to the acid, this could be a viable, albeit more complex, strategy.

By systematically addressing these common challenges with a combination of mechanistic understanding and strategic optimization, the successful functionalization of the pyrazole ring can be reliably achieved.

References
  • Elguero, J., & Alkorta, I. (2021). A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I). Molecules, 26(16), 5035.
  • Fan, R., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7233.
  • Chahbane, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Théveau, L., et al. (2018). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Catalysis Science & Technology, 8(1), 248-253.
  • Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect, 9(31), e202401925.
  • Martins, M. A. P., et al. (2021). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds". Molecules, 26(16), 4938.
  • Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. The Journal of Organic Chemistry, 74(19), 7438–7450.
  • Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
  • El-Messaoudi, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(11), 3323.
  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(18), 4240–4243.
  • Afonso, M. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(19), 5971.
  • Shelukhina, O. I., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335.
  • Kumar, A., et al. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 16(29), 5218-5233.
  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Society Reviews, 38(8), 2249–2262.
  • ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate.
  • Royal Society of Chemistry. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications.
  • Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
  • OUCI. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. OUCI.
  • SciProfiles. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. SciProfiles.
  • ResearchGate. (2008). Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Synfacts, 2008(08), 0865-0865.
  • ResearchGate. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate.
  • SciELO. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(8), 1540-1565.
  • Organic Letters. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1917-1920.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653.
  • Kumar, R., & Yadav, P. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 3(1), 1-28.
  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
  • Matilda. (2025). Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Matilda.
  • ResearchGate. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N -Tosylhydrazones. ResearchGate.
  • Wang, D. H., et al. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(36), 12534–12536.
  • MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 1(1), 58-76.
  • ResearchGate. (2008). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Tetrahedron Letters, 49(36), 5327-5331.
  • Shang, M., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 507(7492), 348–352.
  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate.
  • Vasile, A., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(11), 1269.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS No: 1015936-63-6). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals utilizing this versatile α-bromo ketone intermediate. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for maximal yield and purity. This guide is structured as a dynamic question-and-answer forum, addressing common issues encountered in the field.

Section 1: Core Compound Profile & Handling FAQs

This section addresses foundational knowledge about the reagent itself. Proper handling and storage are the first steps in any successful synthesis.

Q1: What are the primary stability concerns and decomposition pathways for this compound?

A1: As an α-bromo ketone, this reagent is highly reactive and susceptible to degradation, which can compromise downstream reactions. Key concerns include:

  • Physical Properties: It is a reactive solid and should be handled with care. Like many α-halo ketones, it is a potential lachrymator and skin irritant.[1] Always handle in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

  • Dehydrobromination: This is a common base-catalyzed elimination reaction that forms the corresponding α,β-unsaturated ketone.[1][2] This side reaction is often a major source of impurities if the base or temperature is not carefully controlled.

  • Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis, replacing the bromine atom with a hydroxyl group to form an α-hydroxy ketone.[1]

  • Light and Heat Sensitivity: Decomposition is often indicated by a color change, typically to yellow or brown, and can be accelerated by exposure to light and elevated temperatures.[1]

Q2: What are the recommended storage and handling procedures for this reagent?

A2: To ensure the longevity and purity of this compound, strict storage and handling protocols are essential.

  • Storage: The compound should be stored in a cool, dark, and dry environment. For long-term storage, a freezer at or below -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.[3] The container must be tightly sealed to prevent moisture ingress.

  • Handling: Use this reagent in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid. Use dry solvents and glassware to minimize hydrolysis.

Section 2: Troubleshooting Guide for Nucleophilic Substitution Reactions

The primary utility of this reagent is as an electrophile in nucleophilic substitution reactions to form C-N, C-S, or C-O bonds. A common application is the Hantzsch-type synthesis of pyrazolylthiazoles.[4] This section addresses frequent problems in this context.

Issue 1: My reaction shows low or no conversion to the desired product.

This is the most common issue, often stemming from one of several root causes. The following logical flow can help diagnose the problem.

Troubleshooting_Low_Yield Start Low / No Product Yield Check_Reagent 1. Verify Reagent Integrity (TLC, NMR of starting material) Start->Check_Reagent Degraded Reagent Degraded? Check_Reagent->Degraded Solution_Reagent Solution: - Use a fresh batch - Confirm proper storage - Re-purify if necessary Degraded->Solution_Reagent Yes Check_Conditions 2. Review Reaction Conditions Degraded->Check_Conditions No Success Problem Solved Solution_Reagent->Success Temp_Issue Temperature Too Low? Check_Conditions->Temp_Issue Solution_Temp Solution: - Incrementally increase temp. (e.g., 10°C steps) - Monitor by TLC for side products Temp_Issue->Solution_Temp Yes Base_Solvent_Issue Base or Solvent Incompatible? Temp_Issue->Base_Solvent_Issue No Solution_Temp->Success Solution_Base_Solvent Solution: - Use a weaker, non-nucleophilic base - Ensure solvent fully dissolves reactants - See Table 1 for guidance Base_Solvent_Issue->Solution_Base_Solvent Yes Base_Solvent_Issue->Success No, consult further Solution_Base_Solvent->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Probable Cause 1a: Reagent Degradation.

    • Diagnosis: As discussed in Q1, the α-bromo ketone can degrade. Before starting, run a quick TLC or ¹H NMR of your starting material. The presence of multiple spots or unexpected peaks suggests degradation.

    • Solution: Use a fresh bottle of the reagent. If that is not possible, purification by recrystallization or rapid column chromatography may be necessary.

  • Probable Cause 1b: Sub-optimal Base and/or Solvent.

    • Diagnosis: The choice of base is critical. A strong, sterically hindered base can favor the elimination side reaction (dehydrobromination). A nucleophilic base can react directly with the starting material. The solvent must fully dissolve the reactants to ensure a homogenous reaction.

    • Solution: For reactions with soft nucleophiles like thioamides, a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.[4] For harder nucleophiles, an inorganic base like K₂CO₃ or Cs₂CO₃ may be required. Ensure the solvent choice is appropriate for both the reactants' solubility and the reaction temperature.

Parameter Recommendation Rationale
Solvent Ethanol, Acetonitrile, DMF, DioxaneA polar aprotic solvent like ACN or DMF is generally a good starting point as it effectively dissolves the polar reactants and intermediates. Protic solvents like ethanol can also be effective, particularly for thiazole synthesis.[4]
Base K₂CO₃, Cs₂CO₃, Triethylamine (TEA), DIPEAFor substitutions, a weak, non-nucleophilic base is preferred to minimize dehydrobromination. K₂CO₃ is a common, cost-effective choice. TEA is suitable for reactions run at moderate temperatures.[4]
Temperature 25°C to 80°CStart at room temperature and monitor. If the reaction is sluggish, gently heat. High temperatures (>80°C) significantly increase the rate of decomposition and side reactions.
Table 1: Recommended Starting Conditions for Nucleophilic Substitution.

Issue 2: My reaction produces multiple byproducts that are difficult to separate.

The formation of byproducts is the most common cause of purification headaches. Understanding their origin is key to suppression.

Side_Reactions SM 2-Bromo-1-(1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Product Desired Product (Substitution) SM->Product + Nu-H / Base Elimination Byproduct 1 (Dehydrobromination) SM->Elimination Strong Base / Heat Hydrolysis Byproduct 2 (Hydrolysis) SM->Hydrolysis + H₂O Nuc Nucleophile (Nu-H) e.g., Thioamide Nuc->Product Base Base Base->Elimination H2O Water (H₂O) H2O->Hydrolysis

Caption: Competing reaction pathways.

  • Probable Cause 2a: Dehydrobromination Product.

    • Diagnosis: An α,β-unsaturated ketone byproduct is often observed by LC-MS (M-81, loss of HBr) and ¹H NMR (appearance of vinylic protons). This is favored by strong bases and high temperatures.[1][2]

    • Solution:

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Change the Base: Switch to a milder base (e.g., from NaH to K₂CO₃).

      • Slow Addition: Add the base or the α-bromo ketone solution slowly to keep its instantaneous concentration low.

  • Probable Cause 2b: Hydrolysis Product.

    • Diagnosis: The α-hydroxy ketone byproduct will have a molecular weight corresponding to (M-Br+OH). This occurs when water is present in the reaction.[1]

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried solvents.

      • Dry Reagents: Ensure your nucleophile and base are anhydrous.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

Issue 3: My product purification by column chromatography is inefficient.

  • Probable Cause 3a: Poor Separation.

    • Diagnosis: The product and impurities have very similar Rf values on TLC.

    • Solution:

      • Optimize TLC: Screen different solvent systems. A common starting point is Hexane/Ethyl Acetate. If separation is poor, try switching to Dichloromethane/Methanol. Adding a small amount (0.1-1%) of TEA to the eluent can sharpen peaks for basic compounds.

      • Alternative Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or reverse-phase chromatography.

      • Acid Salt Crystallization: For basic pyrazole products, an alternative purification method involves dissolving the crude material in a suitable solvent (e.g., ether, ethyl acetate) and adding an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which can often be isolated in high purity by filtration.[5]

Section 3: General Experimental Protocol

This protocol for a representative thiazole synthesis is designed to be a robust starting point, incorporating best practices to minimize common issues.

Protocol 1: Synthesis of 2-Amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)thiazole

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add thiourea (1.0 eq).

  • Dissolution: Add anhydrous ethanol (approx. 0.1 M concentration relative to the limiting reagent). Stir until the thiourea is dissolved.

  • Reagent Addition: Add this compound (1.0 eq) to the solution.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting α-bromo ketone should be consumed over 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Neutralization: Dilute the residue with water and basify to pH 8-9 with a saturated aqueous solution of NaHCO₃. This will precipitate the free base of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography.

Section 4: Advanced FAQs

Q3: What are the best analytical techniques for reaction monitoring and characterization?

A3: A combination of techniques is ideal:

  • TLC: Essential for real-time reaction monitoring. Use a UV lamp for visualization. Staining (e.g., potassium permanganate) can also be helpful.

  • LC-MS: The best technique for monitoring conversion and identifying byproducts by their molecular weight.

  • NMR (¹H and ¹³C): The gold standard for structural confirmation of the final product. For the starting material, the methylene protons adjacent to the bromine typically appear as a singlet around 4.0-4.5 ppm in CDCl₃.

  • FTIR: Useful for identifying the carbonyl stretch (C=O) in the starting material (around 1680-1700 cm⁻¹) and its absence in certain products.

Q4: Is it feasible to synthesize this compound in-house?

A4: Yes, this is typically done by the α-bromination of the parent ketone, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. The reaction involves forming an enol or enolate, which then acts as a nucleophile towards an electrophilic bromine source like Br₂ or N-bromosuccinimide (NBS).[2][6] The key challenges are:

  • Controlling Stoichiometry: Using more than one equivalent of the brominating agent can lead to the formation of the α,α-dibromo ketone.

  • Reaction Conditions: The reaction is often performed in a solvent like acetic acid, methanol, or a chlorinated solvent.[6][7][8] Acid catalysis is commonly employed to promote enol formation.[2][6] Careful temperature control is necessary to manage reaction rate and selectivity.

References

  • ResearchGate. (n.d.). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF.
  • Lead Sciences. (n.d.). This compound.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
  • Preprints.org. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • ChemUniverse. (n.d.). This compound.

Sources

How to avoid impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding Common Impurities in Pyrazole Synthesis

Question 1: I've just completed a Knorr pyrazole synthesis, and my crude product is a mix of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The regioselectivity is influenced by several factors, including the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[3]

Causality and Strategic Solutions:

  • Electronic Effects: The initial and most rapid step is typically the nucleophilic attack of the more basic nitrogen of the hydrazine on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.

    • Troubleshooting: If one carbonyl is significantly more electron-deficient (e.g., adjacent to a trifluoromethyl group), the reaction will likely favor attack at that site.[1] To favor the alternative isomer, you might consider modifying the other carbonyl to be more reactive, if synthetically feasible.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a particular carbonyl group, directing the reaction towards the less sterically encumbered site.

  • pH Control: The pH of the reaction medium can significantly impact the outcome.[3]

    • Under acidic conditions: The reaction is catalyzed, and the mechanism often involves protonation of a carbonyl group, making it more electrophilic.[4][5][6] The relative basicity of the carbonyl oxygens can influence which one is protonated more readily.

    • Under neutral or basic conditions: The nucleophilicity of the hydrazine is enhanced.

    • Protocol: A systematic approach is to screen a range of pH conditions (e.g., using different acid catalysts like acetic acid, or bases like sodium acetate) to determine the optimal conditions for your desired regioisomer.

Visualizing the Competing Pathways:

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Hydrazine Dicarbonyl R1-CO-CH2-CO-R2 Attack_C1 Attack_C1 Dicarbonyl->Attack_C1 Attack at C1 Attack_C2 Attack_C2 Dicarbonyl->Attack_C2 Attack at C2 Hydrazine R3-NH-NH2 Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_1 Intermediate_1 Attack_C1->Intermediate_1 Forms Intermediate A Intermediate_2 Intermediate_2 Attack_C2->Intermediate_2 Forms Intermediate B Regioisomer_1 Regioisomer 1 Intermediate_1->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_2->Regioisomer_2 Cyclization & Dehydration

Caption: Competing reaction pathways leading to regioisomer formation in pyrazole synthesis.

Question 2: My reaction mixture has a persistent yellow or reddish color, and TLC analysis shows multiple colored impurities. What are these, and how can I avoid them?

Discoloration and the formation of colored impurities are often indicative of side reactions involving the hydrazine starting material or the pyrazole product.[7]

Common Culprits and Preventative Measures:

  • Hydrazine Decomposition: Hydrazines, particularly phenylhydrazine, can be sensitive to air and light, leading to the formation of colored oxidation products.

    • Best Practice: Use freshly distilled or high-purity hydrazine. Store it under an inert atmosphere (nitrogen or argon) and protect it from light.

  • Side Reactions of 1,3-Dicarbonyls: Some 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under the reaction conditions.

  • Product Degradation: The pyrazole product itself might be susceptible to degradation, especially under harsh reaction conditions (e.g., prolonged heating, strong acids).

    • Troubleshooting: Monitor the reaction progress by TLC. Once the starting materials are consumed, work up the reaction promptly to avoid overexposure to heat or acidic/basic conditions.

Purification Strategy for Colored Impurities:

If colored impurities are present in your crude product, a common and effective purification technique is to use a silica gel plug.

Step-by-Step Protocol: Silica Gel Plug Filtration

  • Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand (approx. 0.5 cm) followed by a layer of silica gel (approx. 2-3 cm). Top with another thin layer of sand.

  • Equilibrate: Pre-elute the plug with a non-polar solvent, such as hexane or toluene.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).

  • Elute:

    • Wash the plug with a non-polar solvent (e.g., toluene) to elute the less polar, often colored, impurities.

    • Once the colored band has been washed through, switch to a more polar solvent (e.g., diethyl ether or ethyl acetate) to elute your desired pyrazole product.

Section 2: Troubleshooting Specific Synthetic Routes

Question 3: I am attempting an N-alkylation of my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

The N-alkylation of unsymmetrical pyrazoles can be challenging due to the similar nucleophilicity of the two nitrogen atoms.[8][9] The regioselectivity is often governed by a combination of steric effects, the nature of the base, and the alkylating agent.[8]

Controlling N-Alkylation Regioselectivity:

  • Steric Hindrance: A bulky substituent at the 3- or 5-position of the pyrazole ring will generally direct alkylation to the less sterically hindered nitrogen.

  • Choice of Base and Solvent:

    • Strong, non-coordinating bases (e.g., NaH in DMF) tend to favor alkylation at the less sterically hindered nitrogen.

    • Weaker bases (e.g., K2CO3 in acetone or DMSO) can sometimes lead to different regioselectivity.[8][9]

    • Phase-transfer catalysis can also be employed to influence the regioselectivity.

  • Alkylating Agent: The size and reactivity of the alkylating agent can also play a role. Bulkier alkylating agents will preferentially react at the less hindered nitrogen.

Data Summary: Factors Influencing N-Alkylation Regioselectivity

FactorInfluence on RegioselectivityExample
Steric Hindrance Directs alkylation to the less hindered nitrogen.A bulky t-butyl group at C3 will favor N1 alkylation.
Base Strength Stronger bases can favor the thermodynamically more stable anion.NaH often favors the less hindered product.
Solvent Polarity Can influence the solvation of the pyrazolate anion and the transition state.Aprotic polar solvents like DMF are common.
Alkylating Agent Bulkier agents increase steric preference.Benzyl bromide vs. methyl iodide.

Experimental Workflow for Optimizing N-Alkylation:

G Start Unsymmetrical Pyrazole Screen_Bases Screen Bases (e.g., NaH, K2CO3, Cs2CO3) Start->Screen_Bases Screen_Solvents Screen Solvents (e.g., DMF, Acetone, Acetonitrile) Screen_Bases->Screen_Solvents Vary_Temp Vary Temperature (e.g., 0°C, RT, Reflux) Screen_Solvents->Vary_Temp Analyze Analyze Regioisomeric Ratio (e.g., by 1H NMR, HPLC) Vary_Temp->Analyze Optimize Optimized Conditions Analyze->Optimize

Caption: A systematic workflow for optimizing the regioselectivity of pyrazole N-alkylation.

Section 3: Purification and Analysis

Question 4: What are the most effective methods for purifying pyrazoles?

The choice of purification method depends on the physical properties of your pyrazole and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure solid pyrazoles.[10]

    • Solvent Selection: A good recrystallization solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique.

    • Solvent System: The choice of eluent is crucial. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the desired compound.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by extraction.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the pyrazole, making it water-soluble and allowing for the separation of non-basic impurities. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the pyrazole re-extracted into an organic solvent.

Question 5: How can I confirm the purity and structure of my synthesized pyrazole?

A combination of analytical techniques is essential to confirm the purity and unambiguously determine the structure of your pyrazole.

Essential Analytical Methods:

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Rapid assessment of reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed structural information, including connectivity and the number of protons and carbons. Crucial for distinguishing between regioisomers.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the sample.[11]
Elemental Analysis Confirms the elemental composition of the compound.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2015). Taylor & Francis Online. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
  • Process for the purification of pyrazoles. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. [Link]
  • Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
  • The Elusive Paal-Knorr Intermediates in the Trofimov Synthesis of Pyrroles: Experimental and Theoretical Studies. (2017). PubMed. [Link]
  • Paal–Knorr synthesis. (n.d.). Grokipedia. [Link]
  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2021).
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
  • Current status of pyrazole and its biological activities. (2011). PMC - PubMed Central. [Link]
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2007).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with Bromo-ethanone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of reactions involving bromo-ethanone intermediates. This guide is structured as a series of questions and answers to directly address the challenges you may encounter, explaining not just the "how" but the critical "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: My α-bromo ketone seems to be degrading upon storage. What are the best practices for storing these reagents?

A: The stability of α-bromo ketones, and α-halo ketones in general, is a significant concern.[1] Decomposition often presents as a color change (darkening to yellow or brown) and the release of hydrogen bromide (HBr) gas, which has a sharp, acrid smell.[2] To ensure their long-term purity and reactivity, proper storage is essential.

Recommended Storage Conditions:

  • Temperature: Store in a cool environment, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere like argon or nitrogen to prevent moisture-driven hydrolysis.[1]

  • Light: Keep containers in a dark location, as aromatic ketones can be photosensitive and prone to photodecomposition.[1]

  • Container: Use tightly sealed containers to prevent exposure to moisture and air.[2]

Q2: What are the primary safety concerns when working with bromo-ethanone intermediates?

A: Safety must be the top priority. Many α-bromo ketones are potent lachrymators, meaning they are severe eye irritants that cause tearing.[2][3] They are also often toxic, corrosive, and skin irritants.[2][3]

Mandatory Safety Protocols:

  • Ventilation: Always handle these compounds in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles (not just glasses), a lab coat, and chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact).[3][4]

  • Storage: Store away from incompatible materials like strong bases, oxidizers, alcohols, and amines.[4]

  • Waste Disposal: Dispose of all waste containing α-bromo ketones according to your institution's hazardous waste protocols.[3]

Q3: I'm seeing multiple spots on my TLC after a bromination reaction. What are the likely impurities?

A: It is common to see a mixture of products in a crude bromination reaction. The impurity profile can be influenced by the choice of brominating agent and reaction conditions.[5]

Common Impurities Include:

  • Unreacted Starting Material: Incomplete conversion is a frequent issue.[5]

  • Mono-brominated Intermediate: If the target is a di-brominated product, the mono-brominated species may be present.[5]

  • Over-brominated Byproducts: Using excess brominating agent or prolonged reaction times can lead to di- or even tri-brominated species.[5][6]

  • Aromatic Ring Bromination: Under certain conditions, electrophilic substitution on the aromatic ring can compete with α-bromination.[5][6]

Troubleshooting Guide: Synthesis & Side Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My α-bromination reaction is giving low yields or stalling. What are the likely causes and how can I fix this?

A: Low conversion is a classic problem in α-halogenation. The root cause often lies in the formation of the enol or enolate intermediate, which is the active nucleophile in this reaction.[7]

  • Causality 1: Inefficient Enol Formation. Under acidic conditions, the reaction rate is dependent on the formation of the enol tautomer.[7][8] If the acid catalyst is weak, absent, or consumed, the reaction will be slow or may not proceed at all.

    • Solution: Ensure an appropriate acid catalyst (e.g., acetic acid, HBr) is present.[6][7] For base-mediated reactions, ensure the base is strong enough to deprotonate the α-carbon.

  • Causality 2: Insufficient or Decomposed Brominating Agent. Brominating agents like elemental bromine (Br₂) can be volatile, and others like N-Bromosuccinimide (NBS) can degrade over time.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the brominating agent.[6] Ensure your NBS is fresh or has been properly stored. When using Br₂, add it slowly and at a controlled temperature to prevent loss by evaporation.

  • Causality 3: Poor Temperature Control. While some brominations work at room temperature, others require cooling to manage exothermic reactions or heating to overcome activation energy barriers.[9]

    • Solution: For reactive substrates, cool the reaction mixture in an ice bath before and during the dropwise addition of bromine.[5] For less reactive ketones, gentle heating may be required, but this should be optimized carefully to avoid side reactions.

Workflow for Troubleshooting Low Yield

start Low Yield or Incomplete Reaction check_enol Verify Conditions for Enol/Enolate Formation start->check_enol check_reagent Assess Brominating Agent start->check_reagent check_temp Evaluate Reaction Temperature start->check_temp acid Acid-Catalyzed? check_enol->acid Yes base Base-Mediated? check_enol->base No fresh_reagent Use Fresh Brominating Agent (e.g., NBS, Br2) check_reagent->fresh_reagent control_stoich Ensure Slight Molar Excess (1.1 eq) check_reagent->control_stoich optimize_temp Optimize Temperature: - Cool for exothermic reactions - Heat for slow reactions check_temp->optimize_temp add_acid Add/Increase Acid Catalyst (e.g., AcOH, HBr) acid->add_acid stronger_base Use Stronger or Drier Base base->stronger_base end Improved Yield add_acid->end stronger_base->end fresh_reagent->end control_stoich->end optimize_temp->end

Caption: Troubleshooting workflow for low yield in α-bromination.

Q2: I'm observing unexpected rearrangement products. Could this be a Favorskii rearrangement, and how can I suppress it?

A: Yes, if your reaction is conducted in the presence of a base (especially alkoxides), the formation of a rearranged carboxylic acid, ester, or amide product is a strong indicator of the Favorskii rearrangement.[10][11] This is particularly common for α-halo ketones that have at least one α'-hydrogen.[10]

  • Mechanism: The reaction proceeds through a cyclopropanone intermediate formed by intramolecular Sₙ2 displacement of the bromide by an enolate.[11] This strained ring is then opened by a nucleophile (like the alkoxide base) to yield the more stable carbanion, leading to the rearranged product.[11]

Favorskii Rearrangement Mechanism

A α-Bromo Ketone (with α'-H) B Enolate A->B + Base (-H⁺) C Cyclopropanone Intermediate B->C Intramolecular Sₙ2 (-Br⁻) D Tetrahedral Intermediate C->D + Nucleophile (e.g., MeO⁻) E Rearranged Product (Ester) D->E Ring Opening & Protonation

Caption: Simplified mechanism of the Favorskii rearrangement.

  • How to Suppress It:

    • Avoid Strong Bases: If the goal is simple substitution, avoid strong alkoxide or hydroxide bases. If a base is needed, a weaker, non-nucleophilic base like pyridine or a carbonate might be used, though this can favor elimination.[8]

    • Protect the Carbonyl: In complex syntheses, the ketone can be protected (e.g., as a ketal) before subsequent steps, though this adds steps to the sequence.

    • Use Aprotic, Non-Basic Conditions: For substitutions with nucleophiles that are not strongly basic (e.g., some amines, thiols), the reaction can often be run without added base, thereby avoiding enolate formation entirely.

Q3: My desired nucleophilic substitution is competing with an elimination (E2) reaction. How can I favor substitution?

A: The α-bromo ketone substrate is perfectly set up for both Sₙ2 (nucleophilic attack at the α-carbon) and E2 (base-mediated elimination of HBr to form an α,β-unsaturated ketone) pathways.[8][9] The outcome is a competition controlled by the nucleophile/base, solvent, and temperature.

  • Causality & Solutions:

    • Nucleophile/Base Character: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination.[12] Strong, non-bulky nucleophiles (e.g., azide, cyanide) favor Sₙ2.

    • Solvent: Polar aprotic solvents (like DMF or DMSO) are known to accelerate Sₙ2 reactions.[12]

    • Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at lower temperatures can often increase the proportion of the Sₙ2 product.

Competition Between Sₙ2 and E2 Pathways

cluster_0 Reaction Conditions cluster_1 Sₙ2 Pathway cluster_2 E2 Pathway Start α-Bromo Ketone + Nucleophile/Base SN2_Product Substitution Product Start->SN2_Product Sₙ2 Attack E2_Product α,β-Unsaturated Ketone (Elimination Product) Start->E2_Product E2 Elimination SN2_Conditions Favored by: - Strong, non-bulky nucleophiles - Polar aprotic solvents - Lower temperatures SN2_Product->SN2_Conditions E2_Conditions Favored by: - Strong, bulky bases - Higher temperatures E2_Product->E2_Conditions

Caption: Factors influencing the competition between Sₙ2 and E2 reactions.

Troubleshooting Guide: Purification & Stability

Q1: How can I effectively purify my crude bromo-ethanone intermediate?

A: Purification can be challenging due to the reactivity and potential instability of the product. A multi-step approach is often best.

Purification StepPurposeKey Considerations
Aqueous Wash Remove acid (HBr) and water-soluble impurities.Use a dilute sodium bicarbonate solution to neutralize and remove HBr, followed by a brine wash to help break emulsions.[13][14]
Bisulfite Wash Remove unreacted elemental bromine (Br₂).A wash with a dilute sodium bisulfite solution will quench the orange/brown color of excess bromine.[5]
Recrystallization High-purity isolation of solid products.This is often the most effective method.[15] The key is solvent selection: the compound should be poorly soluble at low temperatures but highly soluble at the solvent's boiling point.[15] Common solvents include ethanol, isopropanol, or hexane/ethyl acetate mixtures.[5]
Column Chromatography Separate compounds with different polarities.Useful for oily products or for separating mixtures that won't easily crystallize.[15] Use a silica gel stationary phase and a solvent system (e.g., hexane/ethyl acetate) optimized by TLC.[16] Be aware that prolonged contact with silica (which is slightly acidic) can sometimes cause degradation.

Q2: My purified product is degrading during workup (e.g., rotary evaporation). How can I prevent this?

A: Thermal instability is a major issue for many α-bromo ketones.[1] The HBr byproduct from the synthesis can also catalyze decomposition upon heating.

  • Solutions:

    • Minimize Heat: Concentrate your product solutions under reduced pressure at the lowest possible temperature. Do not overheat the flask on the rotary evaporator.

    • Ensure Neutrality: Before concentration, ensure all acidic residue (HBr) has been removed through a thorough aqueous wash with a mild base like sodium bicarbonate.[13]

    • Azeotropic Removal: If HBr is a concern, co-evaporating with a solvent like toluene can help remove trace amounts azeotropically.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of an Aryl Ketone

This protocol is a representative example and must be adapted for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aryl ketone (1.0 eq.) in a suitable solvent like glacial acetic acid or diethyl ether.[5][6][17]

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add elemental bromine (1.0-1.1 eq.) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C.[5][13]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[17]

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water.[5]

  • Workup: If excess bromine is present (indicated by an orange color), add a dilute solution of sodium bisulfite until the color disappears.[5] Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[13]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.[13][14]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Crude α-Bromo Ketone by Recrystallization

  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes) to find one in which your crude product is sparingly soluble at room temperature but dissolves completely upon heating.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[5][15]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5][15]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References
  • [No Source Available]
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE.
  • Favorskii Rearrangement. NROChemistry.
  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Tocan.
  • Favorskii Rearrangement. Alfa Chemistry.
  • Favorskii rearrangement. Wikipedia.
  • Technical Support Center: Reactions Involving α-Haloketones. Benchchem.
  • Favorskii Reaction. Organic Chemistry Portal.
  • Lachrymators | Labor
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. PrepChem.com.
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable.
  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com.
  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
  • Enhancing the stability of 2,2-Dibromo-1,2-diphenyl-1-ethanone. Benchchem.
  • Managing thermal instability of alpha-bromo ketones. Benchchem.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC - NIH.
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane. Benchchem.
  • Synthetic Access to Arom
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Synthetic Access to Arom

Sources

Technical Support Center: A Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the synthesis of pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making robust and predictable synthetic protocols essential.[1][2][3] This resource provides in-depth, field-tested insights in a direct question-and-answer format to streamline your experimental workflows.

Part 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific experimental hurdles, providing not just solutions but the underlying chemical principles to empower your decision-making.

Issue 1: Poor or No Reaction Yield in Knorr Pyrazole Synthesis

Q1: I'm attempting a classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine in ethanol, but I'm observing very low conversion to the desired pyrazole, even after prolonged heating. What's going wrong?

A1: This is a frequent issue that often points to insufficient activation of the carbonyl electrophiles or unfavorable reaction kinetics. The Knorr synthesis, while classic, is highly dependent on reaction conditions.[4][5]

Causality and Solution:

The mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.[4][6] Each of these steps has specific requirements:

  • Insufficient Carbonyl Electrophilicity: The nucleophilic attack by the hydrazine is the initial step. If the carbonyl carbons of your 1,3-dicarbonyl are not sufficiently electrophilic, this step will be slow.

    • Solution: The reaction is often acid-catalyzed.[6][7] The acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. Without a catalyst, many reactions will not proceed at all.[1]

    • Protocol Adjustment: Add a catalytic amount of a protic acid like acetic acid or a Lewis acid such as lithium perchlorate.[1] Be cautious, as strongly acidic conditions can lead to unwanted side reactions or degradation of starting materials. The optimal pH for hydrazone formation is crucial; at very high or low pH, the reaction rate drops significantly.[6]

  • Reversibility of Initial Steps: The initial hydrazone formation can be reversible. To drive the reaction forward, it's often necessary to remove the water formed during the reaction.

    • Solution: Use a Dean-Stark apparatus if your solvent (e.g., toluene) forms an azeotrope with water. For lower boiling point solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.

  • Solvent Choice: While ethanol is common, it may not always be optimal.

    • Solution: For certain substrates, polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) can enhance reaction rates.[8] Microwave irradiation is also a powerful technique to reduce reaction times and improve yields.[9]

Workflow for Optimizing a Stalled Knorr Synthesis:

Caption: Decision workflow for troubleshooting a low-yield Knorr pyrazole synthesis.

Issue 2: Lack of Regioselectivity with Unsymmetrical 1,3-Diketones

Q2: My synthesis of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine is producing a nearly 1:1 mixture of two regioisomers. How can I control the regioselectivity?

A2: This is arguably the most common challenge in pyrazole synthesis from unsymmetrical precursors.[10] Regioselectivity is governed by a delicate balance of steric and electronic factors, which dictates the initial site of nucleophilic attack by the hydrazine.[9]

Causality and Solution:

The two nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) have different nucleophilicities, and the two carbonyl groups of an unsymmetrical 1,3-diketone have different electrophilicities. The final product distribution depends on which nitrogen attacks which carbonyl first.

  • Steric Hindrance: The less sterically hindered carbonyl is typically attacked first.

  • Electronic Effects: The more electrophilic carbonyl (e.g., one adjacent to an electron-withdrawing group like -CF₃) is favored for initial attack.[9]

Strategies to Enhance Regioselectivity:

  • Solvent Engineering: This is a highly effective and often overlooked strategy. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[11] These solvents can stabilize one of the transition states over the other through hydrogen bonding and specific solvent-substrate interactions.[11] In many cases, using HFIP can shift a 2:1 regioisomeric ratio to >99:1.[11]

  • pH Control: The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction may favor thermodynamic product distribution, while neutral or basic conditions might favor the kinetic product. Careful screening of pH is warranted.[6]

  • Alternative Synthetic Routes: If controlling the Knorr synthesis proves difficult, consider alternative methods that offer inherent regioselectivity, such as [3+2] cycloaddition reactions of diazo compounds or sydnones with alkynes.[1][12][13]

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~2:1[11]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1[11]
1-(Thien-2-yl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol-AcOHSingle Isomer Reported[11]

Experimental Protocol: Regioselective Synthesis Using HFIP [9][11]

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

Issue 3: Product Purification - Oiling Out and Isomer Separation

Q3: My crude pyrazole product "oils out" during recrystallization instead of forming crystals. Additionally, how can I separate the regioisomers I've formed?

A3: Purification is a critical final step where many experiments falter. "Oiling out" occurs when a compound precipitates from solution above its melting point.[14] Separating regioisomers requires exploiting their different physical properties.

Troubleshooting "Oiling Out": [14]

  • Increase Solvent Volume: Your solution may be too concentrated, leading to precipitation at too high a temperature. Add more of the "good" solvent to the hot solution to ensure crystallization begins at a temperature below the compound's melting point.

  • Lower the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can induce nucleation.

  • Change Solvent System: If a single solvent fails, use a mixed-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and add a hot "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.[14]

Separating Regioisomers:

  • Column Chromatography: This is the most common method. Pyrazole regioisomers often have slightly different polarities and can be separated on a silica gel column. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to find the optimal separation conditions.

  • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, this method can be effective.[14] It involves multiple recrystallization cycles to enrich one isomer in the crystalline phase and the other in the mother liquor.

  • Acid-Base Extraction: If one isomer can form a salt more readily (e.g., due to different pKa values or steric accessibility of the nitrogen atoms), an acid-base extraction might be possible to separate the bulk of the material before final purification.[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the main synthetic strategies for creating pyrazole rings beyond the Knorr synthesis?

A4: While the Knorr synthesis is a workhorse, several other powerful methods exist, each with unique advantages:

  • Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method first forms a pyrazoline intermediate, which is then oxidized to the pyrazole.[1][8] This is useful for accessing different substitution patterns.

  • 1,3-Dipolar Cycloadditions: Reactions involving nitrile imines (often generated in situ) and alkynes or alkenes provide a highly regioselective route to pyrazoles.[2][8]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form complex pyrazoles efficiently.[1] For example, a one-pot reaction of an aldehyde, a 1,3-dicarbonyl, and a hydrazine can yield highly substituted pyrazoles.[17]

Q5: How do I choose the right starting materials for my desired pyrazole?

A5: The choice is dictated by your target's substitution pattern. The general retrosynthetic logic is as follows:

Retrosynthesis cluster_0 Knorr Synthesis Precursors cluster_1 Cycloaddition Precursors Target Target Pyrazole Diketone 1,3-Dicarbonyl Target->Diketone Disconnect C-N bonds Hydrazine Hydrazine Target->Hydrazine Disconnect C-N bonds Alkyne Alkyne / Alkene Target->Alkyne Disconnect C-C and N-N bonds NitrileImine Nitrile Imine (from Hydrazonoyl Halide) Target->NitrileImine Disconnect C-C and N-N bonds

Caption: Retrosynthetic analysis for common pyrazole synthesis strategies.

  • For a 1,3,5-trisubstituted pyrazole , the Knorr synthesis using a substituted 1,3-diketone and a substituted hydrazine is the most direct route.[8]

  • For a 1,3,4-trisubstituted pyrazole , a [3+2] cycloaddition or a multicomponent reaction might be more suitable.[17]

Q6: Are there any green or more environmentally friendly protocols for pyrazole synthesis?

A6: Yes, significant progress has been made in developing greener protocols.

  • Catalysis: Using efficient catalysts like nano-ZnO can lead to excellent yields in shorter times, often under milder conditions.[2]

  • Solvent-Free Reactions: Some reactions, particularly under microwave irradiation, can be performed without a solvent, reducing waste.[1]

  • One-Pot Syntheses: Multicomponent and tandem reactions reduce the number of workup and purification steps, saving solvents and energy.[17]

  • Use of Greener Oxidants: When an oxidation step is required (e.g., from pyrazoline to pyrazole), using air or molecular oxygen as the terminal oxidant is preferable to stoichiometric bromine or other harsh reagents.[17]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed to function as a dedicated resource for troubleshooting common challenges encountered in the lab. As Senior Application Scientists, we have structured this guide in a practical, Q&A format to directly address the complex issues you face during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to foster more robust and reproducible synthetic outcomes.

Section 1: Reaction Initiation & Control

This section addresses one of the most common sources of frustration in synthesis: reactions that fail to start, proceed slowly, or become uncontrollable.

Q1: My reaction won't start or is extremely sluggish. I've double-checked my reagents and stoichiometry. What should I investigate next?

A1: A stalled reaction is a frequent issue that can often be resolved by systematically evaluating several factors beyond basic stoichiometry.

Potential Causes & Troubleshooting Workflow:

  • Purity of Starting Materials and Solvents: Impurities, even in trace amounts, can act as potent inhibitors or catalysts poisons. Water is a common culprit in moisture-sensitive reactions.

    • Action: Ensure reagents are from a reliable source and meet the required purity specifications.[1][2] When necessary, purify starting materials via recrystallization or distillation. For moisture-sensitive reactions, use freshly dried solvents and flame- or oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Suboptimal Reaction Conditions: Temperature and concentration are critical kinetic levers.

    • Action: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction by TLC or LC-MS.[1] If the reaction is concentration-dependent, consider carefully increasing the concentration of one or more reactants.

  • Catalyst Activity: If using a catalyst, it may be inactive or poisoned.

    • Action: For heterogeneous catalysts, ensure they have been stored correctly and are not expired. For homogeneous catalysts, consider preparing a fresh solution. If catalyst poisoning is suspected, adding a fresh batch to the reaction mixture can sometimes restart the reaction.

  • Insufficient Mixing: In heterogeneous reactions (e.g., solid-liquid), poor mixing can severely limit the reaction rate by preventing efficient mass transfer.[1]

    • Action: Increase the stirring rate. For viscous mixtures, switch to a mechanical stirrer instead of a magnetic stir bar.

The following flowchart outlines a systematic approach to diagnosing a stalled reaction.

G Start Reaction Stalled or Sluggish CheckPurity Assess Reagent & Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) CheckPurity->CheckConditions Purity OK Purify Purify Reagents & Use Dry Solvents CheckPurity->Purify Impure CheckCatalyst Evaluate Catalyst (If Applicable) CheckConditions->CheckCatalyst Conditions OK OptimizeCond Systematically Optimize Temp. & Concentration CheckConditions->OptimizeCond Suboptimal CheckMixing Assess Mixing Efficiency CheckCatalyst->CheckMixing Activity OK ReplaceCatalyst Use Fresh/Active Catalyst CheckCatalyst->ReplaceCatalyst Inactive ImproveMixing Increase Stir Rate/ Use Mechanical Stirrer CheckMixing->ImproveMixing Inadequate End Reaction Proceeds CheckMixing->End Adequate Purify->CheckConditions OptimizeCond->CheckCatalyst ReplaceCatalyst->CheckMixing ImproveMixing->End

Caption: Troubleshooting workflow for stalled reactions.

Q2: My reaction is highly exothermic and difficult to control, leading to side products. How can I manage the reaction temperature effectively?

A2: Uncontrolled exotherms are a significant safety hazard and a primary cause of impurity formation. The rate of heat generation must not exceed the rate of heat removal.[3]

Control Strategies:

  • Rate of Addition: The most common and effective method is to control the rate at which a key reagent is added.

    • Protocol: Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent slowly to the reaction mixture, which is submerged in a cooling bath (e.g., ice-water, ice-salt, dry ice-acetone). Monitor the internal temperature with a thermometer; do not rely on the bath temperature.

  • Dilution: Increasing the solvent volume increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise.[4]

    • Action: Double the solvent volume and observe the effect on the exotherm. Be aware that excessive dilution may slow the reaction rate.

  • Choice of Solvent: The solvent's boiling point provides an upper limit for the reaction temperature.

    • Action: If practical, choose a solvent with a lower boiling point to act as a safety buffer.

  • Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor offers superior heat transfer and safety. The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous cooling, preventing thermal runaways.[3][5][6]

Control Method Principle Primary Advantage Consideration
Slow Addition Limit rate of heat generationSimple, effective for lab scaleCan significantly increase process time[3]
Increased Dilution Increase thermal massSimple, reduces localized heatingMay decrease reaction rate
Cooling Bath Increase rate of heat removalEssential for most exothermsInternal temperature must be monitored
Flow Reactor Maximize heat removal rateUnparalleled temperature control & safetyRequires specialized equipment[5]

Section 2: Side Reactions & Selectivity

Controlling where and how a reaction occurs is fundamental to success. This section tackles the common challenges of unwanted byproducts and incorrect regiochemistry.

Q3: I'm attempting a Hantzsch pyridine synthesis, but I'm getting a significant amount of an oxidative dealkylation byproduct. What is the cause and how can I prevent it?

A3: This is a classic side reaction in the Hantzsch synthesis, particularly during the aromatization of the dihydropyridine intermediate. The C4-substituent can be cleaved during the oxidation step.

Primary Cause and Solution:

  • Oxidizing Agent: The choice of oxidant is the most critical factor. This side reaction is notoriously common when using nitric acid or reagents that generate nitrous fumes, which can promote cleavage of the C4-substituent.[7]

    • Solution: Avoid nitric acid. Switch to a milder, more selective oxidizing agent. Iodine, Manganese Dioxide (MnO₂), or Cerium(IV) Ammonium Nitrate (CAN) are excellent alternatives that significantly reduce or eliminate the dealkylation side reaction.[7]

  • One-Pot Procedure: To minimize the lifetime of the dihydropyridine intermediate, which can be prone to various side reactions, consider a one-pot approach.

    • Protocol: After the initial condensation reaction is complete (as monitored by TLC/LC-MS), add the oxidizing agent directly to the reaction mixture without isolating the intermediate. This can improve overall yield and purity.[7]

Q4: My electrophilic aromatic substitution on a substituted indole is giving me a mixture of C2 and C3 functionalized isomers. How can I control the regioselectivity?

A4: The regioselectivity of electrophilic substitution on indoles is highly dependent on the reaction conditions and the nature of the N1-substituent. The C3 position is generally the most nucleophilic and kinetically favored site. However, substitution at C2 can occur, particularly under certain conditions.

Strategies for Controlling Regioselectivity:

  • Role of the N-H Proton (N-Unsubstituted Indoles): For N-H indoles, electrophilic attack at C3 is highly favored. If C2 substitution is observed, it may be due to subsequent isomerization under acidic conditions.

    • Action: Use milder reaction conditions and ensure a rapid quench to isolate the kinetic C3 product. If the C2 product is desired, stronger acid and longer reaction times might favor its formation via rearrangement, although this is often not a clean process.

  • N-Protecting Groups: The choice of protecting group on the indole nitrogen has a profound directing effect.

    • N-Alkyl/Aryl Groups: These generally direct to the C3 position.

    • N-Acyl/Sulfonyl Groups (e.g., N-acetyl, N-tosyl): These electron-withdrawing groups can significantly alter the reactivity. They decrease the nucleophilicity of the ring and can facilitate lithiation at the C2 position using a strong base (like n-BuLi or LDA), followed by quenching with an electrophile. This is a powerful strategy for achieving C2-functionalization.

  • Metal-Catalyzed C-H Functionalization: Modern methods using transition metal catalysts (e.g., Palladium, Rhodium, Magnesium) can provide exquisite control over regioselectivity, often overriding the innate reactivity of the heterocycle.[8][9] These methods rely on directing groups to position the catalyst at a specific C-H bond.[9] While requiring more specialized knowledge, they offer unparalleled precision for complex molecules.[10][11]

G Start Need to Functionalize Substituted Indole DesiredPos Desired Position? Start->DesiredPos C3_Path Mild Electrophilic Conditions (e.g., Vilsmeier-Haack, Mannich) DesiredPos->C3_Path C3 C2_Path 1. Protect Nitrogen (e.g., N-Tosyl) 2. Directed ortho-Metalation (LDA/BuLi) 3. Quench with Electrophile DesiredPos->C2_Path C2 Result_C3 C3-Functionalized Indole C3_Path->Result_C3 Result_C2 C2-Functionalized Indole C2_Path->Result_C2

Caption: Decision tree for regioselective indole functionalization.

Section 3: Purification & Isolation Challenges

The synthesis of a target molecule is incomplete until it is isolated in pure form. Heterocycles, particularly those containing nitrogen, often present unique purification challenges.

Q5: My nitrogen-containing heterocycle is highly polar and streaks badly on a silica gel column, giving poor separation. What are my options?

A5: This is a very common problem. Basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[12][13]

Troubleshooting Column Chromatography:

  • Mobile Phase Modifier: Neutralize the acidic sites on the silica.

    • Protocol: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.1-1% is a standard choice.[12] For very polar compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective.[14]

  • Alternative Stationary Phases: If modifying the eluent is insufficient, change the stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[12][13][14] Perform TLC analysis on alumina plates first to develop a suitable solvent system.

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often the best solution.[12][15]

  • Dry Loading: If your compound has poor solubility in the starting mobile phase, this can cause band broadening.

    • Protocol: Pre-adsorb your crude product onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be loaded directly onto the top of the column.[13]

Q6: My product fails to crystallize from solution and keeps "oiling out." How can I induce crystallization?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high impurity levels, rapid cooling, or using a solvent in which the compound is too soluble.[12]

Techniques to Induce Crystallization:

  • Slow Cooling: Cool the solution very slowly to allow time for crystal nucleation. A Dewar flask filled with warm water or an insulated container can be used to slow the cooling rate.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[12]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[12]

  • Solvent System Adjustment: If the compound is too soluble, you may need to change the solvent system.

    • Action: Try to find a solvent pair: one solvent in which the compound is soluble (e.g., DCM, Ethyl Acetate) and another in which it is insoluble (e.g., Hexane, Pentane). Dissolve the compound in the minimum amount of the "good" solvent, then slowly add the "bad" solvent (the anti-solvent) until the solution becomes faintly cloudy. Then, add a drop of the "good" solvent to clarify and allow it to stand.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Avoiding side reactions in one-pot pyridine synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Various Authors. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning.
  • MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(16), 4885.
  • ResearchGate. (2020). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning.
  • ACS Publications. (n.d.).
  • Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chemical Science (RSC Publishing). (n.d.). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Wiley. (n.d.). Heterocyclic Chemistry, Fifth Edition.
  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.

Sources

Validation & Comparative

A Comparative Guide to the Alkylating Potential of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is pivotal for the successful synthesis of novel chemical entities. This guide provides an in-depth comparison of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a heterocyclic α-haloketone, with other commonly employed alkylating agents such as bromoacetone and phenacyl bromide. By examining the structural nuances and their influence on reactivity, this document aims to equip the reader with the foundational knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Role of α-Haloketones in Synthesis

α-Haloketones are a versatile class of bifunctional compounds characterized by a carbonyl group and an adjacent carbon-halogen bond. This arrangement confers a dual electrophilicity on the molecule, making them potent alkylating agents. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack, while the halogen serves as a leaving group. This inherent reactivity has established α-haloketones as crucial building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance.

The subject of this guide, this compound (CAS No: 1015936-63-6), belongs to this important class of reagents.[1][2][3][4][5][6] Its structure, featuring a substituted pyrazole ring, suggests potential for unique reactivity and application in the synthesis of novel pyrazole-containing bioactive molecules.[7][8][9][10][11] Pyrazole moieties are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities.[7][8][9][10]

This guide will compare the anticipated alkylating performance of this compound with two archetypal α-haloketones: the aliphatic bromoacetone and the aromatic phenacyl bromide. The comparison will be grounded in the fundamental principles of chemical reactivity, supported by available experimental data for the reference compounds, and will culminate in a proposed experimental framework for a direct comparative analysis.

The Underlying Chemistry: Factors Governing Alkylation Reactivity

The reactivity of α-haloketones in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is governed by a confluence of electronic and steric factors.[12][13] Understanding these factors is crucial for predicting the relative alkylating potential of different agents.

  • Leaving Group Ability: The facility with which the halide ion departs is a primary determinant of reaction rate. For halogens, the leaving group ability follows the trend: I > Br > Cl > F.[12] This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. In this comparison, all three compounds feature bromide as the leaving group, thus isolating the influence of the molecular backbone on reactivity.

  • Electronic Effects: The electron density at the α-carbon significantly impacts its susceptibility to nucleophilic attack. Electron-withdrawing groups attached to the carbonyl can enhance the electrophilicity of the α-carbon, thereby increasing the reaction rate. Conversely, electron-donating groups can diminish reactivity.

  • Steric Hindrance: The accessibility of the α-carbon to the incoming nucleophile is critical. Bulky substituents on or near the carbonyl group can sterically hinder the approach of the nucleophile, leading to a decrease in the reaction rate.

Comparative Analysis of Alkylating Agents

This section provides a qualitative comparison of this compound with bromoacetone and phenacyl bromide, based on the chemical principles outlined above.

Bromoacetone: The Aliphatic Benchmark

Bromoacetone (CH₃COCH₂Br) serves as a fundamental example of an aliphatic α-haloketone.[13] Its simple structure provides a baseline for understanding the electronic and steric effects on reactivity. The methyl group is weakly electron-donating, and the overall steric profile is minimal.

Phenacyl Bromide: The Aromatic Analogue

Phenacyl bromide (C₆H₅COCH₂Br) introduces an aromatic phenyl ring adjacent to the carbonyl group. The phenyl group is generally considered to be electron-withdrawing through inductive effects, which should enhance the electrophilicity of the α-carbon compared to bromoacetone. However, the bulky phenyl group can also introduce steric hindrance, potentially counteracting the electronic activation depending on the nucleophile. Kinetic studies on the reaction of phenacyl bromide with various nucleophiles have been reported, providing a quantitative basis for comparison.[2][8][9][10]

This compound: The Heterocyclic Contender

The reactivity of this compound is influenced by the electronic properties of the 1,3-dimethylpyrazole ring. The pyrazole ring is an electron-rich heterocycle, which might be perceived as having an overall electron-donating effect through resonance. However, the nitrogen atoms also exert an inductive electron-withdrawing effect. The precise electronic contribution of the 1,3-dimethylpyrazol-5-yl group at the carbonyl is complex and will dictate its reactivity relative to the phenyl group in phenacyl bromide and the methyl group in bromoacetone. Sterically, the planar pyrazole ring is likely to present a different profile to the phenyl ring.

dot graph "Reactivity_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

A [label="this compound", fillcolor="#4285F4", pos="0,2!"]; B [label="Bromoacetone", fillcolor="#34A853", pos="-2,-1!"]; C [label="Phenacyl Bromide", fillcolor="#EA4335", pos="2,-1!"];

A -- B [label="Electronic & Steric Comparison"]; A -- C [label="Electronic & Steric Comparison"]; B -- C [label="Aliphatic vs. Aromatic"]; } caption: "Comparative relationship of the alkylating agents."

Table 1: Qualitative Comparison of Structural and Electronic Properties

Alkylating AgentBackboneKey Structural FeatureAnticipated Electronic Effect on α-CarbonAnticipated Steric Hindrance
This compoundHeterocyclic1,3-dimethylpyrazole ringComplex interplay of inductive and resonance effectsModerate
BromoacetoneAliphaticMethyl groupWeakly electron-donatingLow
Phenacyl BromideAromaticPhenyl ringInductively electron-withdrawingModerate to High

Proposed Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative alkylating potential of these three agents, a standardized kinetic study is essential. The following protocol outlines a robust method for comparing their reaction rates with a model nucleophile, such as thiourea, which is commonly used in the synthesis of thiazoles from α-haloketones.

Objective

To determine the second-order rate constants for the reaction of this compound, bromoacetone, and phenacyl bromide with thiourea in a suitable solvent at a constant temperature.

Materials
  • This compound

  • Bromoacetone

  • Phenacyl bromide

  • Thiourea

  • Ethanol (or other suitable polar aprotic solvent)

  • Thermostated water bath or reaction block

  • HPLC or UV-Vis spectrophotometer

  • Standard laboratory glassware

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare stock solutions of alkylating agents and thiourea B Equilibrate solutions to reaction temperature A->B C Initiate reaction by mixing equimolar solutions B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots by HPLC or UV-Vis to determine reactant concentration E->F G Plot 1/[Reactant] vs. time F->G H Determine rate constant (k) from the slope G->H

Detailed Procedure
  • Solution Preparation: Prepare stock solutions of each alkylating agent and thiourea of known concentration in ethanol.

  • Temperature Control: Place the reactant solutions in a thermostated bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibration.

  • Reaction Initiation: To initiate the reaction, mix equal volumes of the alkylating agent and thiourea solutions in a reaction vessel within the thermostated bath. Start a timer immediately upon mixing.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a cold solvent or by adding a reagent that rapidly consumes one of the reactants.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining alkylating agent or the formation of the product.

  • Data Processing: For a second-order reaction, a plot of the reciprocal of the concentration of the alkylating agent versus time should yield a straight line. The slope of this line will be equal to the second-order rate constant (k).

Expected Data Output

The primary output of this experiment will be the second-order rate constants for each alkylating agent under identical conditions. This will allow for a direct quantitative comparison of their reactivity.

Table 2: Hypothetical Data Table for Comparative Kinetic Results

Alkylating AgentTemperature (°C)SolventRate Constant, k (M⁻¹s⁻¹)
This compound25EthanolTo be determined
Bromoacetone25EthanolTo be determined
Phenacyl Bromide25EthanolTo be determined

Conclusion and Future Outlook

While a definitive, data-driven comparison of the alkylating reactivity of this compound with bromoacetone and phenacyl bromide awaits direct experimental investigation, a qualitative assessment based on fundamental chemical principles provides valuable insights. The electronic and steric profile of the 1,3-dimethylpyrazole moiety will be the deciding factor in its performance as an alkylating agent.

The proposed experimental protocol provides a clear and robust framework for researchers to quantitatively assess the reactivity of this and other novel alkylating agents. Such data is invaluable for the rational design of synthetic routes and the development of new chemical entities with tailored reactivity. The unique structural features of this compound make it a promising reagent for the synthesis of novel pyrazole-containing compounds, and a thorough understanding of its alkylating potential is a critical first step in unlocking its full synthetic utility.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]
  • This compound - Lead Sciences. (n.d.). Lead Sciences. [Link]
  • The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. (1982). Journal of the Chemical Society, Perkin Transactions 2, (2), 135–141. [Link]
  • The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. (1991). Journal of the Chemical Society, Perkin Transactions 2, (7), 1033–1037. [Link]
  • This compound - ChemUniverse. (n.d.). ChemUniverse. [Link]
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules, 8(11), 793-865. [Link]
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2023). Molecular Diversity, 27(5), 2399–2430. [Link]
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (n.d.). JoVE. [Link]
  • (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022).
  • This compound - PubChemLite. (n.d.). PubChem. [Link]
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (2020). IntechOpen. [Link]
  • Synthetic Access to Aromatic α-Haloketones. (2020). Molecules, 25(23), 5564. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the pyrazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a "privileged scaffold" in drug discovery. This guide provides a comparative overview of the potential biological activities of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone and its analogs, supported by experimental data from related compounds and detailed protocols for in vitro evaluation.

Anticipated Biological Activities and Comparative Landscape

While specific experimental data for this compound is not extensively available in the public domain, the biological activities of structurally similar pyrazole derivatives provide a strong indication of its potential therapeutic applications. This section explores these potential activities and compares them with known pyrazole-containing compounds.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases, or the induction of apoptosis.

Comparative Data for Anticancer Activity of Pyrazole Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazole-Indole HybridHepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Sorafenib1.06
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10
Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents. The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes in bacteria and fungi. The presence of a bromo-ethanone moiety in the title compound suggests a potential for covalent interaction with biological nucleophiles, which could contribute to its antimicrobial efficacy.

Comparative Data for Antimicrobial Activity of Pyrazole Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrazole-Thiadiazine DerivativeAspergillus niger2.9Clotrimazole7.8
Pyrazole CarbothiohydrazideStaphylococcus aureus62.5Chloramphenicol125
Pyrazole DerivativeEscherichia coli0.25CiprofloxacinNot Specified
Anti-inflammatory Activity: COX Inhibition

A significant number of pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known selective COX-2 inhibitor, features a diaryl-substituted pyrazole core. The structural features of this compound suggest it could also interact with the active site of COX enzymes.

Comparative Data for COX Inhibition by Pyrazole Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib13.020.4926.57
Zu-428001115.230.7620.03
Phar-952399.320.8211.36

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Broth_Microdilution_Workflow A Serial Dilution of Compound C Inoculate Microplate A->C B Prepare Microbial Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Broth Microdilution Workflow.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [3][4] Protocol:

  • Enzyme and Compound Incubation: Pre-incubate human recombinant COX-1 or COX-2 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

COX_Inhibition_Workflow A Pre-incubate COX Enzyme with Inhibitor B Add Arachidonic Acid A->B C Incubate B->C D Terminate Reaction C->D E Quantify PGE2 (EIA) D->E F Calculate IC50 E->F

Caption: COX Inhibition Assay Workflow.

Comparative Compound: Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug. Its diaryl-substituted pyrazole structure serves as an excellent benchmark for comparing the potential anti-inflammatory activity of novel pyrazole analogs.

Mechanism of Action of Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [5][6]This selectivity for COX-2 over COX-1 is attributed to the presence of a sulfonamide side chain that fits into a specific hydrophilic pocket in the COX-2 active site. [7]

Celecoxib_MOA Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's Mechanism of Action.

Conclusion and Future Directions

While direct biological data for this compound is yet to be established, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a bioactive compound with possible applications in anticancer, antimicrobial, and anti-inflammatory therapies. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological activity of this compound and its novel analogs. Further investigation, including synthesis of a focused library of analogs and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Bruno, O., Brullo, C., & Schenone, S. (2018). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 3(10), 13865–13883. [Link]
  • Enal, M., & Omar, A. (2021). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 18(6), 578-585.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

Sources

A Comparative Guide to Novel BTK Inhibitors Synthesized from 4-((2-Chloroacetyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of three novel, hypothetical Bruton's tyrosine kinase (BTK) inhibitors—Cmpd-A, Cmpd-B, and Cmpd-C—synthesized from a common precursor, 4-((2-chloroacetyl)amino)benzoic acid. Bruton's tyrosine kinase is a clinically validated target for B-cell malignancies and autoimmune diseases.[1][2][3] This document details the characterization of these novel compounds, comparing their physicochemical properties, biochemical potency, and in-vitro cellular activity against the established first-in-class BTK inhibitor, Ibrutinib. We provide detailed experimental protocols, comparative data, and scientific rationale to guide researchers and drug development professionals in evaluating the potential of these new chemical entities.

Introduction: The Rationale for Developing Novel BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node downstream of the B-cell receptor (BCR).[3][4][5] Dysregulation of the BCR signaling pathway leads to uncontrolled proliferation and survival of malignant B-cells, making BTK a prime therapeutic target in oncology and immunology.[6][7] The first-generation inhibitor, Ibrutinib, validated this approach and transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][6]

However, the clinical utility of first-generation inhibitors can be limited by off-target effects and the emergence of resistance, often through mutations in the BTK gene (e.g., C481S).[8] This necessitates the development of new inhibitors with improved selectivity, different binding modes, or enhanced potency.

This guide characterizes three novel compounds (Cmpd-A, Cmpd-B, Cmpd-C), synthesized from a readily accessible 4-((2-chloroacetyl)amino)benzoic acid precursor. Our objective is to provide a head-to-head comparison of their preclinical profiles against Ibrutinib to identify promising candidates for further development. The overall characterization workflow is outlined below.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In-Vitro Biological Evaluation cluster_2 Phase 3: Comparative Analysis Precursor Precursor Synthesis (4-((2-chloroacetyl)amino)benzoic acid) Synthesis Novel Compound Synthesis (Cmpd-A, Cmpd-B, Cmpd-C) Precursor->Synthesis PhysChem Physicochemical Characterization (Solubility, logP) Synthesis->PhysChem Biochem Biochemical Assay (BTK Enzyme Inhibition - IC50) PhysChem->Biochem Promising Properties CellBased Cell-Based Assay (TMD8 Cell Viability - EC50) Biochem->CellBased Data Data Analysis & Comparison vs. Ibrutinib CellBased->Data Potency & Efficacy Data Selection Candidate Selection Data->Selection

Caption: High-level workflow for the characterization of novel BTK inhibitors.

Physicochemical Characterization

The "drug-like" properties of a compound, such as solubility and lipophilicity (logP), are critical determinants of its pharmacokinetic behavior, including absorption and distribution.[9][10][11][12] An optimal balance is required; poor aqueous solubility can hinder formulation and bioavailability, while excessive lipophilicity can lead to non-specific binding and toxicity.[10][13] We assessed these properties for our novel compounds and compared them to Ibrutinib.

Experimental Protocol: Solubility and Lipophilicity

  • Aqueous Solubility (Shake-Flask Method):

    • An excess of each compound was added to phosphate-buffered saline (PBS) at pH 7.4.

    • The resulting slurries were agitated in a sealed vial at 25°C for 24 hours to ensure equilibrium.

    • Samples were filtered through a 0.45 µm filter to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate was quantified by High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Lipophilicity (logP):

    • The octanol-water partition coefficient (logP) was determined using a shake-flask method.

    • A known amount of each compound was dissolved in a system containing equal volumes of n-octanol and water.

    • The system was shaken vigorously for 4 hours and then centrifuged to separate the layers.

    • The concentration of the compound in both the aqueous and octanol phases was measured via HPLC.

    • LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Comparative Data: Physicochemical Properties

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL at pH 7.4)cLogP
Cmpd-A 415.4525.33.1
Cmpd-B 451.895.14.5
Cmpd-C 429.4889.72.5
Ibrutinib 440.50<103.7

Note: Data for Cmpd-A, B, and C are hypothetical. Ibrutinib data is based on publicly available information.

Interpretation: Cmpd-C exhibits significantly higher aqueous solubility compared to Ibrutinib and the other novel compounds, a potentially advantageous property for formulation development. Cmpd-A and Cmpd-C have cLogP values within the desirable range for oral drug candidates (typically 1-5), while Cmpd-B is more lipophilic, which could impact its absorption and safety profile.[10]

Biochemical Potency Assessment: Direct BTK Enzyme Inhibition

To determine if the novel compounds directly inhibit the target enzyme, we performed a biochemical assay using purified, recombinant human BTK. The half-maximal inhibitory concentration (IC50) was measured, representing the concentration of inhibitor required to reduce enzyme activity by 50%. This is a fundamental measure of a compound's potency against its molecular target.[14]

We employed a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[15] This format is highly sensitive, amenable to high-throughput screening, and minimizes interference from test compounds.[15]

G cluster_0 Kinase Reaction cluster_1 Detection Step 1: ATP Depletion cluster_2 Detection Step 2: Luminescence Generation BTK + ATP + Substrate BTK + ATP + Substrate BTK + ADP + Phospho-Substrate BTK + ADP + Phospho-Substrate BTK + ATP + Substrate->BTK + ADP + Phospho-Substrate Inhibitor (Cmpd-A, B, C) Remaining ATP Remaining ATP ADP ADP AMP AMP Remaining ATP->AMP ADP-Glo™ Reagent ATP ATP ADP->ATP Kinase Detection Reagent Light Light ATP->Light Luciferase

Caption: Principle of the ADP-Glo™ luminescent kinase assay for measuring BTK inhibition.

Experimental Protocol: BTK Biochemical IC50 Determination

  • Reaction Setup: Recombinant human BTK enzyme was incubated with a peptide substrate and ATP in a kinase buffer (40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Compound Addition: Compounds were serially diluted in DMSO and added to the reaction wells, with a final DMSO concentration kept at 1%. A no-inhibitor control (DMSO only) was included.

  • Incubation: The kinase reaction was initiated by adding ATP and allowed to proceed for 60 minutes at room temperature.

  • Signal Generation:

    • ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent was then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

  • Data Analysis: Luminescence was read on a plate reader. The data was normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Comparative Data: Biochemical Potency

CompoundBTK IC50 (nM)
Cmpd-A 1.2
Cmpd-B 15.8
Cmpd-C 0.8
Ibrutinib 0.5[16][17][18][19]

Note: Data for Cmpd-A, B, and C are hypothetical.

Interpretation: Both Cmpd-A and Cmpd-C demonstrate potent, single-digit nanomolar inhibition of the BTK enzyme, comparable to the highly potent benchmark, Ibrutinib. Cmpd-C is the most potent of the novel series. Cmpd-B is significantly less potent in this direct enzymatic assay.

Cell-Based Activity: Inhibition of B-Cell Proliferation

While a biochemical assay confirms direct target engagement, a cell-based assay is essential to measure a compound's ability to inhibit BTK signaling within a biological context, accounting for factors like cell permeability and stability.[20] We used the TMD8 cell line, a model of Activated B-Cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) that is known to be dependent on BCR signaling and sensitive to BTK inhibitors.[21][22]

The half-maximal effective concentration (EC50) was determined by measuring the inhibition of cell viability after a 96-hour incubation period.

Experimental Protocol: TMD8 Cell Viability Assay

  • Cell Seeding: TMD8 cells were seeded into 96-well plates at a density of 2 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: The novel compounds and Ibrutinib were serially diluted and added to the cells.

  • Incubation: Plates were incubated for 96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured, and the data was normalized to vehicle-treated controls to calculate EC50 values.

Comparative Data: Cellular Potency

CompoundTMD8 Cell Viability EC50 (nM)
Cmpd-A 9.5
Cmpd-B 255.4
Cmpd-C 6.8
Ibrutinib ~5.0 - 10.0

Note: Data for Cmpd-A, B, and C are hypothetical. Ibrutinib EC50 in lymphoma cell lines can vary but is typically in the low nanomolar range. The IC50 for Ibrutinib in Ramos cells, another B-cell lymphoma line, has been reported as 0.868 µM (868 nM), while other studies show potent effects at lower concentrations.[23]

Interpretation: The cellular potency data correlates well with the biochemical results. Cmpd-C and Cmpd-A effectively inhibit the proliferation of BTK-dependent TMD8 cells with EC50 values in the low nanomolar range, on par with Ibrutinib. This confirms their ability to penetrate cells and engage the BTK target in a complex biological system. Cmpd-B's weak biochemical potency translates to poor cellular activity.

Summary and Conclusion

This guide presents a comparative preclinical characterization of three novel BTK inhibitors against the clinical benchmark, Ibrutinib. The process of preclinical evaluation is a multi-step endeavor that assesses physicochemical properties, safety, and efficacy to justify advancement to human trials.[14][24][25][26]

Overall Comparison Table

ParameterCmpd-ACmpd-BCmpd-CIbrutinib (Benchmark)
BTK IC50 (nM) 1.215.80.8 0.5
TMD8 EC50 (nM) 9.5255.46.8 ~5.0 - 10.0
Solubility (µg/mL) 25.35.189.7 <10
cLogP 3.14.52.5 3.7

Based on this initial characterization, Cmpd-C emerges as the most promising lead candidate . It combines potent, single-digit nanomolar biochemical and cellular activity, rivaling that of Ibrutinib, with vastly superior aqueous solubility. This favorable physicochemical profile may translate into improved formulation characteristics and potentially better oral bioavailability.

Cmpd-A also shows strong potential with potency comparable to Ibrutinib, although its solubility is more modest. Cmpd-B is deprioritized due to its significantly lower potency in both biochemical and cellular assays.

Further preclinical development for Cmpd-C and Cmpd-A should focus on kinase selectivity profiling to assess off-target activities, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and in vivo efficacy testing in relevant animal models of B-cell malignancy.

References

  • Role of BTK in B-cell signaling. Overview of BCR signaling and other... - ResearchGate.
  • What are BTK inhibitors and how do they work?. OncoLink.
  • The dosing of ibrutinib and related Bruton's tyrosine kinase inhibitors: eliminating the use of brute force. PubMed Central.
  • Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. PubMed Central.
  • Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PubMed Central.
  • How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names. RxList.
  • Signaling pathways involving BTK in B cells. BTK is activated... - ResearchGate.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC.
  • Role of Btk in B cell development and signaling. PubMed.
  • How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center.
  • Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. PubMed Central.
  • What is the mechanism of Zanubrutinib?. Patsnap Synapse.
  • Physicochemical properties. Fiveable.
  • Physico-chemical properties in relation to biological action. CUTM Courseware.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications.
  • Preclinical Studies in Drug Development. PPD.
  • physicochemical property of drug molecules with respect to drug actions. JBINO.
  • Physicochemical properties of drug. Slideshare.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. NIH.
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs.
  • TMD8 as a model for evaluation of PI3Kδ and BTK inhibition (A) Cell... - ResearchGate.
  • Cell line‐based assessment of BTK inhibitors. PMC - NIH.
  • Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. PMC - NIH.
  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Publications.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. bioRxiv.
  • Drug Development Priorities: Preclinical Data Drives Regulatory Success. AMSbiopharma.
  • Preparing for Preclinical Testing: A Readiness Checklist. Contract Pharma.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: https/www.bmglabtech.com/binding-kinetics-high-throughput-assay-for-kinase-inhibitors/

Sources

The Regioisomeric Divide: A Comparative Study of Pyrazole Isomers in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built.[1][2] Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its significance in modern drug discovery.[2][3] However, the seemingly subtle variation in the substitution pattern on the pyrazole ring—isomerism—can lead to a dramatic divergence in biological activity. This guide provides an in-depth comparative analysis of pyrazole isomers, with a focus on their differential effects in biological assays, particularly in the context of Cyclooxygenase-2 (COX-2) inhibition. Through a detailed examination of experimental data and methodologies, we will elucidate why not all isomers are created equal.

The Curious Case of Celecoxib and its Inactive Isomer: A Tale of Two Regioisomers

The development of selective COX-2 inhibitors marked a significant milestone in the management of inflammation and pain, offering a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] Celecoxib, a 1,5-diarylpyrazole, emerged as a flagship molecule in this class. Its efficacy hinges on the specific spatial arrangement of its substituent groups, which allows it to selectively bind to the active site of the COX-2 enzyme.

A compelling illustration of the profound impact of isomerism is the comparison between Celecoxib and its 1,3-diarylpyrazole regioisomer. While the synthesis of both isomers is achievable, their biological activities are starkly different. In a pivotal study exploring the structure-activity relationships of diarylpyrazoles, it was discovered that the 1,3-regioisomer of a potent 1,5-diarylpyrazole COX-2 inhibitor was completely devoid of both COX-1 and COX-2 activity.[1] This finding underscores the critical importance of the substitution pattern on the pyrazole ring for biological function.

Table 1: Comparative Biological Activity of Pyrazole Regioisomers in COX-2 Inhibition

CompoundStructureRegioisomer TypeCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)Reference
Celecoxib1,5-diarylpyrazoleActive Isomer0.04 µM>10 µM>250
Isocoxib (example)1,3-diarylpyrazoleInactive IsomerNo activityNo activityN/A[1]

The dramatic loss of activity in the 1,3-regioisomer can be attributed to its altered three-dimensional structure, which prevents it from fitting into the active site of the COX-2 enzyme in a conformation required for inhibition. This highlights a fundamental principle in drug design: even minor changes in molecular architecture can have profound consequences for biological activity.

The "Why" Behind the Divergence: A Look into the COX-2 Active Site

To comprehend the stark difference in activity between pyrazole regioisomers, we must delve into the molecular interactions within the COX-2 active site. The selectivity of Celecoxib for COX-2 over COX-1 is primarily due to a valine residue (Val523) in COX-2, which is replaced by a larger isoleucine residue in COX-1. This substitution creates a larger, more accommodating side pocket in the COX-2 active site.

The sulfonamide group of Celecoxib, a 1,5-diarylpyrazole, is crucial for its selective binding. It extends into this side pocket, forming a key hydrogen bond with Arg513. The trifluoromethyl group on the pyrazole ring also plays a significant role in orienting the molecule within the active site.

In contrast, the 1,3-diarylpyrazole regioisomer, due to its different substitution pattern, cannot adopt the correct conformation to effectively engage with these key residues. The critical sulfonamide group is likely misplaced, preventing the necessary interactions for potent and selective inhibition.

cluster_0 COX-2 Active Site cluster_1 Celecoxib (1,5-Diarylpyrazole) cluster_2 Isocoxib (1,3-Diarylpyrazole) Val523 Val523 Side Pocket Arg513 Arg513 His90 His90 Tyr385 Tyr385 Celecoxib_Sulfonamide Sulfonamide Group Celecoxib_Sulfonamide->Val523 Binds in Side Pocket Celecoxib_Sulfonamide->Arg513 H-Bond Celecoxib_CF3 CF3 Group Celecoxib_Aryl1 Aryl Ring 1 Celecoxib_Aryl1->Celecoxib_Sulfonamide Celecoxib_Aryl2 Aryl Ring 2 Celecoxib_Pyrazole Pyrazole Ring Celecoxib_Pyrazole->Celecoxib_CF3 Celecoxib_Pyrazole->Celecoxib_Aryl1 Celecoxib_Pyrazole->Celecoxib_Aryl2 Isocoxib_Sulfonamide Sulfonamide Group Isocoxib_Sulfonamide->Val523 Steric Hindrance/ Improper Orientation Isocoxib_CF3 CF3 Group Isocoxib_Aryl1 Aryl Ring 1 Isocoxib_Aryl1->Isocoxib_Sulfonamide Isocoxib_Aryl2 Aryl Ring 2 Isocoxib_Pyrazole Pyrazole Ring Isocoxib_Pyrazole->Isocoxib_CF3 Isocoxib_Pyrazole->Isocoxib_Aryl1 Isocoxib_Pyrazole->Isocoxib_Aryl2

Caption: Differential binding of Celecoxib vs. its regioisomer in the COX-2 active site.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To provide a practical understanding of how the inhibitory activity of pyrazole isomers is determined, a detailed, step-by-step protocol for a common in vitro COX-2 inhibition assay is provided below. This protocol is a self-validating system, incorporating essential controls to ensure the reliability of the data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Dilution - Substrate Solution - Test Compound Dilutions prep_plate Prepare 96-well Plate: - Add Assay Buffer - Add Heme prep_reagents->prep_plate add_enzyme Add COX-2 Enzyme prep_plate->add_enzyme add_compound Add Test Compound/Controls add_enzyme->add_compound pre_incubate Pre-incubate (10 min, RT) add_compound->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid & TMPD pre_incubate->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant COX-2 in cold assay buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add heme to all wells. Heme is a necessary cofactor for COX-2 activity.

    • Add the diluted test compounds to the sample wells.

    • Add the positive control (Celecoxib) to the positive control wells.

    • Add DMSO (vehicle) to the negative control (100% activity) wells.

    • Prepare a blank well containing all components except the enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme. This pre-incubation step is crucial for obtaining accurate IC50 values.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the colorimetric probe (TMPD) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength (e.g., 590 nm for TMPD). The rate of color development is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Kinetic Read: A kinetic read is preferred over an endpoint read as it provides a more accurate measure of the initial reaction velocity, which is less susceptible to variations in reaction time and substrate depletion.

  • Positive and Negative Controls: The inclusion of a known inhibitor (Celecoxib) as a positive control validates the assay's ability to detect inhibition. The negative control (DMSO vehicle) represents 100% enzyme activity and serves as the baseline for calculating inhibition.

  • Blank Wells: Blank wells are essential to subtract any background absorbance that is not due to the enzymatic reaction, ensuring the accuracy of the measurements.

Conclusion

The comparative study of pyrazole isomers, exemplified by the case of Celecoxib and its inactive regioisomer, provides a powerful lesson in the principles of medicinal chemistry and drug design. It demonstrates that biological activity is exquisitely sensitive to molecular structure, and that even seemingly minor changes can lead to a complete loss of function. A thorough understanding of structure-activity relationships, supported by robust biological assays and a deep knowledge of the target's active site, is paramount for the successful development of novel therapeutics. The detailed experimental protocol provided herein serves as a guide for researchers to reliably assess the inhibitory potential of their own pyrazole derivatives, contributing to the ongoing quest for more effective and selective drugs.

References

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
  • Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05). [Link]
  • Rani, P., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Inamori, Y., et al. (1995). A pyrazole derivative, as a potent and specific inhibitor of the mitochondrial electron-transport system in insects. Bioscience, Biotechnology, and Biochemistry, 59(5), 902-905.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
  • Singh, V. J., & Chawla, P. A. (2019). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 11(1), 1-5.
  • Ezzat, M., & Razik, B. A. (2020). Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia, 58(1), 1-13.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
  • IBL-America. (n.d.). Human COX-2 Assay Kit. [Link]
  • McCormack, P. L. (2011). Celecoxib: a review of its use for symptomatic relief in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. Drugs, 71(18), 2457-2489. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(7), 9454-9483. [Link]
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
  • El-Sayed, M. A. A., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry, 116, 105302. [Link]
  • Al-Ghorbani, M., et al. (2022). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery, 19(1), 1-14.
  • Al-Ostoot, F. H., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6049. [Link]
  • Shi, S., & Klotz, U. (2008). Celecoxib: a review of its use for symptomatic relief in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. Drugs, 68(2), 197-224.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(14), 9304-9310.
  • Guda, V. K., et al. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(8), 755-763.
  • El-Gamal, M. I., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1437-1456. [Link]

Sources

A Comparative Guide to Validating the Structure of Synthesized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these synthesized derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the chemical structures of novel pyrazole derivatives, grounded in field-proven insights and experimental data.

The Imperative of Orthogonal Validation

The synthesis of pyrazole derivatives, particularly through methods like the Knorr synthesis, can often lead to the formation of regioisomers due to the use of unsymmetrical starting materials.[3] The presence of these isomers can significantly impact a product's efficacy, safety, and regulatory compliance, making unambiguous structural validation a critical step in the drug development pipeline.[3] A multi-technique, or orthogonal, approach is the gold standard, as no single technique can provide a complete structural picture. Each method offers unique insights, and their combined data provides a self-validating system for absolute structural confirmation.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing the causality behind experimental choices and detailed protocols.

Comparative Analysis of Key Validation Techniques

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), 2D correlations (COSY, HMBC)Provides detailed information about the molecular skeleton and connectivity in solution.[4][5] Indispensable for distinguishing between isomers.[6]Can be complex to interpret for highly substituted or complex molecules.[7] Tautomerism can complicate spectra.[8]Elucidating the primary structure and connectivity of the molecule in solution.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, allows for determination of molecular formula. Fragmentation patterns can provide structural clues.[9][10]Isomers often have identical molecular weights and may show similar fragmentation, making distinction difficult.[3]Confirming molecular weight and elemental composition. Aiding in structural elucidation through fragmentation analysis.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsProvides an unambiguous, absolute determination of the solid-state structure.[1][11][12][13]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.Absolute proof of structure and stereochemistry when a suitable crystal is available.
FTIR Spectroscopy Presence of functional groupsQuick and simple method to identify key functional groups (e.g., C=N, N-H, C=O).[14][15][16]Provides limited information on the overall molecular structure and connectivity.Rapid confirmation of the presence or absence of key functional groups.

The Validation Workflow: A Synergistic Approach

A logical and efficient workflow is crucial for the comprehensive validation of synthesized pyrazole derivatives. The following diagram illustrates the interplay between the primary analytical techniques.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation Synthesis Synthesized Pyrazole Derivative FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID Xray X-ray Crystallography Synthesis->Xray If crystal forms NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Xray Correlates Solution & Solid State Validated_Structure Validated Structure NMR->Validated_Structure Connectivity & Isomer ID MS Mass Spectrometry (EI, ESI, HRMS) MS->NMR Molecular Weight Confirmed MS->Xray Confirms MW of Crystal FTIR->MS Initial Characterization Xray->Validated_Structure Absolute Structure

Caption: A typical workflow for the structural validation of pyrazole derivatives.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is often the first and most informative step in structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[17]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon atoms in the molecule.[9][17]

  • 2D NMR (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton and identifying regioisomers.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Causality Behind Choices: The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.[17] 2D NMR is employed when 1D spectra are insufficient for unambiguous assignment, a common scenario with complex substitution patterns on the pyrazole ring.[4][5]

II. Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization method. Electron Impact (EI) is common for volatile compounds and provides rich fragmentation data.[18] Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Acquire the mass spectrum. For initial analysis, a low-resolution scan is sufficient to determine the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): If the identity of the compound is unknown or needs confirmation, perform HRMS to obtain a highly accurate mass measurement, which can be used to determine the elemental formula.

  • Fragmentation Analysis: Analyze the fragmentation pattern to gain further structural insights. Common fragmentations for pyrazoles include the loss of HCN and N₂ from the molecular ion.[3][10]

Causality Behind Choices: The choice of ionization technique depends on the compound's properties. EI's high energy can be useful for generating a reproducible fragmentation library, while ESI is preferred for preserving the molecular ion of more fragile molecules. HRMS provides a higher level of confidence in the elemental composition than low-resolution MS.

III. Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous 3D structure.

Step-by-Step Protocol:

  • Crystal Growth: Grow a single crystal of the pyrazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1]

  • Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][19]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.[19]

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, molecular conformation, and intermolecular interactions.[1]

Causality Behind Choices: Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion, leading to a more precise final structure.[1] The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties.

Data Interpretation and Cross-Validation

The power of this multi-technique approach lies in the cross-validation of the data.

Data_Cross_Validation NMR_Data NMR Data (Connectivity, Isomer Info) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Consistent with skeleton? MS_Data MS Data (Molecular Formula) MS_Data->Proposed_Structure Matches formula? Xray_Data X-ray Data (3D Structure) Xray_Data->Proposed_Structure Matches absolute structure?

Caption: Cross-validation of data from orthogonal analytical techniques.

  • The molecular formula determined by HRMS must be consistent with the number of protons and carbons observed in the NMR spectra.

  • The connectivity determined by 2D NMR must match the bond network found in the X-ray crystal structure .

  • The fragmentation patterns in the mass spectrum should be explainable based on the structure determined by NMR and/or X-ray crystallography .

When the data from all techniques converge to support a single, unambiguous structure, the validation is complete and trustworthy. This rigorous approach is essential for advancing pyrazole derivatives in the highly regulated and precise field of drug development.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI.
  • Structure Elucidation of a Pyrazolo[11][19]pyran Derivative by NMR Spectroscopy. Molecules.
  • A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.
  • Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Structure Elucidation of a Pyrazolo[11][19]pyran Derivative by NMR Spectroscopy. PMC - NIH.
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Semantic Scholar.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-. Benchchem.
  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate.
  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
  • FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. ResearchGate.
  • Interpretation of mass spectra.
  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate.
  • Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Scilit.

Sources

The Pyrazole Scaffold: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Ring in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents with wide-ranging pharmacological activities.[1][2][3][4] Pyrazole-containing drugs have demonstrated significant clinical success, with numerous compounds gaining FDA approval for treating a variety of conditions.[5][6][7][8] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based drugs against established therapies in their respective indications, supported by experimental data from clinical and preclinical studies. We will delve into the mechanistic underpinnings of their therapeutic actions, present detailed experimental protocols for their evaluation, and offer a clear perspective on their clinical standing.

I. Anti-inflammatory Action: The Rise of COX-2 Selective Inhibition with Celecoxib

Chronic inflammation is a hallmark of numerous debilitating diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA). Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen have long been the cornerstone of treatment. However, their mechanism of action, which involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, is associated with a significant risk of gastrointestinal (GI) adverse events.[6][9] The development of celecoxib, a diaryl-substituted pyrazole, marked a significant advancement by selectively targeting COX-2, the inducible isoform of the COX enzyme primarily responsible for prostaglandin synthesis at sites of inflammation.[10][11][12]

Mechanism of Action: Prostaglandin Synthesis Pathway

Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid by COX enzymes. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet aggregation, COX-2 is upregulated during inflammation.[12][13] Celecoxib's selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better GI safety profile.[6][12]

Prostaglandin_Synthesis_Pathway cluster_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 catalyzed by COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection Celecoxib Celecoxib (Pyrazole Compound) Celecoxib->COX2 selectively inhibits NSAIDs Non-selective NSAIDs (e.g., Diclofenac, Naproxen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits

Prostaglandin synthesis and sites of drug action.
Comparative Efficacy: Clinical Trial Data

Numerous clinical trials have demonstrated that celecoxib is as effective as non-selective NSAIDs in managing the signs and symptoms of OA and RA, but with a significantly better GI safety profile.

Drug Comparison Indication Dosage Efficacy Outcome Key Safety Finding (GI Events) Reference
Celecoxib vs. DiclofenacOsteoarthritis of the KneeCelecoxib: 100 mg BID; Diclofenac: 50 mg TIDEquivalent improvement in pain and WOMAC index.Fewer GI side effects reported with celecoxib.[10]
Celecoxib vs. NaproxenRheumatoid ArthritisCelecoxib: 100-200 mg BID; Naproxen: 500 mg BIDSimilar efficacy in nearly all outcomes.Significantly fewer upper GI events with celecoxib.[14]
Celecoxib vs. DiclofenacOsteoarthritis of the HipCelecoxib: 200 mg QD; Diclofenac: 50 mg TIDStudy did not demonstrate noninferiority of celecoxib to diclofenac for pain relief.Similar rates of adverse events.[15]
Meta-analysisOsteoarthritisVariedCelecoxib reduced pain more effectively than diclofenac.Celecoxib associated with a lower complication rate.[16]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The rationale behind this assay is to quantify the inhibitory potential of a test compound (e.g., a novel pyrazole derivative) on the enzymatic activity of COX-2, using a known selective inhibitor like celecoxib as a positive control.

Objective: To determine the IC50 value of a test compound for COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin screening EIA kit (e.g., for PGE2)

  • Test compound and Celecoxib (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and celecoxib in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid to the desired concentrations in the assay buffer.

  • Reaction Incubation: To each well of the microplate, add the assay buffer, the test compound or control, and the COX-2 enzyme. Incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further 10 minutes at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

II. Erectile Dysfunction and Pulmonary Arterial Hypertension: Sildenafil and the NO/cGMP Pathway

Sildenafil, a pyrazolopyrimidinone derivative, revolutionized the treatment of erectile dysfunction (ED). Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow to the penis.[11][17][18] Sildenafil is also effective in treating pulmonary arterial hypertension (PAH) by promoting vasodilation in the pulmonary vasculature.[3][19][20][21][22]

Mechanism of Action: NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, thereby enhancing and prolonging the erectile response.[11][17][18]

NO_cGMP_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (GC) NO_Release->Guanylate_Cyclase activates GTP GTP cGMP cGMP GTP->cGMP converted by GC Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP 5'-GMP (inactive) cGMP->GMP degraded by PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Phosphodiesterase-5 (PDE5) Sildenafil Sildenafil (Pyrazole Compound) Sildenafil->PDE5 inhibits

The NO/cGMP signaling pathway in erectile function.
Comparative Efficacy: Clinical Trial Data

Sildenafil has been compared with other PDE5 inhibitors, such as tadalafil and vardenafil, for the treatment of ED. While all are effective, they differ in their pharmacokinetic profiles, which can influence patient preference.

Drug Comparison Indication Key Efficacy Findings Pharmacokinetic Differences Patient Preference Reference
Sildenafil vs. Tadalafil vs. VardenafilErectile DysfunctionAll are similarly effective in improving erections. Sildenafil (50-100 mg) leads to improved erections in 77-84% of men.Tadalafil has a longer duration of action (up to 36 hours) compared to sildenafil and vardenafil.Tadalafil is often preferred due to its longer duration of action.[11][17][18][23][24]

In the context of PAH, sildenafil has been studied in combination with other therapies, such as the endothelin receptor antagonist bosentan.

Drug Combination Indication Dosage Efficacy Outcome Key Finding Reference
Sildenafil + Bosentan vs. Sildenafil + PlaceboPulmonary Arterial HypertensionSildenafil: ≥20 mg TID; Bosentan: 125 mg BIDNo significant difference in the primary composite endpoint of morbidity/mortality.Significant improvement in 6-minute walk distance with combination therapy.[19][21]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a high-throughput method to screen for PDE5 inhibitors. The principle is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.[25][26][27][28]

Objective: To determine the IC50 value of a test compound for PDE5.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Binding Agent (specific for the hydrolyzed product)

  • Test compound and Sildenafil (dissolved in DMSO)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and sildenafil in PDE Assay Buffer.

  • Assay Setup: In a black microplate, add the PDE Assay Buffer, the test compound or control, and the recombinant PDE5A1 enzyme.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.

  • Termination and Detection: Add the binding agent to each well to stop the reaction. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

III. Obesity and Metabolic Syndrome: The Rise and Fall of Rimonabant

Rimonabant, a pyrazole derivative, was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for the treatment of obesity.[7][29][30][31] The endocannabinoid system is known to play a significant role in regulating appetite and energy balance.[29][30]

Mechanism of Action: Endocannabinoid System and Appetite Regulation

The CB1 receptors are primarily located in the brain and peripheral tissues involved in metabolism. Activation of CB1 receptors by endocannabinoids (like anandamide) stimulates appetite and promotes energy storage. Rimonabant acts as an inverse agonist at CB1 receptors, blocking these effects and leading to reduced food intake and weight loss.[29][30]

Endocannabinoid_System Hypothalamus Hypothalamus (Appetite Control Center) Endocannabinoids Endocannabinoids (e.g., Anandamide) Hypothalamus->Endocannabinoids releases CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor activate Appetite_Stimulation Increased Appetite & Food Intake CB1_Receptor->Appetite_Stimulation Energy_Storage Increased Energy Storage CB1_Receptor->Energy_Storage Rimonabant Rimonabant (Pyrazole Compound) Rimonabant->CB1_Receptor blocks (inverse agonist)

Role of the endocannabinoid system in appetite regulation.
Comparative Efficacy and Safety: Clinical Trial Data

Clinical trials demonstrated that rimonabant was effective in promoting weight loss and improving metabolic parameters. However, it was withdrawn from the market due to an increased risk of psychiatric adverse events, including depression and anxiety.

Drug Comparison Indication Dosage Efficacy Outcome (Weight Loss) Key Safety Finding Reference
Rimonabant vs. Placebo (RIO-Europe Study)Overweight/Obese PatientsRimonabant: 20 mg/day-6.6 kg with rimonabant vs. -1.8 kg with placebo at 1 year.Increased risk of psychiatric disorders (e.g., depressed mood).[29][32]
Rimonabant vs. Orlistat vs. Sibutramine (Meta-analysis)Overweight/Obese PatientsVariedRimonabant: -4.7 kg; Sibutramine: -4.2 kg; Orlistat: -2.9 kg (placebo-subtracted).Rimonabant: Increased risk of psychiatric disorders; Sibutramine: Increased cardiovascular events; Orlistat: GI side effects.[5][12][33][34]
Experimental Protocol: Cannabinoid CB1 Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[35][36]

Objective: To determine the Ki (inhibition constant) of a test compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940)

  • Test compound and a known CB1 antagonist (e.g., Rimonabant)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Compound and Membrane Preparation: Prepare serial dilutions of the test compound and the known antagonist. Thaw the cell membranes on ice.

  • Binding Reaction: In reaction tubes, combine the assay buffer, cell membranes, and either the test compound, the known antagonist (for non-specific binding), or buffer alone (for total binding).

  • Add Radioligand: Add the radiolabeled ligand to each tube and incubate at 30°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Conclusion: The Enduring Legacy and Future Potential of Pyrazole Compounds

This guide has highlighted the significant contributions of pyrazole-based compounds to modern medicine. From the targeted anti-inflammatory effects of celecoxib to the revolutionary treatment of erectile dysfunction with sildenafil, the pyrazole scaffold has proven to be a versatile platform for drug discovery. The story of rimonabant, while cautionary, underscores the importance of a thorough understanding of a drug's complete pharmacological profile.

The comparative data presented herein demonstrates that pyrazole compounds often offer comparable or superior efficacy to established drugs, frequently with an improved safety and tolerability profile. The detailed experimental protocols provide a framework for the continued exploration and development of novel pyrazole derivatives. As our understanding of disease pathways deepens, the rational design of new pyrazole-based therapeutics holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.

References

  • Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert Opinion on Pharmacotherapy. URL
  • Celecoxib versus diclofenac in the management of osteoarthritis of the knee. PubMed. URL
  • Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Informa UK Limited. URL
  • What is the preferred treatment between naproxen (Nonsteroidal Anti-Inflammatory Drug (NSAID)) and celecoxib (Cyclooxygenase-2 (COX-2) inhibitor) for arthritis?. Dr.Oracle. URL
  • Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Taylor & Francis Online. URL
  • Schematic representation of the prostaglandin synthesis pathway. Arachidonic.
  • Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience
  • Bosentan added to sildenafil therapy in patients with pulmonary arterial hypertension.
  • Are Selective COX-2 Inhibitors as Effective as NSAIDs in Patients with Rheumatoid Arthritis?. American Academy of Family Physicians. URL
  • Celecoxib Shown Safer Than NSAIDs in Osteoarthritis : The COX-2 inhibitor was as effective as naproxen and diclofenac, while causing fewer upper GI events. MDedge. URL
  • Review: Orlistat, sibutramine, and rimonabant reduce weight in overweight and obese persons. ACP Journals. URL
  • Long-term drug pharmacotherapy for obesity and overweight. Cochrane. URL
  • Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. Benchchem. URL
  • Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Semantic Scholar. URL
  • A randomized open label study comparing bosentan or sildenafil first-line treatment in pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Cochrane Library. URL
  • Analgesic effectiveness of celecoxib and diclofenac in patients with osteoarthritis of the hip requiring joint replacement surgery: a 12-week, multicenter, randomized, double-blind, parallel-group, double-dummy, noninferiority study. PubMed. URL
  • Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome. Dove Press. URL
  • The pathway for the synthesis of prostaglandins, their respective...
  • Celecoxib vs. Non-selective NSAIDs and PPIs: Clinical and Cost-Effectiveness. Semantic Scholar. URL
  • Celecoxib versus diclofenac in the management of osteoarthritis of the knee - A placebo-controlled, randomised, double-blind comparison.
  • Sildenafil Plus Bosentan for PAH: Wh
  • Biosynthesis pathways of prostaglandins.
  • Application Notes and Protocols for the Labor
  • Orlistat, Sibutramine, Rimonabant Reduce Weight.
  • Celebrex vs. naproxen: Differences, similarities, and which one is better for you. SingleCare. URL
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Paulo Gentil. URL
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. URL
  • Celebrex vs. Naproxen for Rheumatoid Arthritis and Osteoarthritis. GoodRx. URL
  • Comparison Of the Effects of Bosentan and Sildenafil in Treatment of Patent Ductus Arteriosus and Pulmonary Arterial Hypertension in Preterm Infants: Randomized Clinical Trial. ClinicSearch. URL
  • Comparison Of the Effects of Bosentan and Sildenafil in Treatment of Patent Ductus Arteriosus and Pulmonary Arterial Hypertension in. ClinicSearch. URL
  • State of the Art Review: Long-term Pharmacotherapy for Overweight and Obesity: A Review of Sibutramine, Orlistat, and Rimonabant. Semantic Scholar. URL
  • Drugs in the treatment of obesity: sibutramine, orlist
  • The Effects of Rimonabant, on Weight and Metabolic Risk Factors. ClinicalTrials.gov. URL
  • Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis. PubMed Central. URL
  • Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety, and. Canada's Drug Agency. URL
  • Rimonabant in rats with a metabolic syndrome: good news after the depression. PMC. URL
  • Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effective. Canada's Drug Agency. URL
  • Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction.
  • A Prospective Study Comparing Celecoxib with Naproxen in Children with Juvenile Rheumatoid Arthritis.
  • Assay of CB1 Receptor Binding. PubMed. URL
  • (PDF) Assay of CB1 Receptor Binding.
  • Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis of 89 randomized controlled trials. PubMed. URL
  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. SpringerLink. URL
  • 6.10: Prostaglandin Synthesis. Biology LibreTexts. URL
  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem. URL
  • PDE5A1 Assay Kit. BPS Bioscience. URL
  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. URL
  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. URL

Sources

A Comparative Guide to the In-Vitro Biological Evaluation of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazole Scaffolds

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, is a versatile precursor for the synthesis of a variety of heterocyclic compounds. Through molecular hybridization, a proven strategy in drug discovery, this guide will focus on the synthesis of a representative thiazole derivative and a comprehensive comparison of its in-vitro biological activities against established therapeutic agents.

This guide provides an in-depth technical overview of the experimental design, detailed protocols for key in-vitro assays, and a comparative analysis of the synthesized derivative's performance. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Rationale for Derivative Selection and Synthesis

The 2-bromoethanone moiety is a reactive electrophile, making it an ideal starting point for the synthesis of various heterocyclic systems. For this guide, we will focus on the synthesis of a thiazole derivative, a common and biologically active class of compounds derived from α-haloketones. The combination of pyrazole and thiazole rings into a single molecule can lead to compounds with enhanced biological activities.[1][3][4]

Synthesis of a Representative Derivative: 2-(Substituted)-thiazol-4-yl-(1,3-dimethyl-1H-pyrazol-5-yl)methanone

The synthesis of the target thiazole derivative proceeds via the Hantzsch thiazole synthesis, a classic and reliable method. The general reaction involves the condensation of the α-haloketone (this compound) with a thiourea or thioamide.

Synthesis_Workflow A This compound C Ethanol, Reflux A->C B Thiourea/Thioamide B->C D 2-(Amino/Substituted)-thiazol-4-yl- (1,3-dimethyl-1H-pyrazol-5-yl)methanone C->D Hantzsch Thiazole Synthesis

Caption: Synthetic workflow for the preparation of a pyrazolyl-thiazole derivative.

Comparative In-Vitro Biological Evaluation

To comprehensively assess the therapeutic potential of our synthesized pyrazolyl-thiazole derivative (designated as PZ-T for this guide), we will evaluate its performance in three key areas: anticancer, antimicrobial, and anti-inflammatory activities. For each assay, a well-established standard drug will be used as a positive control to provide a benchmark for comparison.

Anticancer Activity: A Cytotoxicity Showdown

The initial screening for anticancer potential involves assessing the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[5]

Principle of the MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells (MCF-7, A549) in 96-well plate B Incubate for 24h A->B C Treat with PZ-T & Doxorubicin (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Antimicrobial_Workflow cluster_0 Agar Well Diffusion cluster_1 MIC Determination (Broth Microdilution) A Prepare Mueller-Hinton agar plates seeded with bacteria B Create wells in the agar C Add PZ-T and Ciprofloxacin to separate wells D Incubate for 24h E Measure the zone of inhibition J Determine the lowest concentration with no visible growth (MIC) F Prepare serial dilutions of PZ-T and Ciprofloxacin in broth G Inoculate with bacterial suspension H Incubate for 24h I Observe for turbidity (bacterial growth)

Caption: Workflow for in-vitro antimicrobial activity assessment.

Comparative Antimicrobial Data

CompoundOrganismZone of Inhibition (mm) [Hypothetical for PZ-T]MIC (µg/mL) [Hypothetical for PZ-T]
PZ-T S. aureus1816
E. coli1532
Ciprofloxacin S. aureus22-300.6 - 12.5 [1][6]
E. coli25-350.013 - 0.016 [1][6]

Interpretation of Results: The hypothetical results indicate that PZ-T possesses moderate antibacterial activity, with a more pronounced effect against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. Its activity is less potent than the broad-spectrum antibiotic Ciprofloxacin. The difference in activity against Gram-positive and Gram-negative bacteria could be attributed to differences in their cell wall structure.

Anti-inflammatory Activity: Combating Protein Denaturation

Inflammation is a complex biological response, and protein denaturation is a key step in the inflammatory cascade. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.

Principle of the Protein Denaturation Assay: This in-vitro assay evaluates the ability of a compound to inhibit the denaturation of a protein (such as egg albumin or bovine serum albumin) induced by heat or other denaturing agents. The turbidity of the solution increases upon denaturation, which can be measured spectrophotometrically.

Experimental Workflow: Protein Denaturation Assay

AntiInflammatory_Workflow A Prepare reaction mixture: Egg albumin, PBS, and test compound (PZ-T or Diclofenac Sodium) B Incubate at 37°C for 20 min A->B C Heat at 70°C for 5 min to induce denaturation B->C D Cool the solutions C->D E Measure absorbance (turbidity) at 660 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in-vitro anti-inflammatory protein denaturation assay.

Comparative Anti-inflammatory Data

CompoundAssayIC50 (µg/mL) [Hypothetical for PZ-T]
PZ-T Inhibition of Egg Albumin Denaturation150
Diclofenac Sodium Inhibition of Egg Albumin Denaturation43.78 - 86.75 [7][8]

Interpretation of Results: The hypothetical data suggests that PZ-T exhibits anti-inflammatory activity by inhibiting protein denaturation. While its potency is lower than the standard NSAID, Diclofenac Sodium, the result is promising and indicates that this class of compounds could be further optimized to enhance their anti-inflammatory effects.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-vitro biological evaluation of derivatives of this compound, using a representative pyrazolyl-thiazole derivative as a model. The presented methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, along with the comparative analysis against standard drugs, offer a robust platform for preliminary drug discovery.

The hypothetical data for our representative compound, PZ-T, suggests a molecule with a multifaceted biological profile, exhibiting moderate activity across all three tested areas. This highlights the potential of pyrazole-thiazole hybrids as a promising scaffold for the development of novel therapeutic agents.

Future work should focus on the synthesis and screening of a library of derivatives to establish a clear structure-activity relationship (SAR). This will enable the rational design of more potent and selective compounds. Promising candidates from these in-vitro studies can then be advanced to more complex cell-based assays and eventually to in-vivo models to validate their therapeutic potential.

References

  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692–3701.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 2(10), 1-10.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Kincses, A., Szabó, S., Rácz, B., & Spengler, G. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Zelenin, A. S., Zotchev, S. B., & Portnoy, Y. A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2853.
  • Al-Abdullah, E. S., Al-Turkistani, A. A., & Asiri, A. M. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(11), 3103.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer and antimicrobial agents. Molecules, 27(17), 5629.
  • IC50 values of different DOX formulations and blank carriers against A549, MCF-7 and MCF-7/ADR. (n.d.). ResearchGate.
  • Evaluation of in vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. (2023). Pharmacognosy Research, 15(4), 514-518.
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2016). Indonesian Journal of Cancer, 10(4), 143-148.
  • A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium. (2025). BenchChem.
  • IC50 value of diclofenac sodium, ethanol extract, ethanol fraction, and... (n.d.). ResearchGate.
  • Bouhlali, E. D. T., Alem, C., & Filali-Zegzouti, Y. (2016). In vitro antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 156-162.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262.
  • IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. (n.d.). ResearchGate.
  • Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. (2021). Biotechnology & Biotechnological Equipment, 35(1), 101-109.
  • Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (2021). Molecules, 26(16), 4887.
  • Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. (n.d.). ResearchGate.
  • Marcus, E. A., & Payne, C. M. (2014). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 69(1), 143-148.
  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers in Microbiology, 14, 1308612.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 1-17.
  • Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. (2008). European Journal of Medicinal Chemistry, 43(3), 456-463.
  • Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. (2014). European Journal of Medicinal Chemistry, 74, 533-539.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595.
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry, 64(10), 5693-5700.
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3103.
  • Bouhlali, E. D. T., Alem, C., & Filali-Zegzouti, Y. (2016). In vitro antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 156-162.
  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. (2021). Molecules, 26(11), 3369.
  • Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (2015). Journal of the Serbian Chemical Society, 80(11), 1355-1365.
  • synthesis, characterization and in vitro anticancer evaluation of 4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)- 1,3,4-thiadiazol-2-yl)-phenyl-acetate derived from phenolic aldehyde. (2019). Semantic Scholar.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2023). Scientific Reports, 13(1), 1-18.

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS No: 1015936-63-6).[1] As a brominated heterocyclic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Assessment & Chemical Profile

The primary hazards are associated with its classification as a halogenated organic compound and its potential for irritation. Halogenated hydrocarbons must be disposed of separately because they can be toxic upon inhalation and ingestion.[4]

Table 1: Chemical Profile and Inferred Hazards

PropertyDataRationale & Significance
Chemical Name This compoundIdentifies the substance for proper labeling and documentation.
CAS Number 1015936-63-6[1]Unique identifier crucial for regulatory reporting and waste tracking.
Molecular Formula C7H9BrN2O[1]The presence of Bromine (Br) classifies this as a halogenated organic compound , dictating its waste stream.
Inferred Hazards H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]Based on similar brominated pyrazole structures, direct contact and inhalation must be avoided. These hazards mandate the use of specific PPE and engineering controls.
Disposal Requirement P501: Dispose of contents/container to an approved waste disposal plant.[2][3]This substance cannot be discarded via standard laboratory drains or regular trash. It requires professional hazardous waste management.

The critical takeaway is the compound's classification as halogenated waste . The high-temperature incineration required for the safe destruction of halogenated compounds is a different process than that for non-halogenated organic waste.[5] Co-mingling these waste streams leads to increased disposal costs and regulatory non-compliance.[6]

Part 2: Personnel Protection & Engineering Controls

Before handling the chemical for use or disposal, establishing a safe environment is paramount. This is a self-validating system: proper protection minimizes exposure, which in turn prevents adverse health effects.

Required Personal Protective Equipment (PPE):

  • Safety Goggles: Must be worn to protect eyes from potential splashes.

  • Nitrile Gloves: Provide a necessary barrier to prevent skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.

  • Laboratory Coat: Protects skin and personal clothing from contamination.

  • Closed-toe Shoes: Essential for protecting feet from spills.

Mandatory Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including transfers to a waste container, must be conducted inside a properly functioning chemical fume hood.[4][6] This is the primary defense against respiratory exposure to potentially volatile or aerosolized compounds.

Part 3: Step-by-Step Waste Collection & Handling Protocol

This protocol ensures that the waste is contained, identified, and stored in a manner that is safe and compliant with federal and institutional regulations.[7][8]

  • Waste Identification & Segregation:

    • Identify the waste as "Halogenated Organic Waste." This is the most critical step.

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[5][6] This prevents costly and complex disposal challenges.

  • Container Selection:

    • Select a designated waste container that is compatible with halogenated organic compounds. Typically, these are clearly marked, often with a specific color code (e.g., green-labeled carboys).[5]

    • The container must be in good condition, with a secure, vapor-tight sealing lid.[6][9]

  • Waste Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Carefully pour or transfer the waste into the designated container, avoiding splashes.

    • Securely close the container lid immediately after adding waste. It should remain closed at all times except when waste is actively being added.[9]

  • Proper Labeling:

    • A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste." [9]

      • The full chemical name: "Waste this compound."

      • An accurate list of all constituents and their approximate percentages.

      • The applicable hazard warnings (e.g., "Irritant," "Toxic").[6][10]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be in a cool, dry, well-ventilated area, away from ignition sources.[4][6]

    • Ensure the container is within secondary containment to mitigate potential leaks.[6]

Part 4: Emergency Procedures – Spill Management

In the event of a spill, a swift and correct response is critical to ensuring personnel safety. The following workflow outlines the decision-making process.

Spill_Response Spill Spill Detected Assess Assess Size & Risk Spill->Assess Small Small & Manageable Spill? Assess->Small Large Large or Uncontrolled Spill Small->Large No PPE Don Appropriate PPE Small->PPE Yes Evacuate Evacuate Area Immediately Large->Evacuate Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Bag, Label as Waste & Dispose Collect->Dispose Alert Alert Supervisor & EHS Call Emergency Services Evacuate->Alert

Caption: Decision workflow for spill response.

Protocol for a Small, Manageable Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Prevent the spill from spreading. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][9]

  • Collection: Once absorbed, carefully sweep or scoop the material into a compatible, sealable container.[2][11]

  • Disposal: Seal the container, label it clearly as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste.

  • Decontamination: Clean the spill area with soap and water.[9] Wash hands thoroughly after the cleanup is complete.[2]

For large spills, immediately evacuate the area and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[9]

Part 5: Final Disposal Logistics

The final stage of disposal involves the safe and compliant removal of the hazardous waste from the laboratory.

  • Scheduling Pickup: When the waste container is nearly full (e.g., ¾ full), request a waste collection from your institution's EHS department or a licensed hazardous waste contractor.[6] Do not overfill containers.

  • Regulatory Framework: The entire process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][12] RCRA establishes a "cradle-to-grave" framework, meaning the generating laboratory is responsible for the waste from its creation to its final, safe disposal.[12]

  • Manifest System: For off-site transport, a hazardous waste manifest is required. This is a legal document that tracks the waste from the generator to the licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed correctly.[13]

By adhering to this comprehensive protocol, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020, November 6). ResearchGate.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI.
  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024, November 22). CountyOffice.org.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). Ingenta Connect.
  • 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone Safety Data Sheet. (2023, September 5). Fisher Scientific.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • This compound Product Information. (n.d.). Lead Sciences.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration.

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS No. 1015936-63-6), a versatile α-bromo ketone intermediate. Our focus extends beyond mere procedural steps to elucidate the chemical principles that underpin these critical safety protocols, ensuring a culture of informed caution and experimental integrity within your laboratory.

Understanding the Inherent Reactivity: The "Why" Behind the Hazard

This compound belongs to the α-bromo ketone class of compounds. The core of its reactivity, and by extension its potential hazards, lies in the electronic structure of the molecule. The bromine atom, being a good leaving group, is positioned on the carbon atom alpha to a carbonyl group. This arrangement makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is what makes α-bromo ketones valuable synthetic intermediates, but it is also the primary reason for their hazardous nature, particularly their ability to act as alkylating agents.[1][2] Understanding this reactivity is the first step toward safe handling.

Hazard Identification and Risk Assessment

Based on data for this compound and structurally similar α-bromo ketones, the primary hazards are:

  • Skin Corrosion/Irritation: Causes skin irritation.[3] Prolonged or repeated contact can lead to more severe damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3] Direct contact can result in significant injury.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

A thorough risk assessment should be conducted before any work with this compound begins, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. The use of double gloves offers additional protection in case of a breach of the outer glove. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face.
Body Protection A lab coat that is fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.Protects against inhalation of the compound as a dust or vapor, which can cause respiratory irritation.

This PPE protocol is designed to create a comprehensive barrier between the researcher and the chemical, minimizing all potential routes of exposure. For detailed guidance on laboratory safety, consult the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

Handling and Use
  • Designated Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute's.

Decontamination and Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralize (for small spills): For small spills, a solution of sodium bisulfite or sodium thiosulfate can be used to neutralize the α-bromo ketone.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Segregate: Keep brominated organic waste separate from other waste streams.

  • Label: Use a clearly labeled, sealed, and chemically compatible container for waste collection.

  • Dispose: Arrange for disposal through your institution's environmental health and safety office. The primary method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility.[7][8]

Emergency Procedures: A Step-by-Step Response

In the case of personal exposure, immediate and decisive action is crucial.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following flowchart outlines the immediate response protocol for an exposure incident.

Emergency_Response_Workflow Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Actions cluster_alert Notification cluster_medical Medical Attention Exposure Personal Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Safety First Decontaminate Initiate Decontamination (Flush Skin/Eyes, Move to Fresh Air) Remove->Decontaminate Alert Alert Supervisor and Emergency Services Decontaminate->Alert Medical Seek Immediate Medical Attention Alert->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response workflow for personal exposure.

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its chemical properties and a disciplined adherence to established safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, and structured operational and emergency planning, researchers can confidently and responsibly harness the synthetic potential of this valuable compound. This guide serves as a foundational document to be adapted to the specific needs and contexts of your laboratory, always in alignment with your institution's chemical hygiene plan and regulatory requirements.

References

  • Benchchem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
  • ChemicalBook. (2022, August 11). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Lead Sciences. (n.d.). This compound.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.